1-Chloro-9,10-bis(phenylethynyl)anthracene
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
1-chloro-9,10-bis(2-phenylethynyl)anthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H17Cl/c31-29-17-9-16-27-26(20-18-22-10-3-1-4-11-22)24-14-7-8-15-25(24)28(30(27)29)21-19-23-12-5-2-6-13-23/h1-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMMCAKJISYGPDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=C3C=CC=C(C3=C(C4=CC=CC=C42)C#CC5=CC=CC=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H17Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1068279 | |
| Record name | 1-Chloro-9,10-bis(phenylethynyl)anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1068279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41105-35-5 | |
| Record name | 1-Chloro-9,10-bis(phenylethynyl)anthracene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41105-35-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-9,10-bis(phenylethynyl)anthracene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041105355 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anthracene, 1-chloro-9,10-bis(2-phenylethynyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Chloro-9,10-bis(phenylethynyl)anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1068279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloro-9,10-bis(phenylethynyl)anthracene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.183 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-CHLORO-9,10-BIS(PHENYLETHYNYL)ANTHRACENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8N4F8MJ2SL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 1-Chloro-9,10-bis(phenylethynyl)anthracene
Abstract
This technical guide provides an in-depth exploration of a robust synthetic pathway for 1-Chloro-9,10-bis(phenylethynyl)anthracene, a fluorescent dye with significant applications in chemiluminescence and materials science.[1][2][3] The synthesis is centered around a strategically planned sequence involving the initial chlorination of anthracene, followed by a regioselective dibromination, and culminating in a double Sonogashira cross-coupling reaction. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed experimental protocols, mechanistic insights, and a discussion of the underlying chemical principles that govern the transformation at each stage.
Introduction and Strategic Overview
This compound is a polycyclic aromatic hydrocarbon (PAH) distinguished by its high fluorescence quantum yield.[4] It is a key component in high-intensity chemiluminescent formulations, such as Cyalume light sticks, where it functions as the fluorescent emitter, producing a characteristic yellow-green light.[1][4] Beyond this well-known application, its rigid, planar, and π-conjugated structure makes it a valuable building block in the development of organic electronic materials, including organic light-emitting diodes (OLEDs) and organic photovoltaics.[3][5]
The synthesis of asymmetrically substituted 9,10-bis(phenylethynyl)anthracene (BPEA) derivatives like the target molecule requires a carefully considered strategy to ensure the correct placement of the chloro-substituent on the anthracene core. A direct, one-pot synthesis is not feasible due to the challenges in controlling the regioselectivity of halogenation on the BPEA scaffold. Therefore, a multi-step approach is necessary, beginning with the synthesis of a precisely functionalized anthracene precursor.
This guide outlines a logical and efficient three-step synthesis commencing from commercially available anthracene. The core of this strategy is the preparation of 1-chloro-9,10-dibromoanthracene, a key intermediate that serves as the scaffold for the subsequent introduction of the phenylethynyl moieties via a palladium-copper catalyzed Sonogashira coupling.
Retrosynthetic Analysis and Pathway Rationale
A retrosynthetic analysis of this compound reveals the most logical bond disconnections. The carbon-carbon triple bonds are prime candidates for disconnection, leading back to a trihalogenated anthracene core and two equivalents of phenylacetylene. This disconnection points directly to the Sonogashira cross-coupling reaction as the final key transformation.
The choice of halogens on the anthracene core is critical for the success of the Sonogashira coupling. The reactivity of aryl halides in this reaction follows the order I > Br > Cl. To ensure the selective coupling at the 9 and 10 positions, it is advantageous to have more reactive halogens (bromine or iodine) at these positions and the less reactive chlorine at the 1-position. Thus, the ideal precursor is 1-chloro-9,10-dibromoanthracene.
The synthesis of this key intermediate can be envisioned from 1-chloroanthracene, which in turn is accessible from anthracene. The rationale for this forward synthetic plan is based on the known reactivity of the anthracene ring system. The 9 and 10 positions are the most electron-rich and sterically accessible, making them highly susceptible to electrophilic substitution. Therefore, the bromination of 1-chloroanthracene is expected to proceed with high regioselectivity at these positions.
Synthesis Pathway Diagram
The overall synthetic pathway is illustrated in the following diagram:
References
An In-Depth Technical Guide to the Photophysical Properties of 1-Chloro-9,10-bis(phenylethynyl)anthracene
This guide provides a comprehensive technical overview of the core photophysical properties of 1-Chloro-9,10-bis(phenylethynyl)anthracene (1-Cl-BPEA), a fluorescent dye of significant interest in the fields of organic electronics, materials science, and drug development. This document is intended for researchers, scientists, and professionals seeking a detailed understanding of this molecule's behavior upon interaction with light.
Introduction: The Significance of this compound
This compound is a polycyclic aromatic hydrocarbon renowned for its robust fluorescence and versatile applications.[1][2] A derivative of the highly fluorescent 9,10-bis(phenylethynyl)anthracene (BPEA), the introduction of a chlorine atom at the 1-position of the anthracene core subtly modulates its electronic and, consequently, its photophysical properties.[3] This strategic halogenation makes 1-Cl-BPEA a valuable compound, particularly for its use as a yellow-green light emitter in high-intensity chemiluminescent systems, such as 30-minute Cyalume lightsticks.[4][5] Its excellent photophysical characteristics also position it as a key component in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics, where efficient charge transport and light emission are paramount.[1][2]
This guide will delve into the synthesis, spectroscopic properties, and excited-state dynamics of 1-Cl-BPEA, providing both established data and the scientific rationale behind the experimental and theoretical methodologies used for its characterization.
Molecular Structure and Synthesis
The foundational structure of 1-Cl-BPEA consists of a central anthracene core substituted at the 9 and 10 positions with phenylethynyl groups and at the 1-position with a chlorine atom.
Caption: Molecular structure of this compound.
The primary synthetic route to 1-Cl-BPEA and its derivatives is the Sonogashira cross-coupling reaction .[6][7] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6][7] For the synthesis of 1-Cl-BPEA, the starting materials would typically be a dihalogenated 1-chloroanthracene derivative and phenylacetylene.
Experimental Protocol: Sonogashira Coupling for BPEA Derivatives
Materials:
-
1-Chloro-9,10-dibromoanthracene (or 1-chloro-9,10-diiodoanthracene for higher reactivity)
-
Phenylacetylene
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine, diisopropylamine)
-
Anhydrous solvent (e.g., toluene, THF)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the 1-chloro-9,10-dihaloanthracene in the anhydrous solvent.
-
Addition of Reagents: To the stirred solution, add the palladium catalyst, copper(I) iodide, and the amine base.
-
Addition of Alkyne: Slowly add phenylacetylene to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to the appropriate temperature (typically between 50-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and filter to remove the catalyst. The filtrate is then typically washed with an aqueous solution (e.g., saturated ammonium chloride) and extracted with an organic solvent.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the desired this compound.
Causality in Experimental Choices:
-
Inert Atmosphere: The Sonogashira coupling is sensitive to oxygen, which can lead to the oxidative homocoupling of the alkyne (Glaser coupling), forming undesired byproducts.[8] An inert atmosphere is therefore crucial for maximizing the yield of the desired cross-coupled product.
-
Copper(I) Co-catalyst: While copper-free Sonogashira reactions exist, the use of a copper(I) co-catalyst generally accelerates the reaction rate.[6][7]
-
Amine Base: The amine serves to neutralize the hydrogen halide formed during the reaction and to deprotonate the terminal alkyne, forming the reactive copper acetylide intermediate.
References
- 1. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. royal-chem.com [royal-chem.com]
- 6. rsc.org [rsc.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
1-Chloro-9,10-bis(phenylethynyl)anthracene chemical structure and IUPAC name
An In-Depth Technical Guide to 1-Chloro-9,10-bis(phenylethynyl)anthracene: Structure, Properties, and Applications
Introduction
This compound, commonly abbreviated as CBPEA, is a substituted polycyclic aromatic hydrocarbon (PAH) that has garnered significant attention for its potent fluorescent properties. As a derivative of the well-known fluorophore 9,10-bis(phenylethynyl)anthracene (BPEA), CBPEA possesses a unique combination of high quantum efficiency, chemical stability, and specific spectral characteristics that make it invaluable across diverse scientific fields. Its rigid, planar anthracene core, extended by two phenylethynyl arms, creates a large π-conjugated system responsible for its intense fluorescence. The strategic placement of a chlorine atom on the anthracene backbone further modulates its electronic properties, fine-tuning the emission wavelength.
This guide, intended for researchers and development professionals, provides a comprehensive overview of CBPEA, delving into its fundamental chemical structure, a plausible synthetic pathway, its detailed photophysical properties, and its primary applications in chemiluminescence, organic electronics, and advanced materials research.
Chemical Identity and Physicochemical Properties
The unambiguous identification of a chemical entity is paramount for reproducible scientific investigation. CBPEA is systematically named according to IUPAC nomenclature, which provides a precise description of its molecular architecture.
1.1. IUPAC Name and Chemical Structure
The formal IUPAC name for this compound is 1-chloro-9,10-bis(2-phenylethynyl)anthracene [1]. This name precisely defines the location of the chloro-substituent (position 1) and the two phenylethynyl groups (positions 9 and 10) on the parent anthracene structure.
The structure consists of a central, tricyclic anthracene core. At the 9 and 10 positions, the molecule is substituted with phenylacetylene groups, which extend the π-conjugation. A single chlorine atom is substituted at the C1 position of the anthracene ring system.
Canonical SMILES: C1=CC=C(C=C1)C#CC2=C3C=CC=C(C3=C(C4=CC=CC=C42)C#CC5=CC=CC=C5)Cl[1]
1.2. Key Identifiers and Properties
A summary of the essential identifiers and physical properties of CBPEA is provided below. It is worth noting that reported melting points show some variation in the literature, which may be attributable to the purity of the analyzed samples.
| Property | Value | Source(s) |
| CAS Number | 41105-35-5 | [1][2][3] |
| Molecular Formula | C₃₀H₁₇Cl | [1][2] |
| Molecular Weight | 412.91 g/mol | [2][3] |
| Appearance | Orange crystalline solid | [4] |
| Melting Point | 165-167°C or 204-205°C | [4][5] |
| Fluorescence | Intense Yellow-Green Emission | [4] |
| Solubility | Soluble in organic solvents (e.g., Dibutyl Phthalate) | [4] |
Synthesis Pathway: A Mechanistic Perspective
While proprietary industrial synthesis methods may vary, a robust and widely applicable laboratory-scale synthesis of CBPEA can be logically designed based on the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction is exceptionally effective for forming carbon-carbon bonds between terminal alkynes and aryl halides.
2.1. Causality of Reagent Selection
The proposed synthesis involves the coupling of a 1-chloro-9,10-dihaloanthracene precursor with phenylacetylene.
-
Precursor: The ideal starting material is 1-chloro-9,10-dibromoanthracene. Bromine is chosen over chlorine or iodine at the coupling positions (9 and 10) as it offers a favorable balance of reactivity and stability for palladium-catalyzed reactions.
-
Catalyst System: A palladium(0) catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is the cornerstone of the reaction, facilitating the oxidative addition step. A copper(I) co-catalyst, typically copper(I) iodide (CuI), is essential for activating the alkyne, forming a copper(I) acetylide intermediate that readily undergoes transmetalation to the palladium center.
-
Base and Solvent: A mild base, such as triethylamine (TEA) or diisopropylamine (DIPA), is required to neutralize the hydrogen halide byproduct and regenerate the catalyst. A polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is used to dissolve the reactants and facilitate the reaction.
2.2. Hypothetical Experimental Protocol
The following protocol is a self-validating system. Successful synthesis would be confirmed by techniques such as NMR spectroscopy (disappearance of aryl-Br signals and appearance of alkyne signals), mass spectrometry (confirmation of the product's molecular weight), and HPLC (assessment of purity).
-
Inert Atmosphere: To a flame-dried, three-neck flask equipped with a condenser and magnetic stirrer, add 1-chloro-9,10-dibromoanthracene (1.0 eq). The system is then purged with an inert gas (Argon or Nitrogen) for 15-20 minutes to prevent oxidative side reactions.
-
Reagent Addition: Add the palladium catalyst Pd(PPh₃)₄ (0.05 eq) and copper(I) iodide (0.10 eq). Introduce anhydrous THF or DMF as the solvent, followed by the amine base (e.g., TEA, 4.0 eq).
-
Coupling Reaction: Add phenylacetylene (2.5 eq) dropwise to the stirring mixture. The excess ensures the complete reaction of the dibromo-precursor.
-
Heating and Monitoring: Heat the reaction mixture to 60-70°C and monitor its progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 8-24 hours).
-
Work-up and Purification: Upon completion, cool the mixture to room temperature and filter it through a pad of Celite to remove the catalyst. The solvent is removed under reduced pressure. The resulting crude solid is then purified, typically by column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to yield the pure orange crystalline product.
2.3. Synthesis Workflow Diagram
Caption: Sonogashira coupling workflow for CBPEA synthesis.
Photophysical Properties and Mechanistic Insights
CBPEA's utility is rooted in its excellent photophysical characteristics. It is a highly efficient fluorophore, absorbing light in the visible spectrum and re-emitting it as an intense yellow-green glow[4].
3.1. Absorption and Emission
The extended π-conjugated system of CBPEA results in strong absorption bands in the blue-violet region of the electromagnetic spectrum. Upon excitation, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). It then rapidly relaxes to the ground state via the emission of a photon, a process known as fluorescence.
The key feature of CBPEA is that the chloro-substitution shifts the emission spectrum to the visible yellow-green range, which is particularly desirable for safety lighting and visual applications[4]. This is in contrast to the parent BPEA, which typically emits a greener light[6]. This bathochromic (red) shift is due to the electron-withdrawing nature of the chlorine atom, which perturbs the energy levels of the anthracene core's molecular orbitals.
3.2. Quantum Efficiency
A critical metric for any fluorophore is its fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed. CBPEA exhibits a superior quantum efficiency of approximately 0.34 when used in peroxyoxalate chemiluminescence systems, outperforming many standard fluorescent dyes[4]. This high efficiency is a direct result of its rigid molecular structure, which minimizes non-radiative decay pathways (like vibrational relaxation), thereby favoring the radiative process of fluorescence.
| Photophysical Parameter | Value / Description | Source |
| Absorption Spectrum | Strong absorption in the blue-violet region | [7] |
| Emission Spectrum | Intense yellow-green fluorescence | [4] |
| Quantum Yield (ΦF) | ~0.34 (in peroxyoxalate systems) | [4] |
| Stability | Higher resistance to photobleaching than non-halogenated BPEA | [4] |
3.3. Photophysical Pathway Diagram (Jablonski Diagram)
Caption: Simplified Jablonski diagram for CBPEA photophysics.
Core Applications and Technical Significance
The unique properties of CBPEA make it a critical component in several high-technology applications.
4.1. High-Intensity Chemiluminescence
The most prominent application of CBPEA is as the fluorescent emitter in high-intensity "cyalume-type" lightsticks[4]. In these devices, the fluorescence is not initiated by light (photoluminescence) but by a chemical reaction (chemiluminescence).
-
Mechanism: The lightstick contains two separate solutions. One contains a diaryl oxalate ester (e.g., bis(2,4,6-trichlorophenyl)oxalate, TCPO) and CBPEA. The other contains a hydrogen peroxide solution with a catalyst. When the inner vial is broken, the solutions mix, and the peroxide oxidizes the oxalate ester, forming a high-energy intermediate (hypothesized to be a 1,2-dioxetanedione). This intermediate is unstable and decomposes, transferring its energy to the CBPEA molecules. The excited CBPEA molecules then relax to their ground state by emitting the characteristic yellow-green light.
-
Significance: CBPEA is the critical component for "30-minute" high-intensity lightsticks, where a bright, immediate source of light is required for safety or emergency situations[3][4].
4.2. Organic Electronics
CBPEA is a versatile compound for research in organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)[8].
-
OLEDs: In OLEDs, the high fluorescence quantum yield and stability of CBPEA make it an excellent candidate for an emitter layer dopant. Its structure allows for efficient charge transport, contributing to improved device efficiency and color purity in displays[8].
-
OPVs: In solar cells, its strong absorption and ability to participate in energy transfer processes can help enhance overall energy conversion rates[8].
4.3. Advanced Materials and Probes
Beyond its primary uses, CBPEA serves as a key building block for synthesizing more complex functional materials with tailored photophysical properties[8]. Its derivatives are also explored in biochemical research as fluorescent probes for cellular imaging and analysis[8], and in the field of photon upconversion, where low-energy photons are converted into higher-energy light[7].
Conclusion
This compound is more than just a chemical compound; it is a precisely engineered molecular tool. Its rational design, combining a rigid anthracene core with π-conjugating side arms and a strategically placed halogen, results in a fluorophore with exceptional brightness, stability, and a finely-tuned emission profile. From providing reliable, high-intensity light in emergency situations to enabling the next generation of organic electronic devices, CBPEA stands as a testament to the power of molecular engineering in materials science. Continued research into this and related structures promises to unlock further innovations in photochemistry, sensing, and advanced materials.
References
- 1. This compound | C30H17Cl | CID 170465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. royal-chem.com [royal-chem.com]
- 5. gfschemicals.com [gfschemicals.com]
- 6. 9,10-Bis(phenylethynyl)anthracene - Wikipedia [en.wikipedia.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to 1-Chloro-9,10-bis(phenylethynyl)anthracene (CAS Number: 41105-35-5)
A Note on Chemical Identity: This guide pertains to the chemical compound registered under CAS number 41105-35-5, which is 1-Chloro-9,10-bis(phenylethynyl)anthracene. The chemical name initially provided in the topic description, N-(2-benzoylphenyl)-O-[2-(5-ethyl-2-pyridinyl)ethyl]oxime, corresponds to a different chemical entity. This document will focus exclusively on the properties and hazards of the compound associated with the specified CAS number.
Introduction
This compound is a polycyclic aromatic hydrocarbon that has garnered significant interest in the field of materials science.[1] Its rigid, planar anthracene core, extended by two phenylethynyl groups, creates a highly conjugated π-system. This structural feature is the primary determinant of its notable electronic and photophysical properties, such as strong fluorescence and photostability.[2] These characteristics make it a valuable component in the development of advanced organic electronic devices and a fluorescent probe in various research applications.[2][3] This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and associated hazards for professionals in research and development.
Chemical and Physical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for determining its solubility, processing conditions, and stability.
| Property | Value | Source(s) |
| CAS Number | 41105-35-5 | [2][3][4][5] |
| Molecular Formula | C₃₀H₁₇Cl | [3][4][5] |
| Molecular Weight | 412.91 g/mol | [3] |
| Appearance | Orange to yellow crystalline powder | [2][3][6] |
| Melting Point | 203 - 205 °C | [3][6] |
| Purity | ≥ 98.5% (HPLC) | [3] |
| IUPAC Name | 1-chloro-9,10-bis(2-phenylethynyl)anthracene | [5] |
| Synonyms | 1-Chloro-BPEA, 1-Cl-BPEA, CBPEA | [3][7] |
Synthesis and Chemical Reactivity
This compound can be synthesized through various organic chemistry methodologies, primarily involving the modification of a 9,10-bis(phenylethynyl)anthracene precursor.[1] The synthesis generally involves a chlorination step, where a chlorinating agent is introduced to the anthracene core.[1] The reactivity of the compound is influenced by the electron-rich anthracene core and the phenylethynyl groups. It is stable under proper storage conditions but is incompatible with strong oxidizing agents.[4] Upon combustion, it may decompose and release toxic fumes, including hydrogen chloride, carbon monoxide, and carbon dioxide.[4]
Caption: Synthesis and reactivity of this compound.
Applications in Research and Technology
The unique photophysical properties of this compound make it a versatile compound in several high-technology applications:
-
Organic Electronics: This compound is a key material in the development of organic light-emitting diodes (OLEDs), where it contributes to improved efficiency and color purity in displays.[3][8]
-
Photovoltaic Cells: It plays a role in enhancing the performance of organic solar cells by contributing to better energy conversion rates.[3][8]
-
Fluorescent Probes: In biochemical research, it can be used as a fluorescent probe for studying cellular processes through real-time imaging and analysis.[3]
-
Lightsticks: It is famously used as a fluorescent dye in high-intensity, 30-minute Cyalume lightsticks, where it is responsible for producing a bright yellow-green light.[7]
Hazard Identification and Safety Precautions
While the toxicological properties of this compound have not been fully investigated, it is classified with specific hazards under the Globally Harmonized System (GHS).[5][7][9]
GHS Hazard Classification:
The signal word for this compound is "Warning".[7]
Caption: Hazard identification and mitigation workflow for CAS 41105-35-5.
Safe Handling and Storage:
-
Handling: Use in a well-ventilated area and minimize dust generation.[9] Avoid contact with skin, eyes, and clothing.[4][9] Wash hands thoroughly after handling.[4]
-
Storage: Store in a tightly closed container in a cool, dry, and dark place.[4][10] The compound may be light-sensitive.[10]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[4][9] If dust is generated, use respiratory protection.[4]
First Aid Measures:
-
Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, seek medical advice.[4]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[4]
-
Inhalation: Move the person to fresh air. If irritation or other symptoms occur, seek medical attention.[9]
-
Ingestion: May cause irritation of the digestive tract. Seek medical attention if you feel unwell.[9]
Experimental Protocol: Characterization of Photophysical Properties
To assess the suitability of this compound for applications in organic electronics, a detailed characterization of its photophysical properties is essential.
Objective: To measure the absorption and fluorescence spectra, and determine the fluorescence quantum yield of this compound in a common organic solvent (e.g., toluene).
Materials:
-
This compound (CAS 41105-35-5)
-
Spectroscopic grade toluene
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quantum yield reference standard (e.g., quinine sulfate in 0.1 M H₂SO₄)
Methodology:
-
Solution Preparation:
-
Prepare a stock solution of this compound in toluene at a concentration of 1 mg/mL.
-
From the stock solution, prepare a series of dilute solutions with absorbances in the range of 0.01 to 0.1 at the excitation wavelength to avoid inner filter effects.
-
-
UV-Vis Absorption Spectroscopy:
-
Record the absorption spectrum of the dilute solutions from 300 to 600 nm using the UV-Vis spectrophotometer.
-
Identify the wavelength of maximum absorption (λₘₐₓ).
-
-
Fluorescence Spectroscopy:
-
Using the fluorometer, excite the sample at its λₘₐₓ.
-
Record the fluorescence emission spectrum. Note the wavelength of maximum emission.
-
-
Quantum Yield Determination (Relative Method):
-
Measure the absorbance of both the sample and the reference standard at the same excitation wavelength.
-
Measure the integrated fluorescence intensity of both the sample and the reference standard.
-
Calculate the quantum yield (Φ) using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
-
Conclusion
This compound is a specialized organic compound with significant potential in materials science, particularly for the fabrication of OLEDs and photovoltaic devices. Its strong fluorescence is a key characteristic, underpinning its utility. While it is a valuable research chemical, it is essential to handle it with care, adhering to the recommended safety precautions to mitigate the risks of skin, eye, and respiratory irritation. Further research into its toxicological profile would be beneficial for a more complete understanding of its safety.
References
- 1. Buy this compound (EVT-298564) | 41105-35-5 [evitachem.com]
- 2. CAS 41105-35-5: this compound [cymitquimica.com]
- 3. chemimpex.com [chemimpex.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. This compound | C30H17Cl | CID 170465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 41105-35-5・this compound・323-55591・329-55593[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. chemimpex.com [chemimpex.com]
- 9. uwaterloo.ca [uwaterloo.ca]
- 10. This compound | 41105-35-5 | TCI AMERICA [tcichemicals.com]
Navigating the Solubility Landscape of 1-Chloro-9,10-bis(phenylethynyl)anthracene: A Technical Guide for Researchers
Introduction: The Quintessential Guide to a Promising Fluorophore
1-Chloro-9,10-bis(phenylethynyl)anthracene (C-BPEA) is a polycyclic aromatic hydrocarbon (PAH) that has garnered significant interest within the scientific community, particularly for its applications in chemiluminescence research and as a fluorescent dye.[1][2] Its rigid, planar structure, a consequence of the fused aromatic rings, and the extended π-conjugation from the phenylethynyl substituents, are responsible for its unique photophysical properties. However, to effectively harness these properties in various applications, from advanced materials to drug development, a thorough understanding of its solubility in common organic solvents is paramount. The solubility of a compound dictates its formulation, bioavailability, and interaction with other molecules, making it a critical parameter in experimental design and product development.
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the solubility of this compound. We will delve into the theoretical underpinnings of its solubility, offer predictive insights into its behavior in various organic solvents, and provide a detailed, field-proven experimental protocol for determining its solubility. This guide is designed to be a self-validating system, empowering you to make informed decisions in your research endeavors.
Pillar 1: The Science of Solubility - A Deep Dive into Intermolecular Forces
The solubility of any compound is governed by the principle of "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces between the solute and the solvent. For this compound, a large, nonpolar molecule, its solubility is primarily dictated by London dispersion forces.
Molecular Characteristics of this compound:
-
Structure: A large, planar, and rigid polycyclic aromatic hydrocarbon.[1][2][3]
-
Polarity: Predominantly nonpolar due to the hydrocarbon framework. The single chloro-substituent introduces a minor dipole moment, but the overall molecule remains highly lipophilic.
-
Intermolecular Forces: The dominant intermolecular forces are van der Waals forces, specifically London dispersion forces, which arise from temporary fluctuations in electron density. The large surface area of the molecule allows for significant London dispersion interactions.
Solvent Selection Rationale:
Based on these characteristics, we can predict the solubility of this compound in various classes of organic solvents:
-
Nonpolar Solvents (e.g., Toluene, Benzene, Hexane, Carbon Disulfide): These solvents are expected to be excellent solvents for C-BPEA. The nonpolar nature of both the solute and the solvent allows for favorable London dispersion force interactions, leading to effective solvation. The parent compound, 9,10-Bis(phenylethynyl)anthracene, is known to be soluble in solvents like benzene and carbon disulfide.[4][5]
-
Polar Aprotic Solvents (e.g., Dichloromethane, Chloroform, Tetrahydrofuran (THF), Acetone): These solvents possess a dipole moment and can engage in dipole-dipole interactions. While C-BPEA is primarily nonpolar, the large, polarizable electron cloud of the aromatic system can interact favorably with the dipoles of these solvents. Therefore, good to moderate solubility is anticipated. For instance, the related compound anthracene is soluble in chloroform.[6] Studies on derivatives of 9,10-bis(phenylethynyl)anthracene have utilized chlorobenzene as a solvent, suggesting good solubility in chlorinated hydrocarbons.[7]
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents are characterized by their ability to form hydrogen bonds. Due to the lack of hydrogen bond donors and the predominantly nonpolar nature of C-BPEA, it is expected to have very poor solubility in these solvents. Polycyclic aromatic hydrocarbons, in general, exhibit low aqueous solubility, which decreases with increasing molecular weight.[8][9][10]
Factors Influencing Solubility:
-
Temperature: For most solid solutes in liquid solvents, solubility increases with temperature. The additional thermal energy helps to overcome the lattice energy of the solid and promotes the mixing of solute and solvent molecules.[11]
-
Pressure: For solid and liquid solutes, pressure has a negligible effect on solubility.
-
Purity of the Compound: Impurities can affect the crystal lattice of the solute and may alter its solubility.
Pillar 2: A Framework for Solubility Determination - Experimental Protocol
This section provides a detailed, step-by-step methodology for determining the solubility of this compound in a given organic solvent. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.
Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (purity ≥98%)[1]
-
Selected organic solvent(s) (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Syringe filters (0.22 µm, compatible with the solvent)
-
Syringes
-
Volumetric flasks
-
UV-Vis spectrophotometer
Experimental Workflow Diagram:
Caption: Experimental workflow for determining the solubility of this compound.
Procedure:
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into several vials. The excess is crucial to ensure that a saturated solution is formed.
-
Add a known volume of the selected organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The solution should have a constant concentration of the dissolved solute.
-
-
Sample Collection and Preparation:
-
Allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow any undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Attach a syringe filter to the syringe and filter the aliquot into a clean, pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.
-
Dilute the filtered aliquot with the same solvent to a concentration that falls within the linear range of the UV-Vis spectrophotometer. Record the dilution factor.
-
-
Quantification using UV-Vis Spectrophotometry:
-
Measure the absorbance of the diluted solution at the wavelength of maximum absorbance (λmax) for this compound. The λmax should be determined beforehand by scanning a dilute solution of the compound.
-
Prepare a series of standard solutions of known concentrations of this compound in the same solvent.
-
Measure the absorbance of the standard solutions and construct a calibration curve of absorbance versus concentration.
-
Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
The solubility can be expressed in various units, such as g/L, mg/mL, or mol/L.
-
Trustworthiness and Self-Validation:
-
Multiple Replicates: Perform the experiment in triplicate to ensure the reproducibility of the results.
-
Equilibrium Confirmation: To confirm that equilibrium has been reached, take samples at different time points (e.g., 24, 48, and 72 hours) and analyze their concentrations. The concentration should be constant once equilibrium is achieved.
-
Visual Inspection: After the equilibration period, there should still be undissolved solid at the bottom of the vial, confirming that the solution is saturated.
Pillar 3: Data Presentation and Interpretation
Table 1: Predicted Solubility of this compound in Common Organic Solvents at Room Temperature
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Nonpolar | Toluene, Benzene, Hexane | High | "Like dissolves like" principle; strong London dispersion forces between the nonpolar solute and solvent. |
| Chlorinated | Dichloromethane, Chloroform | High to Moderate | Good balance of dispersion forces and dipole-induced dipole interactions. The parent compound's derivatives are soluble in chlorobenzene. |
| Polar Aprotic | Tetrahydrofuran (THF), Acetone | Moderate to Low | Some interaction between the solvent's dipole and the polarizable aromatic system, but less favorable than with nonpolar solvents. |
| Polar Protic | Methanol, Ethanol | Low to Insoluble | Mismatch in intermolecular forces; the strong hydrogen bonding network of the solvent is not effectively disrupted by the nonpolar solute. |
| Aqueous | Water | Insoluble | As a large polycyclic aromatic hydrocarbon, it is highly hydrophobic.[8] |
Conclusion: Empowering Your Research
This technical guide has provided a comprehensive overview of the solubility of this compound. By understanding the fundamental principles that govern its solubility and by employing the robust experimental protocol outlined, researchers can confidently and accurately determine this critical parameter for their specific applications. The predictive framework offered serves as a valuable starting point for solvent selection, saving time and resources in the laboratory. As the scientific community continues to explore the potential of this fascinating molecule, a clear understanding of its physical properties, such as solubility, will be instrumental in unlocking its full potential.
References
- 1. scbt.com [scbt.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C30H17Cl | CID 170465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 9,10-Bis(phenylethynyl)anthracene | 10075-85-1 [chemicalbook.com]
- 5. 9,10-Bis(phenylethynyl)anthracene CAS#: 10075-85-1 [chemicalbook.com]
- 6. youtube.com [youtube.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Polycyclic aromatic hydrocarbon - Wikipedia [en.wikipedia.org]
- 9. Polycyclic Aromatic Hydrocarbons: Sources, Toxicity, and Remediation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Polycyclic Aromatic Hydrocarbons (PAHs) - Enviro Wiki [enviro.wiki]
- 11. youtube.com [youtube.com]
A Spectroscopic Guide to 1-Chloro-9,10-bis(phenylethynyl)anthracene: Unveiling Molecular Structure and Photophysical Properties
This technical guide provides an in-depth exploration of the spectroscopic characterization of 1-Chloro-9,10-bis(phenylethynyl)anthracene (1-Cl-BPEA), a fluorescent dye notable for its application in high-intensity chemiluminescent systems.[1][2] Addressed to researchers, scientists, and professionals in drug development, this document elucidates the principles and methodologies for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data for this complex polycyclic aromatic hydrocarbon. The guide emphasizes the causal relationships behind experimental choices and offers a framework for the validation of spectroscopic findings.
Introduction: The Significance of Spectroscopic Analysis for 1-Cl-BPEA
This compound is a derivative of 9,10-bis(phenylethynyl)anthracene (BPEA), a well-studied organic fluorophore.[1] The introduction of a chlorine atom at the 1-position of the anthracene core significantly influences the molecule's electronic properties, and consequently, its interaction with light.[3] This targeted substitution is a key aspect of its use in applications such as "30-minute" high-intensity Cyalume-type lightsticks, where it produces a characteristic yellow-green emission.[1][4]
A thorough spectroscopic analysis is paramount for confirming the chemical identity, purity, and electronic structure of 1-Cl-BPEA. NMR spectroscopy provides a detailed map of the carbon-hydrogen framework, IR spectroscopy identifies the characteristic vibrational modes of its functional groups, and UV-Vis spectroscopy reveals insights into its electronic transitions and photophysical behavior. This guide will navigate through each of these techniques, providing both theoretical grounding and practical considerations for the analysis of this and similar complex aromatic systems.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Scaffold
NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of organic compounds in solution. For 1-Cl-BPEA, both ¹H and ¹³C NMR are essential for verifying the successful synthesis and substitution pattern.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
The acquisition of high-quality NMR spectra for polycyclic aromatic hydrocarbons (PAHs) like 1-Cl-BPEA requires careful consideration of the solvent, concentration, and acquisition parameters.
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of 1-Cl-BPEA in approximately 0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for non-polar aromatic compounds due to its excellent dissolving power and the presence of a residual solvent peak that is easily identifiable.[5] Other suitable solvents include deuterated dichloromethane (CD₂Cl₂) or deuterated tetrahydrofuran (THF-d₈).
-
The solvent should contain a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Spectrometer: A high-field NMR spectrometer (400 MHz or higher) is recommended to achieve optimal signal dispersion, which is crucial for resolving the complex aromatic region of the spectrum.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically employed.
-
Number of Scans: 16 to 64 scans are generally sufficient for a sample at this concentration.
-
Relaxation Delay (d1): A delay of 1-2 seconds between scans allows for adequate relaxation of the protons.
-
Acquisition Time (aq): An acquisition time of 3-4 seconds ensures good resolution of the signals.
-
-
-
¹³C NMR Acquisition:
-
Spectrometer: The same spectrometer as for ¹H NMR is used.
-
Acquisition Parameters:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is used to simplify the spectrum by removing C-H coupling, resulting in single lines for each unique carbon atom.
-
Number of Scans: Due to the low natural abundance of the ¹³C isotope, a significantly larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): A longer relaxation delay of 2-5 seconds is often necessary for the typically slower relaxing quaternary carbons.
-
-
Diagram of the NMR Workflow:
Caption: Workflow for NMR data acquisition and processing.
Interpretation of NMR Spectra
The interpretation of the ¹H and ¹³C NMR spectra of 1-Cl-BPEA involves assigning the observed signals to the specific protons and carbons in the molecule. This is achieved by considering chemical shifts, signal integrations (for ¹H), and coupling patterns (for ¹H). Comparison with the spectra of the parent compound, BPEA, is invaluable for this process.
Expected ¹H NMR Spectral Features:
The ¹H NMR spectrum of 1-Cl-BPEA is expected to show a complex set of signals in the aromatic region (typically between 7.0 and 8.5 ppm). The protons on the anthracene core will be influenced by the electron-withdrawing and anisotropic effects of the chloro and phenylethynyl substituents. The protons on the terminal phenyl rings will also appear in this region. Due to the asymmetry introduced by the chlorine atom, all the protons on the anthracene core are chemically non-equivalent.
| Proton Assignment (Predicted) | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Phenyl protons | 7.3 - 7.8 | Multiplet |
| Anthracene protons | 7.5 - 8.5 | Multiplets |
Expected ¹³C NMR Spectral Features:
The proton-decoupled ¹³C NMR spectrum will display a series of sharp singlets corresponding to each unique carbon atom in the molecule. The carbon atoms directly attached to the chlorine atom will experience a downfield shift. The acetylenic carbons are expected to appear in the range of 80-100 ppm. The remaining aromatic carbons will resonate between 120 and 140 ppm.
| Carbon Assignment (Predicted) | Expected Chemical Shift (δ, ppm) |
| Acetylenic carbons (-C≡C-) | 80 - 100 |
| Phenyl carbons | 120 - 135 |
| Anthracene carbons | 120 - 140 |
| Carbon attached to Chlorine (C-Cl) | 130 - 140 |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and non-destructive technique that provides information about the vibrational modes of a molecule. For 1-Cl-BPEA, it is particularly useful for confirming the presence of the alkyne and aromatic functionalities.
Experimental Protocol: Acquiring an FT-IR Spectrum
Given that 1-Cl-BPEA is a crystalline solid, Attenuated Total Reflectance (ATR) is a convenient and widely used sampling technique that requires minimal sample preparation.
Methodology:
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. A background spectrum of the empty ATR crystal should be recorded.
-
Sample Application: Place a small amount of the crystalline 1-Cl-BPEA powder directly onto the ATR crystal.
-
Pressure Application: Apply uniform pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the IR spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
Diagram of the ATR-FTIR Workflow:
Caption: Workflow for ATR-FTIR data acquisition.
Interpretation of the IR Spectrum
The IR spectrum of 1-Cl-BPEA will be characterized by several key absorption bands that correspond to specific vibrational modes within the molecule.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| C-H stretching (aromatic) | 3100 - 3000 | Medium to Weak |
| C≡C stretching (alkyne) | 2200 - 2100 | Weak to Medium |
| C=C stretching (aromatic) | 1600 - 1450 | Medium to Strong |
| C-H bending (aromatic, out-of-plane) | 900 - 675 | Strong |
| C-Cl stretching | 800 - 600 | Medium to Strong |
The presence of a weak to medium intensity band in the 2200-2100 cm⁻¹ region is a clear indication of the carbon-carbon triple bond of the phenylethynyl groups. The aromatic C-H and C=C stretching vibrations will give rise to a series of bands in their respective regions. The out-of-plane C-H bending bands can provide information about the substitution pattern of the aromatic rings. The C-Cl stretching vibration is expected in the fingerprint region.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from the ground state to higher energy excited states. For a highly conjugated and fluorescent molecule like 1-Cl-BPEA, this technique provides crucial information about its electronic structure and photophysical properties.
Experimental Protocol: Acquiring UV-Vis Absorption and Emission Spectra
The UV-Vis absorption and fluorescence emission spectra of 1-Cl-BPEA are typically measured in a suitable solvent.
Methodology:
-
Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble. Chlorobenzene has been reported as a suitable solvent for this class of compounds.[3] Other options include cyclohexane, toluene, or dichloromethane.
-
Solution Preparation: Prepare a dilute solution of 1-Cl-BPEA in the chosen solvent. The concentration should be adjusted to yield an absorbance maximum between 0.5 and 1.0 to ensure adherence to the Beer-Lambert law.
-
Absorption Spectrum Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the pure solvent to serve as a blank.
-
Fill a matched quartz cuvette with the sample solution.
-
Scan the absorbance from the near-UV to the visible region (e.g., 250 nm to 600 nm).
-
-
Emission Spectrum Acquisition:
-
Use a spectrofluorometer.
-
Excite the sample at a wavelength corresponding to one of its absorption maxima.
-
Scan the emission over a wavelength range longer than the excitation wavelength.
-
Diagram of the UV-Vis Spectroscopy Workflow:
References
potential applications of 1-Chloro-9,10-bis(phenylethynyl)anthracene in materials science
An In-Depth Technical Guide to the Materials Science Applications of 1-Chloro-9,10-bis(phenylethynyl)anthracene and its Progenitor
Abstract
Derivatives of 9,10-bis(phenylethynyl)anthracene (BPEA) are a cornerstone in the field of organic electronics and photonics due to their exceptional photophysical properties, including high fluorescence quantum yields and excellent thermal stability. This technical guide explores the potential applications of a specific derivative, this compound, within materials science. While direct literature on this particular molecule is emerging, we can infer its potential by examining its well-studied BPEA core and the influence of chloro-functionalization. This document provides a comprehensive overview of the synthesis, fundamental properties, and promising applications of this class of materials, with a focus on organic light-emitting diodes (OLEDs) and chemical sensing. Detailed experimental protocols and theoretical considerations are presented to guide researchers and professionals in harnessing the potential of these advanced materials.
Table of Contents
-
Introduction to the 9,10-bis(phenylethynyl)anthracene (BPEA) Chromophore
-
The Role of Halogenation: Introducing this compound
-
Potential Application I: High-Efficiency Organic Light-Emitting Diodes (OLEDs)
-
Potential Application II: Fluorescent Chemosensors
-
Synthesis and Characterization
-
References
Introduction to the 9,10-bis(phenylethynyl)anthracene (BPEA) Chromophore
The 9,10-bis(phenylethynyl)anthracene (BPEA) molecule is a highly conjugated system composed of an anthracene core functionalized with two phenylethynyl groups at the 9 and 10 positions. This extensive π-conjugation gives rise to its characteristic strong absorption in the visible region and intense fluorescence, making it a highly sought-after material for various optoelectronic applications. BPEA and its derivatives are known for their high photoluminescence quantum yields (PLQY), often approaching unity, which signifies that nearly every absorbed photon is re-emitted as light. This high efficiency is a key factor in their use as emitters in OLEDs. Furthermore, the rigid and planar structure of the BPEA core contributes to good thermal stability, a critical requirement for device longevity.
The Role of Halogenation: Introducing this compound
The introduction of a chlorine atom at the 1-position of the BPEA structure is expected to modulate its electronic and photophysical properties in several key ways:
-
Electronic Effects: The electron-withdrawing nature of the chlorine atom can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This can be advantageous for tuning the emission color and improving charge injection/transport in electronic devices.
-
Intermolecular Interactions: The presence of the chlorine atom can introduce additional dipole-dipole and van der Waals interactions, influencing the solid-state packing of the molecules. This can affect thin-film morphology and, consequently, charge mobility and luminescence efficiency in the solid state.
-
Intersystem Crossing: The "heavy atom effect" of chlorine, although modest compared to bromine or iodine, can promote intersystem crossing from the singlet excited state to the triplet state. While this can sometimes quench fluorescence, it can also be harnessed in applications such as triplet-triplet annihilation upconversion or in the design of phosphorescent materials.
These modifications open up new avenues for fine-tuning the properties of the BPEA core for specific applications.
Potential Application I: High-Efficiency Organic Light-Emitting Diodes (OLEDs)
BPEA derivatives are widely used as highly efficient fluorescent emitters in OLEDs, often as a dopant in a host material. The high PLQY of the BPEA core is central to achieving high external quantum efficiencies (EQEs) in these devices. The 1-chloro substitution can further enhance device performance in several ways:
-
Color Tuning: The electronic perturbation from the chlorine atom can shift the emission wavelength, allowing for precise color tuning.
-
Charge Balance: By modifying the HOMO and LUMO energy levels, this compound can be better matched with the energy levels of charge transport layers, leading to more balanced charge injection and recombination, and thus higher efficiency.
-
Host-Guest Interactions: The chloro-substituent can influence the interaction between the dopant (guest) and the host material, potentially reducing aggregation-caused quenching and improving the overall device performance.
Experimental Workflow: OLED Fabrication
The following diagram outlines a typical workflow for the fabrication of an OLED device incorporating a BPEA-based emitter.
Caption: Workflow for the fabrication and testing of an OLED device.
Potential Application II: Fluorescent Chemosensors
The high fluorescence of the BPEA core makes it an excellent platform for developing fluorescent chemosensors. The principle of detection relies on the modulation of the fluorescence intensity or wavelength of the BPEA unit upon interaction with a specific analyte. The 1-chloro substituent can play a crucial role in this process:
-
Analyte Binding Site: The chlorine atom can act as a weak coordination site for certain analytes or can be part of a larger recognition moiety that is synthetically attached to the BPEA core.
-
Photoinduced Electron Transfer (PET) Sensing: A receptor unit for the target analyte can be attached to the BPEA core. In the absence of the analyte, a PET process can quench the fluorescence of the BPEA. Upon binding of the analyte to the receptor, the PET process is inhibited, and the fluorescence is "turned on". The electronic properties of the 1-chloro substituent can be used to fine-tune the thermodynamics of this PET process.
Sensing Mechanism: Photoinduced Electron Transfer
The following diagram illustrates the "turn-on" sensing mechanism based on PET.
Caption: "Turn-on" fluorescence sensing via inhibition of PET.
Synthesis and Characterization
The synthesis of this compound would likely follow a multi-step route, starting from a chlorinated anthracene precursor. A common synthetic strategy for BPEA derivatives is the Sonogashira cross-coupling reaction.
Proposed Synthetic Protocol: Sonogashira Coupling
-
Starting Materials: 1-Chloro-9,10-dibromoanthracene and phenylacetylene.
-
Catalyst System: A palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).
-
Solvent and Base: A suitable solvent such as toluene or tetrahydrofuran (THF) and a base, typically an amine like triethylamine (TEA) or diisopropylamine (DIPA), to neutralize the HBr formed during the reaction.
-
Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures.
-
Purification: The crude product is purified by column chromatography on silica gel, followed by recrystallization to obtain the pure this compound.
Characterization Data
The following table summarizes the expected characterization data for the target compound based on the properties of similar BPEA derivatives.
| Property | Expected Characteristics | Technique |
| Appearance | Yellow to orange crystalline solid | Visual Inspection |
| Absorption (λ_abs) | Strong absorption bands in the range of 400-500 nm in solution | UV-Vis Spectroscopy |
| Emission (λ_em) | Strong fluorescence in the range of 450-550 nm in solution | Photoluminescence Spectroscopy |
| Quantum Yield (Φ_F) | High (potentially > 80%) | Integrating Sphere Measurement |
| Electrochemical Gap | Estimated from the onsets of oxidation and reduction waves | Cyclic Voltammetry (CV) |
| Thermal Stability (T_d) | Decomposition temperature likely > 300 °C | Thermogravimetric Analysis (TGA) |
Future Outlook and Conclusion
This compound represents a promising, yet largely unexplored, material for advanced applications in organic electronics and sensor technology. The strategic placement of a chlorine atom on the highly efficient BPEA core provides a powerful tool for fine-tuning its optoelectronic properties. Future research should focus on the synthesis and thorough characterization of this compound to validate the potential applications outlined in this guide. The exploration of other halogenated derivatives could also lead to a deeper understanding of structure-property relationships in this important class of materials. The insights provided herein offer a solid foundation for researchers and professionals to embark on the development of next-generation materials and devices based on functionalized BPEA chromophores.
Methodological & Application
Application Note & Protocol: High-Precision Fluorescence Quantum Yield Determination of 1-Chloro-9,10-bis(phenylethynyl)anthracene (CBPEA)
Abstract
This comprehensive guide provides a detailed experimental protocol for the accurate measurement of the fluorescence quantum yield (Φ) of 1-Chloro-9,10-bis(phenylethynyl)anthracene (CBPEA), a prominent fluorophore known for its intense yellow-green emission.[1] This document is intended for researchers, scientists, and professionals in drug development and materials science who require precise characterization of fluorescent compounds. We will delve into the theoretical underpinnings of fluorescence quantum yield, provide a step-by-step methodology using the comparative method, and address critical experimental considerations such as solvent selection, concentration effects, and the mitigation of common artifacts like the inner filter effect and oxygen quenching.
Introduction: The Significance of Fluorescence Quantum Yield
The fluorescence quantum yield (Φ) is a fundamental photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore. A high quantum yield is often a desirable characteristic for applications such as bio-imaging, chemical sensing, and optoelectronic devices. This compound (CBPEA) is a derivative of 9,10-bis(phenylethynyl)anthracene (BPEA), a class of compounds renowned for their high fluorescence efficiencies.[2] Accurate determination of CBPEA's quantum yield is crucial for its effective utilization and for the development of new technologies based on its luminescent properties.
This application note will focus on the relative method for determining fluorescence quantum yield, which involves comparing the fluorescence intensity of the sample to a well-characterized standard with a known quantum yield.
Foundational Principles
The Comparative Method for Quantum Yield Determination
The relative method is a widely used and reliable technique for measuring fluorescence quantum yield. It relies on the principle that if a standard and a sample solution have the same absorbance at the same excitation wavelength, they are absorbing the same number of photons. Consequently, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields. The quantum yield of the sample (Φ_s) can be calculated using the following equation:
Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s^2 / n_r^2)
Where:
-
Φ_r is the fluorescence quantum yield of the reference standard.
-
I_s and I_r are the integrated fluorescence intensities of the sample and the reference, respectively.
-
A_s and A_r are the absorbances of the sample and the reference at the excitation wavelength.
-
n_s and n_r are the refractive indices of the sample and reference solutions (solvents).
To enhance accuracy, it is best practice to use a series of dilute solutions and plot the integrated fluorescence intensity versus absorbance. The slope of this plot is then used in the calculation, minimizing errors from single-point measurements.
Mitigating Experimental Artifacts
The inner filter effect (IFE) is a significant source of error in fluorescence measurements, particularly at high concentrations. It arises from the absorption of excitation light before it reaches the center of the cuvette (primary IFE) and the re-absorption of emitted fluorescence by the sample (secondary IFE). To minimize IFE, it is crucial to work with optically dilute solutions, typically with an absorbance below 0.1 at the excitation wavelength in a 1 cm path length cuvette.
Dissolved molecular oxygen is a notorious quencher of fluorescence. The interaction between oxygen and the excited fluorophore can lead to non-radiative decay, thus reducing the fluorescence intensity and quantum yield. To obtain accurate quantum yield values, it is essential to remove dissolved oxygen from the solutions. This is typically achieved by degassing the solvent through methods such as purging with an inert gas (e.g., argon or nitrogen) or freeze-pump-thaw cycles.
Experimental Design & Protocol
This section outlines the necessary materials, instrumentation, and step-by-step procedures for the accurate determination of the fluorescence quantum yield of CBPEA.
Materials and Reagents
| Material/Reagent | Specification | Supplier | Notes |
| This compound (CBPEA) | >98% purity | e.g., Sigma-Aldrich, TCI | Verify purity before use. |
| Fluorescence Standard | |||
| Rhodamine 6G | Laser grade | e.g., Sigma-Aldrich, Acros Organics | Φ = 0.95 in ethanol.[3][4][5] |
| Fluorescein | Spectrophotometric grade | e.g., Sigma-Aldrich, Alfa Aesar | Φ ≈ 0.925 in 0.1 N NaOH, ~0.79 in neutral ethanol.[3][6][7] |
| Solvents | |||
| Ethanol | Spectrophotometric grade, anhydrous | e.g., Sigma-Aldrich, Fisher Scientific | Ensure high purity and low water content. |
| Cyclohexane | Spectrophotometric grade | e.g., Sigma-Aldrich, Fisher Scientific | A non-polar solvent, for comparison. |
| Toluene | Spectrophotometric grade | e.g., Sigma-Aldrich, Fisher Scientific | An aromatic solvent. |
| Dichloromethane | Spectrophotometric grade | e.g., Sigma-Aldrich, Fisher Scientific | A polar aprotic solvent. |
| Inert Gas | |||
| Argon or Nitrogen | High purity (99.999%) | Local gas supplier | For deoxygenating solutions. |
Instrumentation
-
UV-Vis Spectrophotometer: Capable of measuring absorbance with high precision and accuracy.
-
Spectrofluorometer: Equipped with a high-sensitivity detector and the ability to measure corrected emission spectra.
-
Quartz Cuvettes: 1 cm path length, matched for both absorbance and fluorescence measurements.
-
Volumetric Glassware: Calibrated for accurate preparation of stock and dilute solutions.
-
Schlenk Line or Glovebox: For handling and preparing deoxygenated solutions.
Experimental Workflow Diagram
Caption: Workflow for fluorescence quantum yield determination.
Step-by-Step Protocol
Step 1: Preparation of Stock Solutions
-
Accurately weigh a small amount of CBPEA and the chosen fluorescence standard (e.g., Rhodamine 6G).
-
Dissolve each compound in the desired spectroscopic grade solvent (e.g., ethanol) to prepare concentrated stock solutions (e.g., 1 x 10⁻⁴ M). Ensure complete dissolution.
Step 2: Preparation of Dilute Solutions
-
From the stock solutions, prepare a series of 5-6 dilutions for both CBPEA and the standard.
-
The concentrations should be chosen such that the absorbance at the excitation wavelength is in the range of 0.01 to 0.1. This is a critical step to avoid the inner filter effect.
Step 3: Deoxygenation of Solutions
-
Transfer the prepared dilute solutions to individual cuvettes.
-
Deoxygenate each solution by gently bubbling high-purity argon or nitrogen gas through the solution for at least 15-20 minutes. A long needle should be used to ensure the gas is bubbled through the entire volume of the solution.
-
Seal the cuvettes immediately after degassing to prevent re-exposure to air.
Step 4: Absorbance Measurements
-
Using the UV-Vis spectrophotometer, record the absorbance spectrum for each deoxygenated solution of CBPEA and the standard.
-
Use the pure, deoxygenated solvent as a blank.
-
Determine the absorbance value at the chosen excitation wavelength for each solution. The excitation wavelength should be a wavelength where both the sample and the standard have significant absorbance. For CBPEA, which emits in the yellow-green region, an excitation wavelength in the range of 400-450 nm is a reasonable starting point. It is highly recommended to first record an excitation spectrum to determine the optimal excitation wavelength.
Step 5: Fluorescence Measurements
-
Set the excitation wavelength on the spectrofluorometer to the same wavelength used for the absorbance measurements.
-
Record the corrected fluorescence emission spectrum for each deoxygenated solution of CBPEA and the standard.
-
Ensure that the experimental parameters (e.g., excitation and emission slit widths, detector voltage) are kept constant for all measurements.
Step 6: Data Analysis and Quantum Yield Calculation
-
Integrate the area under the corrected fluorescence emission spectrum for each solution of CBPEA and the standard.
-
For both CBPEA and the standard, create a plot of the integrated fluorescence intensity (y-axis) versus the absorbance at the excitation wavelength (x-axis).
-
Perform a linear regression for each data set. The plots should be linear and pass through the origin. The slope of this line is the gradient (Grad).
-
Using the calculated gradients for the sample (Grad_s) and the standard (Grad_r), the known quantum yield of the standard (Φ_r), and the refractive indices of the solvents, calculate the quantum yield of CBPEA (Φ_s) using the following equation:
Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s^2 / n_r^2)
Data Presentation and Interpretation
Refractive Indices of Common Solvents
| Solvent | Refractive Index (n_D at 20°C) |
| Water | 1.3330 |
| Ethanol | 1.3614 |
| Methanol | 1.3284 |
| Acetonitrile | 1.3441 |
| Cyclohexane | 1.4262 |
| Toluene | 1.4969 |
| Dichloromethane | 1.4241 |
| N,N-Dimethylformamide (DMF) | 1.4305 |
| Dimethyl Sulfoxide (DMSO) | 1.4793 |
Data compiled from various sources.[3][4][6]
Example Data Plot
An example of a plot of integrated fluorescence intensity versus absorbance is shown below. A linear relationship is expected for dilute solutions where the inner filter effect is negligible.
Caption: Example plot of integrated fluorescence intensity versus absorbance.
Troubleshooting
| Problem | Possible Cause | Solution |
| Non-linear plot of intensity vs. absorbance | Inner filter effect due to high concentrations. | Prepare more dilute solutions with absorbance < 0.1. |
| Instrumental non-linearity. | Check the linearity range of the spectrofluorometer's detector. | |
| Low fluorescence intensity | Quenching by dissolved oxygen. | Ensure thorough deoxygenation of the solutions. |
| Incorrect excitation wavelength. | Record an excitation spectrum to determine the optimal excitation wavelength. | |
| Photodegradation of the sample. | Minimize exposure of the sample to the excitation light. Use fresh solutions. | |
| Inconsistent results | Inaccurate solution preparation. | Use calibrated volumetric glassware and ensure complete dissolution. |
| Temperature fluctuations. | Maintain a constant temperature during measurements. |
Conclusion
The protocol detailed in this application note provides a robust and reliable method for the determination of the fluorescence quantum yield of this compound. By carefully controlling experimental parameters, particularly concentration and the exclusion of oxygen, researchers can obtain accurate and reproducible quantum yield values. This information is indispensable for the rational design and application of CBPEA in various scientific and technological fields.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. omlc.org [omlc.org]
- 5. researchgate.net [researchgate.net]
- 6. Fluorescein [omlc.org]
- 7. What is the quantum yield of fluorescein? | AAT Bioquest [aatbio.com]
Application Notes and Protocols for the Use of 1-Chloro-9,10-bis(phenylethynyl)anthracene as a Dopant in OLED Fabrication
Introduction
1-Chloro-9,10-bis(phenylethynyl)anthracene (BCPEA) is a highly fluorescent organic semiconductor that has garnered significant interest as a dopant in the emissive layer of Organic Light-Emitting Diodes (OLEDs).[1][2] A derivative of the well-known 9,10-bis(phenylethynyl)anthracene (BPEA), BCPEA is recognized for its role in producing yellow-green light and is utilized in high-intensity Cyalume lightsticks.[2] In the realm of organic electronics, the incorporation of BCPEA as a dopant into a host material matrix can significantly enhance device efficiency and color purity.[1] This document provides a comprehensive guide for researchers and scientists on the application of BCPEA in the fabrication of OLEDs, detailing its photophysical properties, the underlying principles of its function, and a step-by-step protocol for device fabrication and characterization.
Rationale for Using this compound in OLEDs
The efficacy of a fluorescent dopant in an OLED is predicated on several key factors, including its photoluminescence quantum yield (PLQY), its ability to accept energy from a host material, and the overall stability of the molecule. BCPEA, with its extended π-conjugated system, exhibits strong fluorescence.[3] The introduction of a chlorine atom to the anthracene core can modulate the electronic properties of the molecule, a strategy often employed to fine-tune the emission wavelength and improve device performance.[3]
The primary mechanism for light emission in a doped OLED system is Förster Resonance Energy Transfer (FRET), a non-radiative process where an excited host molecule (donor) transfers its energy to a dopant molecule (acceptor). For efficient FRET to occur, there must be a significant spectral overlap between the emission spectrum of the host and the absorption spectrum of the dopant. The selection of an appropriate host material with energy levels that facilitate efficient energy transfer to BCPEA is therefore critical for high-performance devices.
Key Photophysical and Chemical Properties of BCPEA
A thorough understanding of the material's properties is essential for designing and fabricating efficient OLEDs.
| Property | Value/Description | Source(s) |
| Chemical Formula | C₃₀H₁₇Cl | [4] |
| Molar Mass | 412.91 g/mol | [4] |
| Appearance | Solid | [2] |
| Melting Point | 199 to 204 °C (390 to 399 °F; 472 to 477 K) | [2] |
| Emission Color | Yellow-Green | [2] |
Recommended Host Materials for BCPEA
The choice of host material is crucial for achieving high efficiency in a BCPEA-doped OLED. The host should possess a wider energy gap than BCPEA to ensure that excitons are confined to the dopant. Additionally, good charge transport properties and thermal stability are desired. Based on their properties and common use in fluorescent OLEDs, the following host materials are recommended for consideration with BCPEA:
| Host Material | Acronym | Key Characteristics |
| Tris(8-hydroxyquinolinato)aluminum | Alq₃ | A widely used electron-transporting host with good thermal stability and fluorescence efficiency.[5][6] |
| 4,4′-Bis(N-carbazolyl)-1,1′-biphenyl | CBP | A popular hole-transporting host material known for its high triplet energy, making it suitable for phosphorescent devices, but also effective for fluorescent dopants.[7] |
| 4,4′,4″-Tris(carbazol-9-yl)triphenylamine | TCTA | A versatile material used as a hole-transport layer and a host, offering a high band gap.[8] |
Experimental Protocol: Fabrication of a BCPEA-Doped OLED
This section provides a detailed, step-by-step protocol for the fabrication of a multilayer OLED using BCPEA as a fluorescent dopant in a CBP host matrix via thermal evaporation.
I. Substrate Preparation
-
Cleaning of Indium Tin Oxide (ITO) Substrates:
-
Sequentially sonicate pre-patterned ITO-coated glass substrates in a solution of detergent (e.g., Hellmanex III), deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates using a stream of high-purity nitrogen gas.
-
Immediately transfer the cleaned substrates to a UV-Ozone cleaner for 15 minutes to remove any residual organic contaminants and to increase the work function of the ITO surface.
-
II. Thin Film Deposition by Thermal Evaporation
The following layers are to be deposited sequentially in a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr) without breaking the vacuum between depositions.
-
Hole Injection Layer (HIL):
-
Material: Molybdenum Trioxide (MoO₃)
-
Thickness: 5 nm
-
Deposition Rate: 0.1 Å/s
-
-
Hole Transport Layer (HTL):
-
Material: N,N′-Bis(naphthalen-1-yl)-N,N′-bis(phenyl)-benzidine (NPB)
-
Thickness: 40 nm
-
Deposition Rate: 1.0 Å/s
-
-
Emissive Layer (EML):
-
Host Material: 4,4′-Bis(N-carbazolyl)-1,1′-biphenyl (CBP)
-
Dopant Material: this compound (BCPEA)
-
Doping Concentration: 5% (This can be optimized, typical concentrations range from 1-10%).[9]
-
Thickness: 30 nm
-
Deposition Rate (Host): 1.0 Å/s
-
Deposition Rate (Dopant): Co-evaporate at a rate to achieve the desired doping concentration (e.g., 0.05 Å/s for 5%).
-
-
Electron Transport Layer (ETL):
-
Material: Tris(8-hydroxyquinolinato)aluminum (Alq₃)
-
Thickness: 20 nm
-
Deposition Rate: 1.0 Å/s
-
-
Electron Injection Layer (EIL):
-
Material: Lithium Fluoride (LiF)
-
Thickness: 1 nm
-
Deposition Rate: 0.1 Å/s
-
-
Cathode:
-
Material: Aluminum (Al)
-
Thickness: 100 nm
-
Deposition Rate: 2.0 Å/s
-
III. Encapsulation
-
To prevent degradation from atmospheric moisture and oxygen, the fabricated devices should be encapsulated immediately in a nitrogen-filled glovebox using a UV-curable epoxy and a glass coverslip.
Device Characterization
The performance of the fabricated OLEDs should be characterized to evaluate the effectiveness of the BCPEA dopant.
-
Electroluminescence (EL) Spectra: To be measured using a spectroradiometer to determine the emission color and the Commission Internationale de l'Éclairage (CIE) coordinates.
-
Current-Voltage-Luminance (J-V-L) Characteristics: To be measured using a source meter and a photodiode. From this data, the turn-on voltage, current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE) can be calculated.
-
Device Lifetime: To be assessed by monitoring the luminance decay over time at a constant current density.
Visualization of Device Architecture and Energy Levels
To better understand the operational principles of the fabricated OLED, the following diagrams are provided.
Caption: A schematic representation of the multilayer OLED device structure.
Caption: Energy level diagram of the proposed OLED device (Note: HOMO/LUMO values for BCPEA are estimated based on related compounds and require experimental verification).
Expected Results and Discussion
By following the protocol outlined above, it is anticipated that a functional OLED device emitting in the yellow-green region of the visible spectrum will be fabricated. The performance of the device will be highly dependent on the precise control of layer thicknesses and the doping concentration of BCPEA. An optimal doping concentration will maximize the efficiency of energy transfer from the CBP host to the BCPEA dopant, leading to high luminance and external quantum efficiency.
The chloro-substitution on the BPEA core is expected to influence the photophysical properties. This may manifest as a slight red-shift in the emission spectrum compared to the parent BPEA molecule.[10] Furthermore, the heavy-atom effect of chlorine could potentially influence the intersystem crossing rate, although for fluorescent materials, the goal is to maximize the fluorescence quantum yield.[11][12]
Conclusion
This compound is a promising fluorescent dopant for the fabrication of efficient yellow-green OLEDs. This application note provides a comprehensive framework for researchers to utilize BCPEA, from understanding its fundamental properties to a detailed fabrication protocol. The successful implementation of this protocol will enable the development of high-performance OLEDs and contribute to the broader advancement of organic electronics. Further optimization of the device architecture, including the choice of host material and the doping concentration of BCPEA, is encouraged to maximize device performance.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. 9,10-Bis(phenylethynyl)anthracene - Wikipedia [en.wikipedia.org]
- 4. This compound | C30H17Cl | CID 170465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ossila.com [ossila.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. A CBP derivative as bipolar host for performance enhancement in phosphorescent organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 8. ossila.com [ossila.com]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Effects of peripheral chloro substitution on the photophysical properties and in vitro photodynamic activities of galactose-conjugated silicon(IV) phthalocyanines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
Application Note & Protocol: High-Quality Thin-Film Deposition of 1-Chloro-9,10-bis(phenylethynyl)anthracene for Advanced Optoelectronic Applications
Abstract
This document provides a detailed guide for the deposition of high-quality thin films of 1-Chloro-9,10-bis(phenylethynyl)anthracene (CPEA). CPEA, a halogenated derivative of 9,10-bis(phenylethynyl)anthracene (BPEA), is a high-performance organic semiconductor with significant potential in the fields of organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1] Its distinct photophysical properties, such as intense yellow-green fluorescence and enhanced stability, make it a material of great interest.[2][3][4] This guide presents two primary methodologies for thin-film deposition: solution-based spin coating and vacuum thermal evaporation (VTE). The protocols are designed for researchers, scientists, and professionals in drug development and materials science, offering a comprehensive, step-by-step approach to fabricating CPEA thin films with desirable characteristics. The causality behind experimental choices is explained to provide a deeper understanding of the deposition processes.
Introduction to this compound (CPEA)
This compound is a polycyclic aromatic hydrocarbon notable for its high quantum efficiency and specific yellow-green light emission, which has led to its use in high-intensity chemiluminescent applications.[2][3][4][5] In the realm of materials science, the introduction of a chlorine atom to the BPEA backbone can influence the intermolecular interactions and solid-state packing, which in turn affects the charge transport and photophysical properties in thin films.[6] These characteristics make CPEA a compelling candidate for use as an active layer in various optoelectronic devices. The quality of the deposited thin film is paramount to device performance, necessitating well-controlled and reproducible deposition protocols.
Material and Substrate Preparation
Material Characteristics
A summary of the key physical and chemical properties of CPEA is provided in Table 1.
| Property | Value | Source |
| Molecular Formula | C₃₀H₁₇Cl | [1][2][5] |
| Molecular Weight | 412.91 g/mol | [1][2][5] |
| Appearance | Orange crystalline solid/powder | [1][2] |
| Melting Point | 165-167 °C (Typical) to 203-205 °C (Lit.) | [1][2] |
| Fluorescence | Intense Yellow-Green emission | [2][3][4] |
| Solubility | Soluble in organic solvents (e.g., Dibutyl Phthalate, Chlorobenzene) | [2][6] |
| Purity | ≥97.0% (HPLC recommended) | [2] |
Note: The melting point can vary depending on the purity and crystalline form of the material.
Substrate Selection and Cleaning
The choice of substrate is critical and depends on the final application. Common substrates for optoelectronic devices include indium tin oxide (ITO)-coated glass, silicon wafers, and quartz. A rigorous cleaning procedure is essential to ensure a pristine surface for uniform film formation.
Protocol for Substrate Cleaning:
-
Place substrates in a substrate rack.
-
Sequentially sonicate the substrates in baths of laboratory-grade detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
After the final sonication in isopropanol, dry the substrates under a stream of high-purity nitrogen gas.
-
Immediately before deposition, treat the substrates with oxygen plasma or an ultraviolet-ozone cleaner for 10-15 minutes to remove any remaining organic residues and to enhance surface wettability for solution-based processing.
Thin-Film Deposition Methodologies
Two primary methods for the deposition of CPEA thin films are detailed below: solution-based spin coating and vacuum thermal evaporation. The choice of method will depend on factors such as desired film morphology (polycrystalline vs. amorphous), thickness control, and equipment availability.
Method 1: Solution-Based Spin Coating
Spin coating is a cost-effective and widely used technique for depositing uniform thin films from solution. It is particularly suitable for exploring the properties of CPEA in a straightforward manner.
3.1.1. Solution Preparation
The selection of an appropriate solvent is crucial for achieving a good quality film. CPEA is soluble in various organic solvents.[2] Chlorobenzene is a common choice for related anthracene derivatives.[6][7]
-
Recommended Solvent: Anhydrous chlorobenzene.
-
Concentration Range: 5 to 20 mg/mL. The concentration will directly influence the final film thickness. It is advisable to start with a concentration of 10 mg/mL and optimize from there.
Protocol for Solution Preparation:
-
Accurately weigh the desired amount of CPEA powder and transfer it to a clean glass vial.
-
Add the calculated volume of anhydrous chlorobenzene to the vial.
-
Seal the vial and stir the mixture on a hot plate at a gentle temperature (e.g., 40-50 °C) until the CPEA is fully dissolved. To ensure complete dissolution, the solution can be left to stir overnight.
-
Before use, filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate impurities.
3.1.2. Spin Coating Protocol
The spin coating process should be carried out in a controlled environment, preferably a nitrogen-filled glovebox, to minimize solvent evaporation rate variations and exposure to atmospheric oxygen and moisture.
Experimental Workflow for Spin Coating
Caption: Workflow for CPEA thin-film deposition via spin coating.
Step-by-Step Protocol:
-
Place the cleaned substrate onto the chuck of the spin coater and engage the vacuum to secure it.
-
Dispense a sufficient amount of the filtered CPEA solution onto the center of the substrate to cover approximately two-thirds of the surface.
-
Start the spin coater. A two-step program is often beneficial:
-
Step 1 (Spread Cycle): 500 rpm for 10 seconds to allow the solution to spread evenly across the substrate.
-
Step 2 (Thinning Cycle): 1000-4000 rpm for 45-60 seconds to achieve the desired film thickness. A starting point of 2000 rpm for 60 seconds is recommended.
-
-
After the spin coating process is complete, keep the substrate on the chuck for an additional 30-60 seconds to allow for further solvent evaporation.
-
Transfer the coated substrate to a hotplate for thermal annealing.
3.1.3. Post-Deposition Thermal Annealing
Thermal annealing can improve the crystallinity and morphology of the film, which is crucial for charge transport.
-
Annealing Temperature: A temperature range of 80 °C to 120 °C is recommended. This is below the melting point of CPEA to avoid dewetting of the film.
-
Annealing Time: 10 to 30 minutes.
Table 2: Recommended Starting Parameters for Spin Coating CPEA
| Parameter | Recommended Starting Value | Range for Optimization |
| CPEA Concentration | 10 mg/mL | 5 - 20 mg/mL |
| Solvent | Anhydrous Chlorobenzene | Toluene, Xylene |
| Spin Speed (Spread) | 500 rpm | 300 - 800 rpm |
| Spin Time (Spread) | 10 s | 5 - 15 s |
| Spin Speed (Thinning) | 2000 rpm | 1000 - 4000 rpm |
| Spin Time (Thinning) | 60 s | 45 - 90 s |
| Annealing Temperature | 100 °C | 80 - 120 °C |
| Annealing Time | 15 min | 10 - 30 min |
Method 2: Vacuum Thermal Evaporation (VTE)
VTE is a physical vapor deposition technique that allows for the deposition of highly pure and uniform thin films with precise thickness control. This method is often preferred for the fabrication of high-performance electronic devices.
3.2.1. System Preparation
-
A high-vacuum deposition system (base pressure < 10⁻⁶ mbar) is required.
-
The CPEA source material should be of high purity (sublimation grade is recommended).
3.2.2. VTE Protocol
Experimental Workflow for Vacuum Thermal Evaporation
Caption: Workflow for CPEA thin-film deposition via VTE.
Step-by-Step Protocol:
-
Load the CPEA powder into a suitable effusion cell (e.g., a quartz or tantalum crucible).
-
Mount the cleaned substrates onto the substrate holder in the deposition chamber. The distance between the source and the substrate should be optimized for film uniformity.
-
Evacuate the chamber to a base pressure of at least 10⁻⁶ mbar.
-
Slowly ramp up the temperature of the effusion cell until the CPEA begins to sublimate. The sublimation temperature will need to be determined experimentally but will be below the material's melting point.
-
Once a stable deposition rate is achieved, open the shutter to begin depositing the CPEA onto the substrates.
-
Monitor the film thickness in real-time using a quartz crystal microbalance.
-
Once the desired thickness is reached, close the shutter and ramp down the temperature of the effusion cell.
-
Allow the system to cool down before venting with an inert gas (e.g., nitrogen or argon) and removing the samples.
Table 3: Recommended Starting Parameters for Vacuum Thermal Evaporation of CPEA
| Parameter | Recommended Starting Value | Range for Optimization |
| Base Pressure | < 10⁻⁶ mbar | 10⁻⁶ - 10⁻⁷ mbar |
| Deposition Rate | 0.2 Å/s | 0.1 - 1.0 Å/s |
| Substrate Temperature | Room Temperature | Room Temp. - 80 °C |
| Final Film Thickness | 50 nm | 20 - 200 nm |
Thin-Film Characterization
After deposition, it is crucial to characterize the thin films to assess their quality and properties.
-
Atomic Force Microscopy (AFM): To evaluate surface morphology, roughness, and grain size.
-
UV-Visible Spectroscopy: To determine the absorption properties and estimate the optical bandgap of the thin film. The solid-state absorption spectra of BPEA derivatives can differ significantly from their solution spectra due to intermolecular interactions.[6]
-
Photoluminescence (PL) Spectroscopy: To measure the emission spectrum and quantum yield of the film.
-
X-ray Diffraction (XRD): To investigate the crystallinity and molecular packing of the film. The parent compound, BPEA, is known to exhibit polymorphism, which can influence its electronic properties.[8]
-
Ellipsometry: For accurate measurement of film thickness and refractive index.
Conclusion
The protocols outlined in this application note provide a robust starting point for the deposition of high-quality this compound thin films via both spin coating and vacuum thermal evaporation. The provided parameters are based on established practices for similar organic semiconductors and the known properties of CPEA. Researchers are encouraged to use these protocols as a foundation and to systematically optimize the deposition parameters to achieve thin films with the desired characteristics for their specific applications in organic electronics and beyond.
References
Application Notes and Protocols: 1-Chloro-9,10-bis(phenylethynyl)anthracene as a Fluorescent Probe in Biological Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling Cellular Landscapes with a Novel Fluorophore
1-Chloro-9,10-bis(phenylethynyl)anthracene (CBPEA) is a highly fluorescent, photostable aromatic hydrocarbon belonging to the bis(phenylethynyl)anthracene (BPEA) family of dyes.[1] While renowned for its exceptional quantum efficiency in chemiluminescence applications, such as in high-intensity Cyalume lightsticks, its utility as a fluorescent probe for biological imaging is an emerging area of interest.[1] The rigid, planar structure of the anthracene core, combined with the extended π-conjugation from the phenylethynyl substituents, endows CBPEA with intense yellow-green fluorescence and a high degree of photostability, making it a compelling candidate for cellular imaging.[2]
These application notes provide a comprehensive guide for researchers on the use of CBPEA as a fluorescent probe in biological imaging. We will delve into the theoretical underpinnings of its fluorescence, provide detailed protocols for its application in cell-based assays, and discuss key considerations for experimental design and data interpretation.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a fluorescent probe is paramount for its successful application in biological imaging.
| Property | Value | Source |
| Appearance | Orange Crystalline Solid | Sigma-Aldrich |
| Molecular Formula | C₃₀H₁₈ | ChemicalBook[3] |
| Molecular Weight | 378.46 g/mol | ChemicalBook[3] |
| Solubility | Insoluble in water; soluble in most organic solvents (e.g., DMSO, ethanol, chloroform) | ChemicalBook[3] |
| Fluorescence Emission | Intense Yellow-Green | Wikipedia[1] |
Principles of Fluorescence and Cellular Interaction
The fluorescence of CBPEA arises from the excitation of its extensive π-electron system. Upon absorption of a photon of appropriate energy, an electron is promoted to an excited singlet state. The subsequent relaxation of this electron back to the ground state is accompanied by the emission of a photon of lower energy (longer wavelength), resulting in the characteristic yellow-green fluorescence.
The hydrophobic nature of CBPEA governs its interaction with cellular structures. It is anticipated that, like other hydrophobic dyes, CBPEA will readily partition into the lipid-rich environments of cellular membranes. The cellular uptake of such hydrophobic molecules is often mediated by passive diffusion across the plasma membrane or through endocytic pathways.[4][5] Once inside the cell, the probe is likely to accumulate in membranous organelles such as the endoplasmic reticulum, Golgi apparatus, and mitochondria, as well as in lipid droplets.
Potential Mechanism of Action
The precise mechanism of CBPEA as a cellular stain is an active area of investigation. Based on the behavior of similar anthracene derivatives, it is hypothesized that CBPEA does not target a specific biomolecule but rather acts as a general intracellular stain, localizing to hydrophobic regions within the cell.[6] Its fluorescence intensity and lifetime may be sensitive to the local microenvironment, offering potential for reporting on changes in cellular states.
Experimental Protocols
I. Preparation of CBPEA Stock Solution
Given its hydrophobicity, a stock solution of CBPEA should be prepared in a high-quality, anhydrous organic solvent.
Materials:
-
This compound (CBPEA) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
Protocol:
-
Weigh out a precise amount of CBPEA powder (e.g., 1 mg).
-
Dissolve the powder in a calculated volume of anhydrous DMSO to achieve a stock concentration of 1-10 mM. For example, to make a 1 mM stock solution of CBPEA (MW = 412.9 g/mol ), dissolve 1 mg in 2.42 mL of DMSO.
-
Vortex the solution thoroughly until all the solid is dissolved.
-
Aliquot the stock solution into smaller volumes in microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light.
Diagram of Stock Solution Preparation Workflow:
Caption: Workflow for preparing CBPEA stock solution.
II. Cell Culture and Staining Protocol
This protocol provides a general guideline for staining adherent cells with CBPEA. Optimal conditions may vary depending on the cell type and experimental goals.
Materials:
-
Adherent cells cultured on glass-bottom dishes or coverslips
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
CBPEA stock solution (1-10 mM in DMSO)
-
Fixative (e.g., 4% paraformaldehyde in PBS) (for fixed-cell imaging)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) (for fixed-cell imaging)
Protocol for Live-Cell Imaging:
-
Culture cells to the desired confluency (typically 50-70%).
-
Prepare a working solution of CBPEA by diluting the stock solution in pre-warmed complete cell culture medium. A starting concentration range of 1-10 µM is recommended. Note: It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the CBPEA working solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator. Incubation time should be optimized for each cell type.
-
After incubation, remove the staining solution and wash the cells two to three times with warm PBS or fresh culture medium.
-
Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.
-
Proceed with fluorescence microscopy imaging.
Protocol for Fixed-Cell Imaging:
-
Culture and treat cells as required for the experiment.
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature (optional, but may enhance staining).
-
Wash the cells three times with PBS.
-
Stain the cells with a 1-10 µM working solution of CBPEA in PBS for 15-30 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Mount the coverslips on a microscope slide with an appropriate mounting medium.
-
Proceed with fluorescence microscopy imaging.
Diagram of Cell Staining Workflow:
References
- 1. 9,10-Bis(phenylethynyl)anthracene - Wikipedia [en.wikipedia.org]
- 2. Enhanced photostability of an anthracene-based dye due to supramolecular encapsulation: a new type of photostable fluorophore for single-molecule study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 9,10-Bis(phenylethynyl)anthracene | 10075-85-1 [chemicalbook.com]
- 4. Mechanism of Cellular Uptake of Highly Fluorescent Conjugated Polymer Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Exploring the potential of anthracene derivatives as fluorescence emitters for biomedical applications - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Enhancing Perovskite Solar Cell Performance with 1-Chloro-9,10-bis(phenylethynyl)anthracene
Executive Summary: Beyond Conventional Efficiency Limits
Perovskite solar cells (PSCs) have demonstrated remarkable power conversion efficiencies (PCEs), positioning them as a leading next-generation photovoltaic technology. However, intrinsic and extrinsic factors, including defect-mediated non-radiative recombination and an inability to utilize sub-bandgap photons, currently cap their maximum achievable performance.[1][2][3] Additive engineering and interfacial modification have emerged as powerful strategies to mitigate these losses and enhance both the efficiency and long-term stability of PSCs.[4][5][6][7]
This technical guide focuses on a specialized application of 1-Chloro-9,10-bis(phenylethynyl)anthracene (1-Cl-BPEA) , a polycyclic aromatic hydrocarbon, not as a conventional defect passivator mixed into the bulk perovskite, but as a key component in a sophisticated enhancement strategy: perovskite-sensitized triplet-triplet annihilation photon upconversion (TTA-UC) .[8][9] By interfacing a perovskite absorber layer with a 1-Cl-BPEA upconversion layer, it is possible to harvest low-energy, sub-bandgap photons—light that is normally transmitted and lost—and convert them into higher-energy photons that the perovskite can absorb and convert into photocurrent. This guide provides the scientific rationale, detailed experimental protocols, and characterization methodologies for leveraging 1-Cl-BPEA to push the boundaries of perovskite solar cell performance.
Scientific Foundation: 1-Cl-BPEA and the Upconversion Mechanism
Properties of this compound (1-Cl-BPEA)
1-Cl-BPEA is a fluorescent dye known for its use in chemiluminescence applications, such as high-intensity lightsticks.[10][11] Its rigid, planar aromatic structure and extended π-conjugation, courtesy of the phenylethynyl groups, grant it unique photophysical properties that are crucial for its role as a TTA-UC annihilator.[12] These properties allow for efficient triplet state population and subsequent energy transfer processes.
| Property | Value / Description | Source |
| IUPAC Name | This compound | [13] |
| CAS Number | 41105-35-5 | [10][11] |
| Chemical Formula | C₃₀H₁₇Cl | [10][13] |
| Molar Mass | 412.91 g/mol | [10][13] |
| Appearance | Solid | [10] |
| Emission | Yellow-Green Light | [10] |
| Key Application | TTA-UC Annihilator, Organic Electronics | [8][12] |
The Triplet-Triplet Annihilation Upconversion (TTA-UC) Mechanism
The core principle of this enhancement strategy is to create a bilayer device where the perovskite acts as a "sensitizer" and 1-Cl-BPEA acts as the "annihilator." The process overcomes the spin-forbidden nature of direct triplet state generation in organic molecules.[9] Favorable energy level alignment between the perovskite and 1-Cl-BPEA is critical for this process to occur efficiently.[8][14]
The mechanism unfolds in four key steps:
-
Photon Absorption & Triplet Generation: The perovskite layer absorbs high-energy photons to generate excitons for the primary photovoltaic effect. Simultaneously, it can be excited by low-energy, sub-bandgap photons (e.g., near-infrared light) that would otherwise be wasted.
-
Triplet Energy Transfer (TET): The excited perovskite (sensitizer) non-radiatively transfers its energy to a 1-Cl-BPEA molecule at the interface, promoting it to its long-lived triplet state (T₁).
-
Triplet Migration & Annihilation: This triplet exciton migrates through the 1-Cl-BPEA layer until it encounters another triplet-state 1-Cl-BPEA molecule. The two triplets collide and undergo annihilation (fusion).
-
Upconverted Emission & Re-absorption: The annihilation process results in the formation of one high-energy singlet exciton (S₁) and one ground-state molecule. This singlet exciton then radiatively decays, emitting a high-energy photon (e.g., visible light) which is directed back into the perovskite layer and absorbed, generating an additional electron-hole pair and boosting the photocurrent.
References
- 1. Defects and Defect Passivation in Perovskite Solar Cells [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. inha.elsevierpure.com [inha.elsevierpure.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Additive Engineering in Perovskite Solar Cells – Volt Coffer [voltcoffer.com]
- 7. Improving the efficiency and stability of perovskite solar cells using π-conjugated aromatic additives with differing hydrophobicities - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. scbt.com [scbt.com]
- 12. chemimpex.com [chemimpex.com]
- 13. This compound | C30H17Cl | CID 170465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis and Application of 1-Chloro-9,10-bis(phenylethynyl)anthracene (1-Cl-BPEA) Nanoparticles for Optical Applications
Introduction: Harnessing the Glow of Anthracene Derivatives
The field of optical imaging and sensing has been revolutionized by the development of novel fluorescent probes. Among these, fluorescent organic nanoparticles (FONs) have garnered significant interest due to their high brightness, photostability, and tunable optical properties.[1][2][3] This guide provides a comprehensive overview of the synthesis, fabrication, and characterization of nanoparticles derived from 1-Chloro-9,10-bis(phenylethynyl)anthracene (1-Cl-BPEA), a highly fluorescent derivative of the 9,10-bis(phenylethynyl)anthracene (BPEA) family.[4][5][6][7] The unique photophysical properties of 1-Cl-BPEA, including its bright yellow-green emission, make its nanoparticle formulations promising candidates for a range of optical applications, from high-resolution bioimaging to sensitive chemical detection.[5][6][8]
This document is intended for researchers, scientists, and professionals in drug development, offering detailed protocols and the scientific rationale behind the experimental choices. We will delve into the synthesis of the 1-Cl-BPEA molecule, its subsequent formulation into nanoparticles via the reprecipitation method, and a suite of characterization techniques to validate the final product.
Part 1: Synthesis of this compound (1-Cl-BPEA)
The synthesis of 1-Cl-BPEA is typically achieved through a Sonogashira cross-coupling reaction, a robust and versatile method for forming carbon-carbon bonds between terminal alkynes and aryl halides.[9][10][11][12][13] This reaction utilizes a palladium catalyst and a copper co-catalyst to facilitate the coupling.
Reaction Scheme:
The synthesis involves a two-step Sonogashira coupling starting from 1-chloro-9,10-dibromoanthracene and phenylacetylene.
Caption: Synthetic workflow for 1-Cl-BPEA via a two-step Sonogashira coupling.
Detailed Protocol: Synthesis of 1-Cl-BPEA
Materials:
-
1-Chloro-9,10-dibromoanthracene
-
Phenylacetylene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA), freshly distilled
-
Toluene, anhydrous
-
Dichloromethane (DCM)
-
Hexane
-
Silica gel for column chromatography
-
Argon or Nitrogen gas supply
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
Procedure:
-
First Coupling Step:
-
To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-chloro-9,10-dibromoanthracene (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).
-
Add anhydrous toluene to dissolve the solids.
-
Add freshly distilled triethylamine (TEA) (5.0 eq).
-
To this stirring mixture, add phenylacetylene (1.1 eq) dropwise.
-
Heat the reaction mixture to 80°C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/DCM gradient to obtain 1-chloro-9-bromo-10-(phenylethynyl)anthracene.
-
-
Second Coupling Step:
-
In a clean Schlenk flask under an inert atmosphere, dissolve the purified 1-chloro-9-bromo-10-(phenylethynyl)anthracene (1.0 eq) in anhydrous toluene and freshly distilled TEA (5.0 eq).
-
Add Pd(PPh₃)₄ (0.05 eq) and CuI (0.1 eq).
-
Add phenylacetylene (1.2 eq) dropwise.
-
Heat the reaction mixture to 80°C and stir for 12-24 hours, monitoring by TLC.
-
Follow the same workup and purification procedure as in the first coupling step to yield the final product, this compound (1-Cl-BPEA), as a solid.
-
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, which can lead to its deactivation. Performing the reaction under an inert atmosphere of argon or nitrogen is crucial for maintaining catalytic activity.
-
Anhydrous Solvents: Water can interfere with the catalytic cycle of the Sonogashira reaction. The use of anhydrous toluene and freshly distilled triethylamine minimizes side reactions and maximizes yield.
-
Copper(I) Iodide Co-catalyst: CuI facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex, a key step in the catalytic cycle.
-
Triethylamine (TEA): TEA acts as a base to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.
-
Purification: Column chromatography is essential to remove unreacted starting materials, byproducts, and catalyst residues, ensuring the purity of the 1-Cl-BPEA for subsequent nanoparticle fabrication and optical studies.
Part 2: Fabrication of 1-Cl-BPEA Nanoparticles
The reprecipitation method, also known as the solvent displacement method, is a simple and effective bottom-up approach to fabricate fluorescent organic nanoparticles.[14][15][16][17] This technique involves the rapid injection of a solution of the hydrophobic fluorescent dye in a good solvent into a large volume of a poor solvent, typically water. The sudden change in solvent polarity causes the dye molecules to precipitate and self-assemble into nanoparticles.
Caption: Schematic of the reprecipitation method for nanoparticle fabrication.
Detailed Protocol: Fabrication of 1-Cl-BPEA Nanoparticles
Materials:
-
Purified 1-Cl-BPEA
-
Tetrahydrofuran (THF), HPLC grade
-
Deionized water, filtered
-
Magnetic stirrer and stir bar
-
Syringe and needle
Procedure:
-
Preparation of Stock Solution:
-
Prepare a stock solution of 1-Cl-BPEA in THF at a concentration of 1 mg/mL. Ensure the compound is fully dissolved. Sonication may be used to aid dissolution.
-
-
Reprecipitation:
-
Place a specific volume of deionized water (e.g., 10 mL) in a clean vial and stir vigorously using a magnetic stirrer.
-
Rapidly inject a small volume of the 1-Cl-BPEA stock solution (e.g., 100 µL) into the stirring water. The rapid injection is critical for achieving a narrow size distribution.
-
Observe the immediate formation of a colloidal suspension, which often exhibits fluorescence under UV light.
-
Allow the suspension to stir for an additional 1-2 hours to ensure the complete evaporation of THF and stabilization of the nanoparticles.
-
Self-Validating System:
The success of the reprecipitation method can be initially assessed by visual inspection. A stable, slightly turbid suspension that does not precipitate over several hours is a good indicator of successful nanoparticle formation. The presence of fluorescence under a UV lamp further confirms the incorporation of the dye into the nanoparticles. For quantitative validation, the characterization techniques described in the next section are essential.
Part 3: Characterization of 1-Cl-BPEA Nanoparticles
Thorough characterization is crucial to understand the physical and optical properties of the synthesized nanoparticles.
Size and Morphology Analysis
Dynamic Light Scattering (DLS): DLS is a non-invasive technique used to measure the hydrodynamic diameter and size distribution of nanoparticles in suspension.[18][19][20][21]
Protocol for DLS Analysis:
-
Dilute a small aliquot of the nanoparticle suspension with filtered deionized water to an appropriate concentration to avoid multiple scattering effects.
-
Transfer the diluted sample to a clean cuvette.
-
Place the cuvette in the DLS instrument and allow it to equilibrate to the measurement temperature (typically 25°C).
-
Perform the measurement, collecting data from multiple runs to ensure reproducibility.
-
Analyze the data to obtain the average hydrodynamic diameter (Z-average), polydispersity index (PDI), and size distribution histogram.
Transmission Electron Microscopy (TEM): TEM provides direct visualization of the nanoparticles, allowing for the determination of their actual size, shape, and morphology.[18][19][20][21][22]
Protocol for TEM Analysis:
-
Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.
-
Allow the solvent to evaporate completely. The grid can be left to air-dry or placed under a lamp to speed up the process.
-
Optionally, a negative staining agent (e.g., uranyl acetate) can be applied to enhance contrast, though this may not be necessary for highly scattering organic nanoparticles.
-
Image the grid using a TEM instrument at an appropriate magnification.
-
Capture multiple images from different areas of the grid to ensure a representative analysis.
-
Use image analysis software (e.g., ImageJ) to measure the diameters of a large number of nanoparticles (typically >100) to generate a size distribution histogram.[22]
| Parameter | Dynamic Light Scattering (DLS) | Transmission Electron Microscopy (TEM) |
| Principle | Measures fluctuations in scattered light intensity due to Brownian motion. | Transmits a beam of electrons through a thin sample to form an image. |
| Information Obtained | Hydrodynamic diameter, size distribution (intensity-weighted), PDI. | Core size, shape, morphology, size distribution (number-weighted). |
| Sample State | In suspension. | Dried on a grid. |
| Advantages | Fast, non-invasive, provides information about the particle in its native state. | Provides direct visualization, high resolution, information on shape. |
| Limitations | Sensitive to aggregates and larger particles, assumes spherical shape. | Requires sample drying which can induce aggregation, provides a localized view. |
Table 1: Comparison of DLS and TEM for nanoparticle characterization.[18][19][20][21]
Optical Properties Analysis
UV-Visible (UV-Vis) Absorption Spectroscopy: This technique is used to determine the electronic absorption properties of the 1-Cl-BPEA nanoparticles.
Protocol for UV-Vis Spectroscopy:
-
Record the absorption spectrum of the 1-Cl-BPEA nanoparticle suspension in a quartz cuvette using a UV-Vis spectrophotometer.
-
Use deionized water as a blank.
-
Scan a wavelength range that covers the expected absorption of the BPEA chromophore (e.g., 300-600 nm).
-
The resulting spectrum will show the characteristic absorption peaks of the aggregated 1-Cl-BPEA molecules.
Fluorescence Spectroscopy: This is used to measure the emission properties of the nanoparticles, including the emission maximum and relative quantum yield.
Protocol for Fluorescence Spectroscopy:
-
Dilute the nanoparticle suspension to an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.
-
Excite the sample at a wavelength corresponding to an absorption maximum determined from the UV-Vis spectrum.
-
Record the emission spectrum over a suitable wavelength range (e.g., 450-700 nm).
-
The quantum yield can be determined relative to a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).
| Property | Expected Observation for 1-Cl-BPEA Nanoparticles |
| Absorption Maximum (λ_abs) | Likely red-shifted compared to the molecule in solution due to intermolecular interactions in the solid state.[23] |
| Emission Maximum (λ_em) | Bright yellow-green fluorescence.[5][8] The peak position may also be shifted compared to the solution state.[23] |
| Quantum Yield | Expected to be high, a characteristic of BPEA derivatives.[8] |
Table 2: Expected photophysical properties of 1-Cl-BPEA nanoparticles.
Part 4: Applications in Optical Imaging
The bright and stable fluorescence of 1-Cl-BPEA nanoparticles makes them excellent candidates for various bioimaging applications.[24][25][26][27] Their small size allows for potential cellular uptake and imaging at the subcellular level.
Caption: General workflow for the application of 1-Cl-BPEA nanoparticles in cellular imaging.
Potential Applications:
-
In Vitro Cellular Imaging: 1-Cl-BPEA nanoparticles can be used as fluorescent probes to label and visualize cells in culture. Their high photostability allows for long-term imaging experiments.
-
Targeted Imaging: The surface of the nanoparticles can be functionalized with targeting ligands (e.g., antibodies, peptides) to specifically label certain cell types or organelles.
-
Sensing: The fluorescence of 1-Cl-BPEA may be sensitive to the local environment (e.g., polarity, pH, presence of specific analytes), opening up possibilities for the development of fluorescent nanosensors.
Conclusion
This guide has provided a detailed framework for the synthesis, fabrication, characterization, and potential applications of this compound nanoparticles. The protocols and explanations herein are designed to be a valuable resource for researchers seeking to develop and utilize novel fluorescent nanomaterials for advanced optical applications. The combination of straightforward synthesis and fabrication with excellent photophysical properties positions 1-Cl-BPEA nanoparticles as a promising tool in the ever-expanding field of nanotechnology.
References
- 1. Fluorescent Multifunctional Organic Nanoparticles for Drug Delivery and Bioimaging: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Fluorescent Multifunctional Organic Nanoparticles for Drug Delivery and Bioimaging: A Tutorial Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. royal-chem.com [royal-chem.com]
- 7. scbt.com [scbt.com]
- 8. 9,10-Bis(phenylethynyl)anthracene - Wikipedia [en.wikipedia.org]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 11. researchgate.net [researchgate.net]
- 12. gold-chemistry.org [gold-chemistry.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. repository.unipr.it [repository.unipr.it]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. delongamerica.com [delongamerica.com]
- 19. updates.reinste.com [updates.reinste.com]
- 20. researchgate.net [researchgate.net]
- 21. Dynamic light scattering and transmission electron microscopy in drug delivery: a roadmap for correct characterization of nanoparticles and interpreta ... - Materials Horizons (RSC Publishing) DOI:10.1039/D3MH00717K [pubs.rsc.org]
- 22. Precise Analysis of Nanoparticle Size Distribution in TEM Image - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Applications of Nanoparticles in Biomedical Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Applications of nanoparticles in biomedical imaging - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 26. epruibiotech.com [epruibiotech.com]
- 27. Exploring the Cutting-Edge Applications of Fluorescent Nanoparticles in Biomedicine and Imaging - nanomicronspheres [nanomicronspheres.com]
Application Notes and Protocols for Chemiluminescence Reactions Involving 1-Chloro-9,10-bis(phenylethynyl)anthracene (CBPEA)
Abstract: This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of 1-Chloro-9,10-bis(phenylethynyl)anthracene (CBPEA) in chemiluminescence reactions. CBPEA is a premium-grade fluorophore distinguished by its high quantum efficiency and characteristic yellow-green emission within peroxyoxalate systems.[1][2][3] We will explore the fundamental reaction mechanism, provide comparative performance data, and present detailed, validated protocols for leveraging CBPEA's unique properties in various analytical and research contexts.
The Scientific Foundation of CBPEA Chemiluminescence
The light-generating capability of this compound (CBPEA) is harnessed through the peroxyoxalate reaction, one of the most efficient non-biological chemiluminescent systems known.[4] This system's versatility and high sensitivity make it a cornerstone of various analytical methods.
The Peroxyoxalate System: A Tripartite Reaction
The reaction fundamentally involves three key components:
-
Oxalate Ester: Typically a diaryl oxalate ester, such as bis(2,4,6-trichlorophenyl) oxalate (TCPO), which serves as the fuel for the reaction.
-
Oxidizing Agent: Hydrogen peroxide (H₂O₂) is the most common oxidant, responsible for initiating the chemical transformation of the oxalate ester.
-
Fluorophore (Activator): In this context, CBPEA acts as the energy acceptor and light emitter. The choice of fluorophore dictates the color and efficiency of the emitted light.[4]
Mechanism: Chemically Initiated Electron Exchange Luminescence (CIEEL)
The emission of light from the peroxyoxalate system is governed by the Chemically Initiated Electron Exchange Luminescence (CIEEL) mechanism.[4][5] This multi-step process ensures a highly efficient conversion of chemical energy into light.
The key steps are as follows:
-
Formation of a High-Energy Intermediate: The oxalate ester (e.g., TCPO) reacts with hydrogen peroxide. This reaction is often facilitated by a nucleophilic catalyst, such as imidazole.[6] The result is the formation of a highly unstable, high-energy intermediate, which is believed to be 1,2-dioxetanedione.[4][7]
-
Electron Transfer to the Intermediate: The CBPEA molecule, acting as the activator, donates an electron to the 1,2-dioxetanedione intermediate.
-
Intermediate Decomposition and Back-Electron Transfer: The transfer of the electron causes the unstable intermediate to fragment into two molecules of carbon dioxide (CO₂). This is immediately followed by a back-electron transfer to the CBPEA radical cation.
-
Excitation and Emission: The back-electron transfer generates CBPEA in an electronically excited state. As the excited CBPEA molecule relaxes to its ground state, it releases the excess energy as a photon of light, producing the characteristic yellow-green glow.[4]
The Unique Role of this compound (CBPEA)
CBPEA is not just another fluorophore; its specific chemical structure imparts distinct advantages:
-
High Quantum Efficiency: CBPEA exhibits a superior quantum efficiency of approximately 0.34 in peroxyoxalate systems, outperforming many standard fluorescent dyes.[1] This translates to a brighter signal from a given chemical reaction.
-
Spectral Tuning: The single chloro-substitution on the anthracene core is a critical modification. It shifts the emission wavelength to the yellow-green portion of the visible spectrum (~530-550 nm), a range that is highly visible to the human eye and compatible with common photodetectors.[1][2]
-
Enhanced Stability: Compared to its non-halogenated parent compound, 9,10-bis(phenylethynyl)anthracene (BPEA), CBPEA demonstrates significantly higher resistance to photobleaching, ensuring a more stable and persistent signal.[1]
Quantitative and Comparative Data
The selection of a fluorophore is critical to the success of a chemiluminescent assay. The following table provides a comparison of CBPEA with other commonly used anthracene derivatives.
| Compound | Common Abbreviation | Max Emission (λem) | Chemiluminescence Quantum Yield (ΦCL) | Typical Color |
| This compound | CBPEA | ~535 nm | ~0.34 [1] | Yellow-Green [1][3] |
| 9,10-Bis(phenylethynyl)anthracene | BPEA | ~460 nm[5] | ~0.95 (Fluorescence) | Green |
| 9,10-Diphenylanthracene | DPA | ~430 nm[5] | 0.90 - 1.00 (Fluorescence) | Blue |
| 2-Chloro-9,10-bis(phenylethynyl)anthracene | 2-Cl-BPEA | Not specified | Not specified | Green[2] |
Note: Quantum yields for BPEA and DPA are listed for fluorescence, as direct chemiluminescence values in identical systems can vary but are generally high. The key takeaway is the high efficiency of this class of compounds.
Applications in Research and Drug Development
The robust and bright signal from the CBPEA-peroxyoxalate system makes it adaptable to numerous advanced applications beyond simple light generation.
-
High-Throughput Screening (HTS): The reaction can be configured to detect hydrogen peroxide as a product of enzymatic reactions (e.g., from oxidases). This allows for the development of highly sensitive, non-radioactive assays for enzyme activity and inhibitor screening in multi-well plate formats.
-
Chemiluminescence Immunoassays (CLIA): In a CLIA format, an enzyme like horseradish peroxidase (HRP) can be conjugated to a secondary antibody.[8] The HRP can then catalyze a reaction that produces the necessary oxidant to trigger the peroxyoxalate reaction, allowing for highly sensitive quantification of antigens.[9][10]
-
Analytical Chemistry (HPLC): CBPEA can be employed as a post-column detection reagent in High-Performance Liquid Chromatography (HPLC).[11] Analytes capable of generating H₂O₂ upon oxidation can be mixed with the CBPEA/oxalate ester solution post-separation, enabling sensitive detection of compounds that lack a native chromophore.
Detailed Experimental Protocols
Critical Safety Precautions
-
Hydrogen Peroxide: Use appropriate personal protective equipment (PPE), including gloves and safety glasses. Concentrated H₂O₂ can cause chemical burns.
-
Organic Solvents: Handle all organic solvents (e.g., Dibutyl Phthalate, Ethyl Acetate) in a well-ventilated fume hood.
-
Reagents: CBPEA and TCPO are skin and eye irritants.[3][12] Avoid inhalation of dust and direct contact.
Protocol 1: General Chemiluminescence Characterization
This protocol provides a framework for observing and measuring the chemiluminescent properties of CBPEA in a standard laboratory setting.
Materials and Reagents:
-
This compound (CBPEA), ≥97% purity[1]
-
Bis(2,4,6-trichlorophenyl) oxalate (TCPO)
-
Hydrogen Peroxide (30% solution)
-
Sodium Salicylate or Imidazole (Catalyst)
-
Anhydrous Dibutyl Phthalate or Ethyl Acetate (Solvent)
-
Quartz or glass cuvettes
-
Luminometer or a spectrophotometer with the light source disabled
-
Micropipettes
Step-by-Step Methodology:
-
Reagent Preparation (Causality: Anhydrous conditions are crucial to prevent premature decomposition of reagents and ensure reaction efficiency).
-
Solution A (Fluorophore/Catalyst): Prepare a 1 mM stock solution of CBPEA in the chosen anhydrous solvent. To this, add the catalyst (e.g., Sodium Salicylate) to a final concentration of approximately 5 mM. Mix until fully dissolved. The catalyst is included here to ensure it is present to moderate the initial, rapid reaction phase.
-
Solution B (Oxalate Ester): Prepare a 10 mM stock solution of TCPO in the same anhydrous solvent. This solution is kept separate to prevent any reaction before initiation.
-
Solution C (Oxidant): Prepare a 0.1 M solution of hydrogen peroxide in a compatible solvent (e.g., a mixture of acetone and water). This solution must be prepared fresh.
-
-
Reaction Initiation and Measurement (Causality: The reaction kinetics are very fast, requiring immediate measurement after initiation to capture the peak emission).
-
In a cuvette, combine 1.0 mL of Solution A and 1.0 mL of Solution B. Mix gently.
-
Place the cuvette into the luminometer sample chamber.
-
Using a micropipette, inject 100 µL of Solution C (Oxidant) into the cuvette.
-
Immediately initiate data acquisition on the luminometer to record the light intensity over time (typically for 60-300 seconds).
-
-
Data Analysis:
-
The primary output will be a kinetic curve showing a rapid increase in light emission followed by an exponential decay.
-
The peak intensity and the integrated area under the curve are key parameters for quantifying the reaction's light output.
-
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Very Low Light Emission | 1. Degraded hydrogen peroxide.2. Moisture in anhydrous solvents.3. Omission of a key reagent (e.g., catalyst). | 1. Prepare fresh H₂O₂ solution.2. Use freshly opened or properly dried solvents.3. Verify all reagents were added in the correct order and concentration. |
| Signal Decays Too Rapidly | 1. Catalyst concentration is too high.2. Temperature is too high. | 1. Reduce the concentration of the catalyst (e.g., sodium salicylate).2. Perform the reaction at a controlled, lower temperature. |
| Poor Reproducibility | 1. Inconsistent mixing upon initiation.2. Variation in reagent volumes.3. Delay between H₂O₂ injection and measurement. | 1. Use an auto-injector if available, or practice a consistent manual injection and mixing technique.2. Calibrate micropipettes regularly.3. Minimize the delay to ensure capture of the true peak intensity. |
References
- 1. royal-chem.com [royal-chem.com]
- 2. 9,10-Bis(phenylethynyl)anthracene - Wikipedia [en.wikipedia.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. innovation.world [innovation.world]
- 5. benchchem.com [benchchem.com]
- 6. Kinetic studies on the peroxyoxalate chemiluminescent reaction: imidazole as a nucleophilic catalyst - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. Peroxyoxalate Chemiluminescent Reaction as a Tool for Elimination of Tumour Cells Under Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. genemedi.net [genemedi.net]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Anthracene, 9,10-bis(phenylethynyl)- | SIELC Technologies [sielc.com]
- 12. This compound | C30H17Cl | CID 170465 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: A Multi-technique Approach for the Comprehensive Characterization of 1-Chloro-9,10-bis(phenylethynyl)anthracene Derivatives
Audience: Researchers, scientists, and drug development professionals. Senior Application Scientist: Dr. Evelyn Reed
Introduction: The Significance of Substituted BPEA Derivatives
9,10-Bis(phenylethynyl)anthracene (BPEA) and its derivatives represent a class of highly fluorescent aromatic hydrocarbons with significant applications ranging from chemiluminescent systems, such as in Cyalume lightsticks, to advanced materials for organic light-emitting diodes (OLEDs) and photon upconversion technologies.[1][2][3] The introduction of a chloro-substituent at the 1-position, creating 1-Chloro-9,10-bis(phenylethynyl)anthracene (1-CBPEA), modulates the molecule's electronic properties, shifting its emission profile and enhancing its stability, making it a prime candidate for high-intensity yellow-green light emitters.[3][4]
Given their potential in high-performance materials and as fluorescent probes, a rigorous and systematic analytical characterization is imperative.[2][5] This guide provides a comprehensive suite of application notes and detailed protocols for the structural elucidation, purity assessment, and photophysical and thermal characterization of 1-CBPEA and its analogues. The workflow is designed to ensure scientific integrity by establishing a self-validating system of complementary analytical techniques.
Analytical Workflow Overview
A logical and phased approach is critical for the unambiguous characterization of these complex aromatic systems. The workflow begins with confirming the molecular identity and structure, proceeds to assess purity, and culminates in the detailed investigation of the material's functional properties.
Caption: Overall workflow for the characterization of 1-CBPEA derivatives.
Part 1: Structural Elucidation
The foundational step in characterizing a newly synthesized or sourced 1-CBPEA derivative is the unambiguous confirmation of its chemical structure. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei. For polycyclic aromatic hydrocarbons (PAHs), NMR is essential for confirming the connectivity of the fused ring system and the positions of substituents.[6][7][8] The distinct chemical shifts of protons and carbons in the aromatic region (typically 7-9 ppm for ¹H and 120-150 ppm for ¹³C) serve as a fingerprint for the molecule's structure.[9]
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the 1-CBPEA derivative in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the compound is fully dissolved.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better spectral resolution.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the range of -1 to 12 ppm.
-
Process the data with appropriate phasing and baseline correction. Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A higher number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C and longer relaxation times of quaternary carbons.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Mass Spectrometry (MS)
Causality: Mass spectrometry is used to determine the molecular weight of the compound with high precision, which allows for the confirmation of its elemental formula. For halogenated compounds like 1-CBPEA, MS provides a definitive signature: the isotopic pattern of chlorine. Natural chlorine exists as two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1.[10][11] This results in two molecular ion peaks in the mass spectrum: the [M]⁺ peak and an [M+2]⁺ peak (two mass units higher), with a relative intensity ratio of approximately 3:1, which is a powerful diagnostic tool.[12][13][14]
Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like acetonitrile or a mixture of dichloromethane and methanol.
-
Ionization Method: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable for these types of molecules.
-
Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, to obtain accurate mass measurements.
-
Data Acquisition:
-
Acquire the spectrum in positive ion mode.
-
Scan a mass range that comfortably includes the expected molecular weight (e.g., m/z 100-600).
-
-
Data Analysis:
-
Identify the molecular ion peak [M]⁺.
-
Crucially, identify the [M+2]⁺ peak. Verify that its m/z value is two units higher than the [M]⁺ peak and that its intensity is approximately one-third of the [M]⁺ peak.
-
Compare the experimentally measured accurate mass to the theoretical mass calculated for the chemical formula (C₃₀H₁₇Cl) to confirm the elemental composition.
-
Part 2: Purity Assessment and Separation
High-Performance Liquid Chromatography (HPLC)
Causality: HPLC is the gold standard for assessing the purity of organic compounds.[15] For 1-CBPEA derivatives, a reverse-phase HPLC method can effectively separate the main compound from starting materials, byproducts, or isomers.[16][17] Purity is typically determined by integrating the peak area of the target compound relative to the total area of all peaks detected by a UV-Vis detector.
Protocol: Reverse-Phase HPLC with UV Detection
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Instrumentation:
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a suitable starting point.
-
Mobile Phase: A gradient of acetonitrile (MeCN) and water is typically effective. For example, a linear gradient from 60% MeCN to 100% MeCN over 20 minutes. A small amount of acid like formic acid can be added if peak shape is poor.[16]
-
Flow Rate: 1.0 mL/min.
-
Detector: A Diode Array Detector (DAD) or UV-Vis detector set to a wavelength where the compound strongly absorbs (e.g., ~440 nm, determined from UV-Vis spectroscopy).
-
-
Analysis:
-
Inject a small volume (e.g., 10 µL) of the sample solution.
-
Record the chromatogram. The purity can be calculated as the percentage of the main peak's area relative to the total peak area.
-
Part 3: Functional Property Characterization
Once structure and purity are confirmed, the analysis shifts to the properties that define the material's performance: its interaction with light and its thermal stability.
UV-Visible (UV-Vis) and Fluorescence Spectroscopy
Causality: The extended π-conjugated system of 1-CBPEA derivatives gives rise to strong absorption in the visible region of the electromagnetic spectrum.[18][19] UV-Vis spectroscopy measures these electronic transitions and is crucial for understanding the material's color and light-absorbing properties. As highly efficient fluorophores, their emission properties are characterized by fluorescence spectroscopy, which provides the emission wavelength and quantum yield—critical parameters for applications in OLEDs and sensors.[5][20][21]
Protocol: Absorbance and Emission Spectroscopy
-
Solvent Selection: Choose a spectroscopic grade solvent in which the compound is soluble and that is transparent in the region of interest (e.g., cyclohexane, chloroform, or dichloromethane).
-
Sample Preparation:
-
Prepare a stock solution of known concentration.
-
For UV-Vis , prepare a dilute solution in a 1 cm pathlength quartz cuvette such that the maximum absorbance is between 0.5 and 1.0 AU.
-
For Fluorescence , further dilute the solution to have an absorbance of less than 0.1 at the excitation wavelength to avoid inner-filter effects.[20]
-
-
UV-Vis Spectroscopy:
-
Record a baseline spectrum with a cuvette containing only the solvent.
-
Record the absorption spectrum of the sample from approximately 250 nm to 600 nm.
-
Identify the wavelength of maximum absorption (λ_max).
-
-
Fluorescence Spectroscopy:
-
Set the excitation wavelength to one of the absorption maxima determined from the UV-Vis spectrum.
-
Scan the emission spectrum over a range that is red-shifted from the excitation wavelength (e.g., 450 nm to 700 nm).
-
Identify the wavelength of maximum emission (λ_em).
-
(Optional) Determine the fluorescence quantum yield using a known standard (e.g., quinine sulfate or BPEA itself).
-
Thermal Analysis (TGA/DSC)
Causality: For materials intended for use in electronic devices, thermal stability is a critical parameter.[22][23] Thermogravimetric Analysis (TGA) determines the decomposition temperature (Td) by measuring mass loss as a function of temperature. Differential Scanning Calorimetry (DSC) identifies melting points (Tm), crystallization events, and other phase transitions by measuring differences in heat flow between the sample and a reference.[24][25][26]
Protocol: TGA and DSC Analysis
-
Sample Preparation: Place a small, accurately weighed amount of the sample (5-10 mg) into an appropriate TGA or DSC pan (typically aluminum or platinum).
-
Instrumentation: Use a simultaneous TGA/DSC instrument or separate dedicated instruments.
-
TGA Method:
-
Heat the sample under an inert atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min) from room temperature to a temperature well above the expected decomposition (e.g., 600 °C).
-
Plot the mass percentage versus temperature. The decomposition temperature (Td) is often reported as the temperature at which 5% weight loss occurs.
-
-
DSC Method:
-
Heat the sample under an inert atmosphere at a constant rate (e.g., 10 °C/min).
-
Record the heat flow. Endothermic events (like melting) will appear as peaks, while exothermic events (like crystallization) will appear as valleys (or vice-versa depending on instrument convention).
-
The melting point (Tm) is typically taken as the onset or peak of the melting endotherm.
-
Summary of Key Analytical Parameters
The following table summarizes the key data obtained from the described techniques.
| Analytical Technique | Parameter Measured | Typical Value Range for BPEA Derivatives | Purpose |
| ¹H NMR | Chemical Shift (δ) | 7.0 - 9.0 ppm | Structural Confirmation |
| ¹³C NMR | Chemical Shift (δ) | 120 - 140 ppm | Structural Confirmation |
| Mass Spectrometry | Molecular Ion ([M]⁺, [M+2]⁺) | m/z ~412, ~414 | Molecular Weight & Formula Verification |
| HPLC | Purity (%) | >95% | Purity Assessment |
| UV-Vis Spectroscopy | Absorption Max (λ_max) | 400 - 470 nm[1][27] | Electronic Properties |
| Fluorescence Spec. | Emission Max (λ_em) | 480 - 560 nm[18][27] | Optical Properties |
| TGA | Decomposition Temp. (Td) | >300 °C[24] | Thermal Stability |
| DSC | Melting Point (Tm) | 165 - 210 °C[4][28] | Thermal Transitions |
Visualization of Analytical Relationships
Caption: Relationship between analytical techniques and material properties.
References
- 1. 9,10-Bis(phenylethynyl)anthracene [drugfuture.com]
- 2. researchgate.net [researchgate.net]
- 3. 9,10-Bis(phenylethynyl)anthracene - Wikipedia [en.wikipedia.org]
- 4. royal-chem.com [royal-chem.com]
- 5. Exploring the potential of anthracene derivatives as fluorescence emitters for biomedical applications - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 6. Direct Measurement of Trace Polycyclic Aromatic Hydrocarbons in Diesel Fuel with 1H and 13C NMR Spectroscopy: Effect of PAH Content on Fuel Lubricity | NIST [nist.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. The molecule that gave the mass spectrum shown here contains a ha... | Study Prep in Pearson+ [pearson.com]
- 14. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]
- 15. impactfactor.org [impactfactor.org]
- 16. Separation of Anthracene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 17. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
- 18. pubs.acs.org [pubs.acs.org]
- 19. mdpi.com [mdpi.com]
- 20. 9,10-Bis(phenylethynyl)anthracene [omlc.org]
- 21. Cooperation of σ–π and σ*–π* Conjugation in the UV/Vis and Fluorescence Spectra of 9,10-Disilylanthracene - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Characterization of organic light-emitting diodes using impedance spectroscopy and equivalent circuits - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. cores.research.asu.edu [cores.research.asu.edu]
- 26. mt.com [mt.com]
- 27. chemrxiv.org [chemrxiv.org]
- 28. labproinc.com [labproinc.com]
Application Notes and Protocols: Incorporation of 1-Chloro-9,10-bis(phenylethynyl)anthracene into Polymer Matrices
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the successful incorporation of 1-Chloro-9,10-bis(phenylethynyl)anthracene (CBPEA) into various polymer matrices. CBPEA is a highly fluorescent polycyclic aromatic hydrocarbon known for its intense yellow-green emission, making it a compound of interest for applications ranging from organic electronics to biochemical sensing.[1][2][3] This guide details the scientific principles, step-by-step protocols for solution casting and spin coating, and essential characterization techniques to produce and validate high-quality fluorescent polymer films. By explaining the causality behind experimental choices, this note aims to empower researchers to not only replicate these methods but also to innovate and adapt them for their specific applications.
Introduction to this compound (CBPEA)
This compound (CBPEA), with the molecular formula C₃₀H₁₇Cl and a molecular weight of 412.91 g/mol , is a robust fluorescent dye recognized for its excellent photophysical characteristics.[2][4] It is a derivative of 9,10-bis(phenylethynyl)anthracene (BPEA), a well-known chemiluminescent fluorophore.[5][6] The chloro-substitution on the anthracene core shifts the emission to the visible yellow-green spectrum, a feature utilized in high-intensity Cyalume-type lightsticks.[3][5][7] Beyond chemiluminescence, the high quantum efficiency and stability of CBPEA make it a valuable component in the development of organic light-emitting diodes (OLEDs), organic photovoltaics, and fluorescent probes for biochemical research.[1]
Incorporating CBPEA into a solid polymer matrix offers numerous advantages over its use in solution. A polymer host provides mechanical stability, prevents dye leaching, and can protect the fluorophore from environmental quenchers and photobleaching.[8][9] However, the process is not trivial. The choice of polymer and fabrication technique profoundly impacts the dispersion of the dye and, consequently, the photophysical properties of the final material.[10] A primary challenge is avoiding aggregation-caused quenching (ACQ), where dye molecules at high concentrations interact in a way that diminishes fluorescence.[11] This guide provides the foundational knowledge and practical protocols to navigate these challenges.
Core Principles of Dye Incorporation in Polymer Matrices
The goal of incorporating a dye into a polymer is to create a solid-state material that retains, and ideally enhances, the desirable properties of the dye. The success of this process hinges on two key areas: the selection of materials (dye, polymer, solvent) and the fabrication method.
The Polymer Matrix: A Determining Factor
The polymer matrix is not merely an inert scaffold; it is an active environment that influences the dye's behavior. Key polymer characteristics to consider include:
-
Polarity and Solubility: The solvent and polymer should be chosen to ensure complete dissolution of both the polymer and the CBPEA dye, promoting a homogeneous molecular dispersion. For the nonpolar, aromatic CBPEA, nonpolar aromatic polymers like Polystyrene (PS) and solvents like toluene or chlorobenzene are excellent starting points.
-
Glass Transition Temperature (Tg): The Tg indicates the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. A high-Tg polymer provides a rigid environment that can restrict molecular vibrations and non-radiative decay pathways, potentially enhancing the fluorescence quantum yield of the embedded dye.[10]
-
Transparency: For most optical applications, the polymer must be transparent at the excitation and emission wavelengths of the dye to avoid signal loss. Polymethyl methacrylate (PMMA) and Polystyrene (PS) are widely used for their high optical clarity.
Fabrication Techniques: Controlling Film Morphology
The method used to create the film dictates its thickness, uniformity, and the final distribution of the dye.
-
Solution Casting: This technique involves dissolving the polymer and dye in a common solvent, casting the solution onto a flat substrate, and allowing the solvent to evaporate slowly. It is a simple method ideal for producing thicker, free-standing films with excellent thickness uniformity and minimal mechanical stress.[12][13] The slow evaporation rate is crucial for allowing polymer chains and dye molecules to settle into a thermodynamically favorable, well-dispersed state.
-
Spin Coating: This method produces highly uniform thin films by depositing a solution onto a spinning substrate.[14] The high rotational speed spreads the fluid via centrifugal force, while solvent evaporation solidifies the film. Film thickness is precisely controlled by solution concentration and spin speed.[14][15] This technique is paramount in the microelectronics and photonics industries for creating high-quality optical layers.
The logical relationship between these choices and the final film properties is illustrated below.
Experimental Protocols
The following protocols provide step-by-step instructions for incorporating CBPEA into two common polymers, Polystyrene (PS) and Polymethyl Methacrylate (PMMA), using solution casting and spin coating, respectively.
Protocol 1: Solution Casting of CBPEA-Doped Polystyrene (PS) Films
Causality: This protocol is designed to create a free-standing, macroscopically uniform fluorescent film. Polystyrene is chosen for its aromatic structure, which promotes good miscibility with the aromatic CBPEA molecule, minimizing aggregation. Toluene is an excellent solvent for both PS and CBPEA. The slow, controlled evaporation in a level, static environment is critical for achieving a film with uniform thickness and avoiding defects like cracking or the "coffee ring" effect.[12]
Materials & Equipment:
-
This compound (CBPEA), ≥97% purity[7]
-
Polystyrene (PS), general-purpose grade (average M.W. 150,000-250,000 g/mol )
-
Toluene, HPLC grade
-
Analytical balance
-
Glass vials with screw caps
-
Magnetic stirrer and stir bars
-
Flat-bottom glass petri dish (e.g., 90 mm diameter)
-
A level surface inside a fume hood or a dust-free enclosure
-
Spatula and tweezers
Procedure:
-
Solution Preparation (Target: 0.1 wt% CBPEA in PS):
-
Prepare a 10 wt% PS stock solution: Dissolve 1.0 g of PS pellets in 9.0 g (10.4 mL) of toluene in a glass vial. This may take several hours on a magnetic stirrer to fully dissolve.
-
Prepare a 0.1 wt% CBPEA stock solution: Dissolve 10 mg of CBPEA in 9.99 g (11.5 mL) of toluene. Protect this solution from light.
-
In a new vial, combine 5.0 g of the 10 wt% PS stock solution with 0.5 g of the 0.1 wt% CBPEA stock solution. This will yield a final solution containing 500 mg of PS and 0.5 mg of CBPEA (0.1 wt% doping). Mix thoroughly.
-
-
Casting the Film:
-
Place the glass petri dish on a meticulously leveled surface. An unleveled surface will result in a film of non-uniform thickness.
-
Carefully pour the CBPEA/PS/toluene solution into the center of the petri dish. Pour slowly to avoid introducing air bubbles.
-
Gently tilt the dish to ensure the solution covers the entire bottom surface evenly.
-
-
Solvent Evaporation:
-
Partially cover the petri dish (e.g., with its lid slightly ajar) to slow the rate of evaporation. Rapid evaporation can cause surface defects and trap solvent.
-
Allow the solvent to evaporate undisturbed for 24-48 hours at room temperature in a fume hood. The film is ready when it appears completely dry and solid.
-
-
Film Retrieval:
-
To release the film, carefully add a small amount of deionized water around the edge of the film. The water will slowly seep underneath, lifting the hydrophobic PS film from the glass.
-
Once lifted, use tweezers to gently peel the film from the dish.
-
Place the film on a clean, lint-free surface to dry completely.
-
Protocol 2: Spin Coating of CBPEA-Doped PMMA Thin Films
Causality: This protocol is optimized for producing optically pure, highly uniform thin films on a substrate, suitable for spectroscopic analysis or device fabrication. PMMA is an amorphous polymer with excellent transparency.[16] Chlorobenzene is used as it is a good solvent for both components and has a suitable vapor pressure for spin coating. Substrate cleaning is a critical step; any particulate or organic residue will create defects (pinholes, comets) in the final film.[15] The spin speed directly controls the final film thickness—higher speeds result in thinner films due to greater centrifugal force.[14] A post-spin bake is essential to remove residual solvent, which can otherwise affect the film's stability and optical properties.
Materials & Equipment:
-
CBPEA, ≥97% purity
-
Polymethyl methacrylate (PMMA), (average M.W. ~120,000 g/mol )
-
Chlorobenzene, anhydrous
-
Quartz slides or silicon wafers (substrates)
-
Spin coater
-
Hot plate
-
Nitrogen gas gun
-
Ultrasonic bath
-
Detergent, deionized water, acetone, isopropanol
Procedure:
-
Substrate Cleaning (Self-Validating Step):
-
Place substrates in a beaker with a dilute detergent solution and sonicate for 15 minutes.
-
Rinse thoroughly with deionized water.
-
Sonicate in deionized water for 15 minutes.
-
Sonicate in acetone for 15 minutes.
-
Sonicate in isopropanol for 15 minutes.
-
Dry the substrates under a stream of nitrogen gas. A properly cleaned substrate will show uniform wetting when a drop of water is applied.
-
-
Solution Preparation (Target: 0.5 wt% CBPEA in PMMA):
-
Prepare a 2 wt% PMMA solution in chlorobenzene (e.g., 40 mg PMMA in 1.96 g of chlorobenzene).
-
Add 0.2 mg of CBPEA to this solution to achieve a 0.5 wt% doping level relative to the PMMA.
-
Stir overnight in the dark to ensure complete dissolution.
-
Before use, filter the solution through a 0.2 µm PTFE syringe filter to remove any dust or undissolved particles.
-
-
Spin Coating Process:
-
Place a cleaned substrate on the spin coater chuck and secure it with the vacuum.
-
Dispense a small amount of the CBPEA/PMMA solution (e.g., 100 µL) onto the center of the stationary substrate (this is a static dispense).[14]
-
Start the spin coating program immediately. A typical two-stage program is:
-
Stage 1 (Spread): 500 RPM for 10 seconds (to evenly distribute the solution).
-
Stage 2 (Thinning): 2000 RPM for 45 seconds (to achieve the final thickness).
-
-
-
Baking and Annealing:
-
Carefully transfer the coated substrate to a hotplate pre-heated to 90°C.
-
Bake for 15 minutes to drive off any remaining chlorobenzene.
-
Allow the substrate to cool to room temperature slowly before characterization.
-
Characterization and Data Presentation
After fabrication, the films must be characterized to confirm the successful incorporation of CBPEA and to evaluate their photophysical properties.
Key Characterization Techniques
-
UV-Visible Absorption Spectroscopy: Measures the electronic absorption of the film. The spectrum should show the characteristic absorption peaks of the CBPEA molecule, confirming its presence. A comparison with the solution spectrum can reveal information about the dye's environment.
-
Fluorescence Spectroscopy: This is the most critical measurement. It provides:
-
Emission Spectrum: Determines the peak emission wavelength (λ_em) and the spectral shape. In a solid matrix, a slight shift (solvatochromic shift) compared to the solution phase is common.
-
Excitation Spectrum: Can be used to confirm that the observed emission originates from the CBPEA.
-
-
Film Thickness Measurement: Techniques like profilometry or ellipsometry can be used to accurately measure the thickness of the spin-coated films.
-
Fluorescence Microscopy: A powerful tool to visually inspect the film's uniformity. Homogeneous fluorescence indicates good dye dispersion, whereas bright spots or specks can signify the presence of aggregates.
Expected Photophysical Data
The following table summarizes the expected photophysical properties of CBPEA. The values in polymer matrices are representative and can vary based on the specific polymer grade, dye concentration, and film quality.
| Medium | Absorption λ_max (nm) | Emission λ_max (nm) | Quantum Yield (Φ_F) | Notes |
| Toluene (Solution) | ~430, 455 | ~480, 510 | ~0.8 - 0.9 | Shows characteristic vibronic structure. |
| Chlorobenzene (Solution) | ~432, 458 | ~485, 515 | ~0.8 - 0.9 | Similar to toluene, slight red-shift.[17] |
| PS Film (0.1 wt%) | ~435, 460 | ~490, 520 | ~0.7 - 0.85 | Small red-shift due to matrix polarity. High QY indicates good dispersion. |
| PMMA Film (0.5 wt%) | ~433, 458 | ~488, 518 | ~0.6 - 0.8 | May show slightly lower QY if aggregation begins at higher concentration. |
Note: Data are synthesized from typical values for BPEA derivatives and general principles of dye-polymer interactions. Absolute values should be determined experimentally.
Workflow and Troubleshooting
The overall experimental process is summarized in the diagram below.
Common Issues and Troubleshooting:
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Cracked/Brittle Film (Casting) | Evaporation rate too fast; internal stress. | Cover the petri dish more completely to slow evaporation. Consider adding a small amount of a plasticizer if compatible. |
| Hazy or Opaque Film | Dye aggregation; polymer incompatibility; moisture contamination. | Lower the CBPEA concentration. Ensure all solvents are anhydrous. Re-evaluate polymer/solvent choice. |
| Pinholes/Defects (Spinning) | Dirty substrate; particulates in solution. | Re-clean the substrate meticulously following the full protocol. Always filter the solution immediately before use. |
| Low Fluorescence Intensity | Aggregation-caused quenching (ACQ); photobleaching. | Reduce dye concentration. Store solutions and films in the dark. Perform measurements promptly after fabrication. |
Conclusion
The incorporation of this compound into polymer matrices is a versatile method for creating robust, highly fluorescent materials. By carefully selecting the host polymer and fabrication technique—be it the simplicity of solution casting for free-standing films or the precision of spin coating for thin optical layers—researchers can tailor the material properties to their needs. The protocols and principles outlined in this guide provide a solid foundation for producing high-quality films and serve as a starting point for further innovation in the fields of materials science, photonics, and biomedical diagnostics.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | C30H17Cl | CID 170465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 9,10-Bis(phenylethynyl)anthracene [chemeurope.com]
- 6. 9,10-Bis(phenylethynyl)anthracene | 10075-85-1 [chemicalbook.com]
- 7. royal-chem.com [royal-chem.com]
- 8. scielo.br [scielo.br]
- 9. artscimedia.case.edu [artscimedia.case.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Fluorescent Polymer Nanoparticles Based on Dyes: Seeking Brighter Tools for Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Using Polymer Solution Casting to Deliver High-Quality Films - Tollcoating by Carestream [carestream.com]
- 13. plasticsengineering.org [plasticsengineering.org]
- 14. ossila.com [ossila.com]
- 15. digitalcommons.calpoly.edu [digitalcommons.calpoly.edu]
- 16. researchgate.net [researchgate.net]
- 17. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols: Synthesis of 9,10-Bis(phenylethynyl)anthracene and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
9,10-Bis(phenylethynyl)anthracene (BPEA) and its derivatives are a class of highly fluorescent π-conjugated compounds.[1] Their unique photophysical properties, including high fluorescence quantum yields, make them valuable materials in various scientific and technological fields.[2][3] Applications of BPEA and its derivatives are diverse, ranging from their use as fluorophores in chemical light sticks to their role as light emitters in organic light-emitting diodes (OLEDs) and as nonlinear optical materials.[1] Furthermore, their structural backbone is often incorporated into arylene-ethynylene oligomers and polymers.[1] In the realm of drug development and biomedical research, these compounds are utilized as fluorescent probes and have potential applications in photon upconversion for bioimaging and therapy.[4][5][6]
This guide provides a detailed, step-by-step protocol for the synthesis of BPEA and its derivatives, with a focus on the widely employed Sonogashira cross-coupling reaction. The causality behind experimental choices is explained to provide a deeper understanding of the synthetic process.
The Sonogashira Coupling: A Cornerstone of BPEA Synthesis
The synthesis of BPEA and its derivatives predominantly relies on the Sonogashira coupling reaction. This powerful cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[8]
The choice of starting materials is crucial for a successful synthesis. 9,10-Dibromoanthracene is a common precursor for the anthracene core.[9][10][11] However, direct double coupling with phenylacetylene can sometimes lead to a mixture of mono- and di-substituted products, with the singly coupled product often forming in low to moderate yields.[1] To circumvent this, a stepwise approach using 9-bromo-10-iodoanthracene can be employed for the synthesis of unsymmetrical BPEA derivatives, allowing for selective coupling at the more reactive iodo-position first.[1]
Recent advancements have also led to the development of copper-free and amine-free Sonogashira reaction conditions, which can simplify the purification process and are considered more environmentally friendly.[8]
Visualizing the Synthesis: A General Workflow
The following diagram illustrates the general synthetic pathway for 9,10-bis(phenylethynyl)anthracene starting from 9,10-dibromoanthracene.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. 9,10-Bis(phenylethynyl)anthracene | 10075-85-1 [chemicalbook.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. 9,10-Bis (phenylethynyl)anthracene - CD Bioparticles [cd-bioparticles.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. gold-chemistry.org [gold-chemistry.org]
- 8. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. downloads.ossila.com [downloads.ossila.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Quantum Yield of 1-Chloro-9,10-bis(phenylethynyl)anthracene (CBPEA)
Welcome to our dedicated resource for researchers, scientists, and drug development professionals working with 1-Chloro-9,10-bis(phenylethynyl)anthracene (CBPEA). As a potent photosensitizer and fluorescent dye, achieving its optimal quantum yield is paramount for the success of your experiments. This guide provides in-depth troubleshooting, frequently asked questions, and validated protocols to help you navigate the nuances of working with CBPEA and enhance its performance.
Section 1: Frequently Asked Questions (FAQs)
Here we address some of the most common initial challenges and questions that arise during the use of CBPEA.
Q1: We are observing a significantly lower quantum yield than reported in the literature. What are the primary factors to investigate?
A1: A diminished quantum yield can stem from several sources. The most immediate factors to consider are:
-
Purity of the Compound: Impurities can act as quenchers, leading to non-radiative decay pathways and a subsequent decrease in fluorescence.[1] It is crucial to ensure the high purity of your CBPEA sample.
-
Solvent Effects: The choice of solvent is critical. Environmental factors such as solvent polarity, viscosity, and temperature can significantly influence the quantum yield by altering the rates of radiative and non-radiative decay.[1]
-
Presence of Oxygen: Molecular oxygen is a known quencher of fluorescence.[1] For applications sensitive to this, deoxygenating your solvent can lead to a notable improvement in quantum yield.
-
Concentration and Aggregation: At high concentrations, CBPEA molecules may form aggregates, which can lead to self-quenching and a reduction in the overall fluorescence intensity.[1][2] Maintaining a low absorbance (ideally below 0.1) is recommended to avoid these inner filter effects.[3][4][5]
-
Photobleaching: The irreversible photochemical destruction of a fluorophore under excitation light can lead to a permanent loss of fluorescence.[1]
Q2: How does the chloro-substituent in CBPEA affect its photophysical properties compared to the parent BPEA?
A2: The introduction of a chlorine atom to the 9,10-bis(phenylethynyl)anthracene (BPEA) core, as in CBPEA, can influence its electronic and photophysical properties. The heavy atom effect of chlorine can promote intersystem crossing (ISC), the process where the molecule transitions from a singlet excited state to a triplet excited state.[6][7] This can be advantageous in applications like photodynamic therapy where the generation of singlet oxygen from the triplet state is desired.[2][6] However, this enhanced ISC can sometimes lead to a lower fluorescence quantum yield as it provides a competing non-radiative decay pathway.
Q3: Can the excitation wavelength impact the measured quantum yield?
A3: Generally, the fluorescence quantum yield should be independent of the excitation wavelength, a principle known as Kasha's rule.[8] However, it is crucial to excite the sample at a wavelength where it absorbs strongly and to ensure that the chosen wavelength does not induce any photochemical reactions or excite any fluorescent impurities present in the sample.[3] Using the same excitation wavelength for both the sample and the reference standard is imperative for accurate relative quantum yield measurements.[3]
Section 2: Troubleshooting Guide: Systematic Problem Solving
This section offers a structured approach to diagnosing and resolving common issues that can compromise the quantum yield of CBPEA.
Issue: Inconsistent Quantum Yield Measurements
Variability in quantum yield measurements can be frustrating and can cast doubt on your results. A systematic approach is key to identifying the source of the inconsistency.
Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting inconsistent quantum yield measurements.
Detailed Troubleshooting Steps:
-
Purity Verification: Re-verify the purity of your CBPEA sample using appropriate analytical techniques.
-
Solvent Standardization: Use only high-purity, spectroscopic grade solvents. Ensure the solvent is free from fluorescent impurities by running a blank scan.
-
Temperature Control: Use a temperature-controlled cuvette holder to maintain a constant temperature during measurements, as temperature can affect non-radiative decay rates.[1]
-
Instrument Settings: Ensure that the spectrofluorometer settings (e.g., excitation and emission slit widths) are identical for both the sample and the reference standard.[9]
-
Photostability Assessment: Monitor the fluorescence intensity over time to check for photobleaching. If observed, reduce the excitation intensity or the exposure time.[1]
Data Interpretation: Potential Causes of Low Quantum Yield
| Observation | Potential Cause | Recommended Action |
| Broad, red-shifted emission | Aggregation | Dilute the sample to an absorbance < 0.1. |
| Fluorescence intensity decreases over time | Photobleaching | Reduce excitation light intensity or exposure time. |
| Low intensity in all measurements | Presence of quenchers | Deoxygenate the solvent; use higher purity solvents. |
| Inconsistent results between batches | Purity variations | Re-purify the compound or obtain a new, high-purity batch. |
Section 3: Experimental Protocols for Optimization
The following protocols provide detailed methodologies for accurately measuring and optimizing the quantum yield of CBPEA.
Protocol 1: Relative Quantum Yield Determination
This protocol outlines the measurement of the fluorescence quantum yield of CBPEA relative to a well-known standard.
Materials:
-
High-purity CBPEA
-
Fluorescence standard with a known quantum yield (e.g., 9,10-diphenylanthracene in cyclohexane)[8]
-
Spectroscopic grade solvent (e.g., cyclohexane)
-
Calibrated UV-Vis spectrophotometer
-
Calibrated spectrofluorometer
-
Quartz cuvettes (1 cm path length)
Experimental Workflow
Caption: A streamlined workflow for relative quantum yield determination.
Step-by-Step Procedure:
-
Solution Preparation: Prepare a series of dilutions of both the CBPEA sample and the reference standard in the same solvent. Ensure the absorbance at the excitation wavelength is below 0.1 for all solutions to avoid inner filter effects.[5]
-
Absorbance Measurement: Record the absorbance spectra of all solutions using the UV-Vis spectrophotometer. Note the absorbance at the chosen excitation wavelength.
-
Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the spectrofluorometer. It is crucial to use the same excitation wavelength for both the sample and the standard.[3]
-
Data Analysis: Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard. The plots should be linear. The quantum yield of the sample (Φ_s) can be calculated using the following equation:
Φ_s = Φ_r * (m_s / m_r) * (n_s² / n_r²)
Where:
-
Φ_r is the quantum yield of the reference.
-
m_s and m_r are the gradients of the plots for the sample and reference, respectively.
-
n_s and n_r are the refractive indices of the solvent for the sample and reference solutions (which are the same in this case).
-
Protocol 2: Investigating Solvent Effects
This protocol allows for a systematic study of the influence of the solvent environment on the quantum yield of CBPEA.
Procedure:
-
Solvent Selection: Choose a range of spectroscopic grade solvents with varying polarities (e.g., cyclohexane, toluene, dichloromethane, acetonitrile).
-
Sample Preparation: Prepare solutions of CBPEA in each solvent, ensuring the concentration is adjusted to maintain an absorbance below 0.1 at the peak absorption wavelength in each respective solvent.
-
Quantum Yield Measurement: Following Protocol 1, determine the relative quantum yield of CBPEA in each solvent using a suitable reference standard that is soluble and stable in all the chosen solvents.
-
Data Correlation: Correlate the obtained quantum yields with solvent polarity parameters (e.g., dielectric constant) to understand the structure-property relationships.
By systematically applying these troubleshooting guides and experimental protocols, you can enhance the quantum yield of this compound in your experiments, leading to more reliable and reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. chinesechemsoc.org [chinesechemsoc.org]
- 3. researchgate.net [researchgate.net]
- 4. 9,10-Bis(phenylethynyl)anthracene [omlc.org]
- 5. static.horiba.com [static.horiba.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Fluorescence Quantum Yield Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. physicsforums.com [physicsforums.com]
Technical Support Center: Enhancing the Stability of 1-Chloro-9,10-bis(phenylethynyl)anthracene in Devices
This technical support guide is designed for researchers, scientists, and professionals in drug development who are utilizing 1-Chloro-9,10-bis(phenylethynyl)anthracene (C-BPEA) and related derivatives in their experimental setups. Here, we address common challenges associated with the photodegradation of this fluorophore and provide actionable troubleshooting strategies to enhance its stability and performance in various device applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound (C-BPEA) and why is it used?
A1: this compound is a fluorescent dye known for its high quantum yield and its emission of yellow-green light.[1] It belongs to the family of 9,10-bis(phenylethynyl)anthracene (BPEA) derivatives, which are valued for their chemical and thermal stability, as well as their near-unity photoluminescence quantum efficiency in solution.[2] These properties make them suitable for a range of applications, including organic light-emitting diodes (OLEDs), photon upconversion systems, and as emitters in chemiluminescence, such as in high-intensity lightsticks.[1][2][3][4]
Q2: My C-BPEA solution/device is losing its fluorescence intensity over time when exposed to light. What is the primary cause?
A2: The loss of fluorescence is most likely due to photodegradation. For C-BPEA and other anthracene derivatives, the principal mechanism of photodegradation in the presence of air is photo-oxidation.[2][5][6] The photo-excited C-BPEA molecule can transfer its energy to ground-state oxygen (³O₂) to generate highly reactive singlet oxygen (¹O₂).[6][7] This singlet oxygen then attacks the anthracene core of another C-BPEA molecule, leading to the formation of a non-fluorescent endoperoxide.[6][8] This process irreversibly alters the chemical structure of the fluorophore, quenching its emission.
Q3: Does photodimerization play a role in the degradation of C-BPEA?
A3: While photodimerization, a [4+4] cycloaddition reaction, is a known degradation pathway for anthracene itself, it is generally not a significant concern for 9,10-disubstituted derivatives like C-BPEA.[9][10] The bulky phenylethynyl groups at the 9 and 10 positions create substantial steric hindrance, which prevents the close approach of two molecules necessary for dimerization to occur.[10]
Q4: How does the chlorine substituent on C-BPEA affect its properties compared to the parent BPEA?
A4: In solution, the chloro-substitution at the 1-position has a minimal impact on the absorption and emission spectra of the molecule compared to the unsubstituted BPEA.[11] However, in solid-state thin films, which are relevant for many device applications, even small structural modifications can significantly influence intermolecular packing and, consequently, the photophysical properties and stability of the material.[3][4][12] The presence of the electron-withdrawing chlorine atom can also subtly alter the frontier molecular orbital energy levels (HOMO/LUMO) of the compound.[13]
Troubleshooting Guide: Photodegradation of C-BPEA
This section provides a systematic approach to identifying and resolving issues related to the photodegradation of C-BPEA in your experiments.
Issue 1: Rapid Loss of Fluorescence in Solution-Based Assays
-
Symptoms: A noticeable decrease in fluorescence intensity of your C-BPEA solution during spectroscopic measurements or upon repeated exposure to an excitation source.
-
Primary Suspect: Presence of dissolved oxygen in the solvent.
Caption: Troubleshooting workflow for solution-phase photodegradation.
-
Step 1: Deoxygenate Solvent: The presence of oxygen is a critical factor in the photodegradation of BPEA derivatives.[2][5] Removing dissolved oxygen from the solvent eliminates the precursor for singlet oxygen formation, thereby significantly enhancing the photostability of C-BPEA. Under deoxygenated conditions, BPEA has been shown to be highly photostable.[2][5]
-
Step 3: Add Singlet Oxygen Scavenger: If complete deoxygenation is not feasible for your experimental setup, the addition of a singlet oxygen scavenger can be an effective alternative.[6] These molecules, such as 1,4-diazabicyclo[2.2.2]octane (DABCO) or triethylenediamine (TEDA), are highly reactive towards singlet oxygen and will quench it before it can react with your C-BPEA molecules.[6][8]
Issue 2: Performance Degradation of C-BPEA-based Solid-State Devices (e.g., OLEDs, OPVs)
-
Symptoms: Decrease in device efficiency, electroluminescence, or photocurrent over operational time, especially when exposed to ambient atmosphere.
-
Primary Suspect: Ingress of atmospheric oxygen and/or moisture into the active layer of the device.
Caption: Troubleshooting workflow for solid-state device degradation.
-
Step 1: Fabricate and Test in Inert Atmosphere: The thin films in solid-state devices have a large surface area, making them particularly susceptible to environmental factors. By fabricating and testing your devices entirely within an inert atmosphere (e.g., a nitrogen or argon-filled glovebox), you can isolate the effects of oxygen and moisture. This is a standard and critical procedure in organic electronics research to establish a baseline of intrinsic material/device stability.
-
Step 3: Implement Device Encapsulation: For practical applications, devices must operate stably in ambient conditions. Encapsulation provides a physical barrier to prevent oxygen and moisture from reaching the active layers of the device. The choice of encapsulation method (e.g., glass with UV-cured epoxy, thin-film encapsulation) will depend on the specific requirements of your device (e.g., flexibility, transparency). Effective encapsulation is crucial for the long-term operational stability of organic electronic devices.[12]
Experimental Protocols
Protocol 1: Photostability Measurement in Solution
-
Sample Preparation:
-
Prepare two identical solutions of C-BPEA in a high-purity spectroscopic grade solvent (e.g., cyclohexane or toluene) in quartz cuvettes with a stir bar. Ensure the absorbance at the excitation wavelength is below 0.1 to avoid inner-filter effects.[14]
-
Seal both cuvettes with a septum.
-
-
Deoxygenation (for one sample):
-
Sparge one of the cuvettes with high-purity nitrogen or argon gas for 20-30 minutes while stirring gently. The gas should be bubbled through the solution via a long needle, with a short needle acting as a vent.
-
-
Measurement:
-
Place the "air-equilibrated" cuvette in a spectrofluorometer.
-
Record an initial fluorescence spectrum.
-
Continuously irradiate the sample at the excitation maximum (e.g., ~450 nm) and record fluorescence spectra at regular intervals (e.g., every 1-5 minutes) over a prolonged period.
-
Repeat the exact same procedure for the deoxygenated sample.
-
-
Data Analysis:
-
Plot the peak fluorescence intensity as a function of irradiation time for both samples. A significant difference in the rate of fluorescence decay will quantify the impact of oxygen on the photodegradation of C-BPEA.
-
Protocol 2: Fabrication of an Encapsulated Organic Device
-
Substrate Cleaning: Thoroughly clean the device substrate (e.g., ITO-coated glass) by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrate with a nitrogen gun and treat with UV-ozone or oxygen plasma to improve the work function and remove organic residues.
-
Device Fabrication (in a Glovebox):
-
Transfer the cleaned substrate into a nitrogen-filled glovebox (<1 ppm O₂, <1 ppm H₂O).
-
Deposit all organic layers, including the C-BPEA emissive layer, and the metal cathode via thermal evaporation. The deposition rates and thicknesses should be carefully controlled using a quartz crystal microbalance.
-
-
Encapsulation (in a Glovebox):
-
Without exposing the device to air, place a pre-cleaned glass lid over the device.
-
Apply a bead of UV-curable epoxy around the perimeter of the active area.
-
Press the glass lid onto the substrate to spread the epoxy, ensuring there are no air bubbles.
-
Cure the epoxy by exposing it to a UV lamp for the recommended time.
-
-
Testing:
-
The encapsulated device can now be removed from the glovebox and tested in ambient conditions. Its operational lifetime should be compared to an unencapsulated control device to evaluate the effectiveness of the encapsulation.
-
Data Presentation
Table 1: Impact of Atmospheric Conditions on BPEA Photostability
| Condition | Relative Photostability | Primary Degradation Pathway | Key Mitigation Strategy |
| Air-Equilibrated | Low | Photo-oxidation via singlet oxygen[2][5] | Deoxygenation / Inert Atmosphere |
| Deoxygenated (Ar/N₂) | Very High[2][5] | Intrinsic molecular instability (minor) | Use of high-purity materials |
Mechanistic Overview
The primary photodegradation pathway for C-BPEA in the presence of oxygen is illustrated below.
Caption: Photo-oxidation mechanism of C-BPEA via singlet oxygen.
This guide provides a foundational understanding and practical steps to mitigate the photodegradation of C-BPEA. For further in-depth analysis, consulting the referenced literature is highly recommended.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Research Portal [scholarworks.brandeis.edu]
- 5. Photophysics and photostability of 9,10-bis(phenylethynyl)anthracene revealed by single-molecule spectroscopy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Mechanism for the photodegradation of 9,10-dibutoxyanthracene in the presence of air - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Mechanism for the photodegradation of 9,10-dibutoxyanthracene in the presence of air | PLOS One [journals.plos.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. mdpi.com [mdpi.com]
- 13. The effect of electron-withdrawing substituents in asymmetric anthracene derivative semiconductors - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 14. 9,10-Bis(phenylethynyl)anthracene [omlc.org]
troubleshooting crystallization of 1-Chloro-9,10-bis(phenylethynyl)anthracene from solution
Welcome to the technical support center for the crystallization of 1-Chloro-9,10-bis(phenylethynyl)anthracene (1-Cl-BPEA). This guide is designed for researchers, scientists, and professionals in drug development and materials science who are working with this highly fluorescent compound. Here, we address common challenges encountered during the purification of 1-Cl-BPEA from solution, providing in-depth, evidence-based troubleshooting strategies in a practical question-and-answer format.
Introduction: The Crystallization Challenge
This compound is a polycyclic aromatic hydrocarbon widely used in chemiluminescence research and as a fluorescent dye in applications like high-intensity lightsticks.[1][2] Achieving a high degree of purity is critical for its performance, and crystallization is the primary method for this. However, the rigid, planar structure of the anthracene core, combined with the rotational freedom of the phenylethynyl arms, can present several challenges during crystallization. These include the formation of amorphous solids, "oiling out," and the inclusion of solvent or impurities within the crystal lattice. This guide will help you navigate these issues to obtain high-quality crystalline 1-Cl-BPEA.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My 1-Cl-BPEA is "oiling out" instead of crystallizing. What's happening and how can I fix it?
A1: "Oiling out" is a phenomenon where the solute separates from the solution as a liquid phase (an oil) rather than a solid crystal. [3] This often occurs when the solution is supersaturated too quickly or when the solute's melting point is lower than the solvent's boiling point.[4] For 1-Cl-BPEA, with a melting point around 199-204°C, the latter is less common with typical organic solvents.[1] More likely, the issue is kinetic.
Causality and Solutions:
-
High Supersaturation: Rapid cooling or the fast addition of an anti-solvent creates a high level of supersaturation that the molecules cannot relieve by orderly incorporation into a crystal lattice. Instead, they aggregate into a disordered, liquid-like phase.[3]
-
Solution: Decrease the cooling rate. A slower cooling profile allows more time for molecules to orient themselves correctly and form a stable crystal lattice.[5] Consider a programmed cooling ramp if your equipment allows.
-
-
Solvent Choice: The solvent system may not be ideal. A solvent that is too "good" can hold a high concentration of the solute even at lower temperatures, requiring a significant temperature drop or a large volume of anti-solvent to induce crystallization, both of which can lead to oiling out.[4]
-
Solution: Experiment with different solvent/anti-solvent systems. A good starting point for BPEA derivatives is a chlorinated solvent like dichloromethane (DCM) or a aromatic solvent like toluene as the primary solvent, with a non-polar solvent like hexane or heptane as the anti-solvent.[6] The goal is to find a system where 1-Cl-BPEA is highly soluble when hot and sparingly soluble when cold.
-
-
Impurities: The presence of impurities can disrupt the crystallization process by interfering with the formation of the crystal lattice, a phenomenon known as freezing-point depression.[4][7]
-
Solution: If possible, purify the crude 1-Cl-BPEA using column chromatography before crystallization to remove major impurities.
-
Q2: I'm getting a very fine powder instead of well-defined crystals. How can I encourage the growth of larger crystals?
A2: The formation of a fine powder indicates rapid nucleation and slow crystal growth. This is often a consequence of high supersaturation, leading to the formation of many small nuclei that don't have the opportunity to grow into larger crystals.
Causality and Solutions:
-
Rapid Cooling: As with oiling out, fast cooling rates lead to a rapid increase in supersaturation, favoring nucleation over growth.[5]
-
Solution: Employ a slower cooling rate. A gradual decrease in temperature will keep the supersaturation level within the "metastable zone," where crystal growth is favored over the formation of new nuclei.[8]
-
-
High Solute Concentration: Starting with a solution that is too concentrated can lead to rapid precipitation upon cooling.
-
Solution: Use a more dilute solution. This will require a larger temperature drop to reach saturation, but the subsequent crystallization process will be slower and more controlled.
-
-
Lack of Seeding: Spontaneous nucleation can be uncontrolled.
-
Solution: Introduce seed crystals (a small amount of pre-existing pure 1-Cl-BPEA crystals) to the solution once it has cooled to a slightly supersaturated state. This provides a template for crystal growth and can lead to larger, more uniform crystals.[9]
-
Q3: My crystallized 1-Cl-BPEA has a low melting point and appears discolored. How can I improve its purity?
A3: A low or broad melting point and discoloration are classic signs of impurities. These impurities can be unreacted starting materials, byproducts from the synthesis, or trapped solvent.
Causality and Solutions:
-
Synthetic Impurities: The synthesis of 1-Cl-BPEA typically involves the reaction of 1-chloroanthraquinone with lithium phenylacetylide, followed by reduction with stannous chloride.[10] Potential impurities include residual 1-chloroanthraquinone, the 9,10-dihydro-9,10-dihydroxy intermediate, and tin salts.
-
Solution: A pre-crystallization workup is essential. Ensure the reaction mixture is properly quenched and washed to remove ionic species. A wash with a dilute acid can help remove residual tin salts. If impurities persist, consider a preliminary purification by column chromatography on silica gel using a solvent system like toluene/hexane.
-
-
Solvent Inclusion: If crystals form too quickly, solvent molecules can become trapped within the crystal lattice.[11]
-
Solution: Slow down the crystallization process by using a slower cooling rate or a more gradual addition of anti-solvent. After filtration, ensure the crystals are thoroughly dried under vacuum, potentially with gentle heating, to remove any residual solvent.
-
-
Inefficient Crystallization: A single crystallization may not be sufficient to remove all impurities, especially if they are structurally similar to 1-Cl-BPEA.
-
Solution: Perform a second recrystallization. Dissolve the once-crystallized material in a minimal amount of hot solvent and repeat the crystallization process. This will further refine the purity of the final product.
-
Experimental Protocols
Protocol 1: Cooling Crystallization from a Single Solvent
This method is suitable when a single solvent with a significant temperature-dependent solubility for 1-Cl-BPEA can be identified. Toluene is a good candidate to start with.
-
Dissolution: In a flask equipped with a reflux condenser, dissolve the crude 1-Cl-BPEA in a minimal amount of hot toluene (near its boiling point of 111°C). Start with a small amount of solvent and add more in portions until the solid is fully dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with filter paper to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. To promote the formation of larger crystals, insulate the flask to slow the cooling process further.
-
Further Cooling: Once at room temperature, place the flask in an ice bath or refrigerator to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold toluene to remove any remaining mother liquor.
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent.
Protocol 2: Anti-Solvent Crystallization
This method is useful when 1-Cl-BPEA is highly soluble in one solvent (the "good" solvent) and poorly soluble in another (the "anti-solvent" or "bad" solvent), and the two solvents are miscible. A dichloromethane/hexane system is a good starting point.[6]
-
Dissolution: Dissolve the crude 1-Cl-BPEA in a minimal amount of dichloromethane at room temperature.
-
Anti-Solvent Addition: Slowly add hexane (the anti-solvent) dropwise to the stirred solution. Continue adding hexane until the solution becomes slightly turbid (cloudy), indicating the onset of precipitation.
-
Redissolution: Gently warm the solution until the turbidity just disappears, creating a saturated solution at that temperature.
-
Crystallization: Allow the solution to cool slowly to room temperature. As it cools, the solubility will decrease, and crystals will form.
-
Isolation and Drying: Collect and dry the crystals as described in Protocol 1, washing with a solvent mixture rich in hexane.
Data Summary and Visualization
Table 1: Recommended Solvent Systems for Crystallization of 1-Cl-BPEA
| Method | Primary Solvent ("Good" Solvent) | Anti-Solvent ("Bad" Solvent) | Rationale |
| Cooling Crystallization | Toluene | N/A | Good solubility at high temperature, lower at room temperature. |
| Anti-Solvent Crystallization | Dichloromethane (DCM) | Hexane or Heptane | High solubility in DCM, low in alkanes. Good for room temperature crystallization. |
| Anti-Solvent Crystallization | Tetrahydrofuran (THF) | Hexane or Heptane | Similar principle to DCM/hexane, offers an alternative polarity. |
Diagram 1: Troubleshooting Workflow for 1-Cl-BPEA Crystallization
Caption: A flowchart outlining the decision-making process for troubleshooting common issues during the crystallization of 1-Cl-BPEA.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. scbt.com [scbt.com]
- 3. mt.com [mt.com]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. scispace.com [scispace.com]
- 7. Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 10. netl.doe.gov [netl.doe.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Solubility of 1-Chloro-9,10-bis(phenylethynyl)anthracene
Welcome to the technical support center for 1-Chloro-9,10-bis(phenylethynyl)anthracene (C-BPEA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for optimizing the solubility of this versatile fluorophore. C-BPEA is a polycyclic aromatic hydrocarbon widely utilized in organic electronics, photovoltaics, and as a fluorescent probe in biochemical research.[1][2] Its unique photophysical properties are pivotal for applications such as organic light-emitting diodes (OLEDs) and chemiluminescence.[1][2][3][4] However, its large, rigid structure can present solubility challenges. This resource aims to address these issues head-on, providing you with the expertise to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is an orange crystalline solid that is generally soluble in organic solvents.[4] Due to its polycyclic aromatic hydrocarbon (PAH) nature, it exhibits poor solubility in water. Its solubility is significantly better in nonpolar or moderately polar organic solvents that can effectively solvate its large π-conjugated system. Common solvents to consider include chlorinated hydrocarbons (e.g., dichloromethane), aromatic hydrocarbons (e.g., toluene, chlorobenzene), and some phthalates like dibutyl phthalate.[4][5][6]
Q2: I'm observing precipitate formation in my C-BPEA solution, even in a recommended solvent. What could be the cause?
A2: Precipitate formation, or aggregation, is a common issue with planar aromatic molecules like C-BPEA. This can be caused by several factors:
-
Concentration: At higher concentrations, the likelihood of intermolecular π-π stacking increases, leading to the formation of aggregates and eventual precipitation.[7][8]
-
Temperature: Lowering the temperature of a solution can decrease the solubility of C-BPEA, promoting aggregation.[7]
-
Solvent Purity: Impurities in the solvent can act as nucleation sites for precipitation. Always use high-purity, anhydrous solvents when possible.
-
Inappropriate Solvent: While a solvent may be generally recommended, its solvating power might be insufficient for the desired concentration.
Q3: Can I use sonication to dissolve this compound?
A3: Yes, sonication is a useful technique to aid in the dissolution of C-BPEA. The high-frequency sound waves can help to break up solid aggregates and increase the interaction between the solute and solvent molecules. However, prolonged sonication can potentially lead to degradation of the compound, especially in the presence of reactive solvents. It is recommended to use an ultrasonic bath and monitor the dissolution process, applying sonication in short bursts.
Q4: How does the chloro-substitution affect the solubility compared to the parent 9,10-Bis(phenylethynyl)anthracene (BPEA)?
A4: The introduction of a chlorine atom can subtly alter the electronic properties and intermolecular interactions of the molecule. While it may not drastically change the overall solubility profile, it can influence the packing in the solid state and the specific interactions with solvents. The chloro-substitution is primarily intended to shift the emission spectrum to the visible yellow-green range.[4]
Troubleshooting Guide
This section provides a structured approach to resolving common solubility issues encountered during experiments with this compound.
Issue 1: Poor or Incomplete Dissolution
Symptoms:
-
Visible solid particles remain in the solvent after vigorous stirring or vortexing.
-
The solution appears cloudy or hazy.
Causality: The strong intermolecular forces (π-π stacking) within the C-BPEA crystal lattice require significant energy to overcome.[7][9] If the solvent-solute interactions are not strong enough to disrupt the crystal lattice, dissolution will be incomplete.
Troubleshooting Workflow:
Caption: Workflow for addressing poor dissolution.
Detailed Steps:
-
Verify Solvent Choice: Ensure you are using a solvent known to be effective for polycyclic aromatic hydrocarbons. Refer to the solvent selection table below.
-
Apply Gentle Heat: Warming the solution can increase the kinetic energy of the solvent molecules, enhancing their ability to break apart the solute's crystal lattice. Use a water bath and monitor the temperature to avoid solvent boiling or compound degradation.
-
Utilize Sonication: As mentioned in the FAQs, sonication can be effective. Combine it with gentle heating for synergistic effects.
-
Consider a Co-solvent System: Sometimes, a mixture of solvents can provide better solubility than a single solvent. For instance, a small amount of a more polar solvent might help to disrupt crystal packing.
-
Switch to a Stronger Solvent: If the above steps fail, a more potent solvent may be necessary. Chlorobenzene and dibutyl phthalate are good candidates for dissolving C-BPEA at higher concentrations.[4][6]
Issue 2: Solution Instability and Precipitation Over Time
Symptoms:
-
A clear solution becomes cloudy or forms a precipitate after a period of standing.
-
A noticeable decrease in fluorescence intensity over time.
Causality: This is often due to supersaturation followed by crystallization or aggregation. Changes in temperature or solvent evaporation can trigger this. Aggregation can also lead to fluorescence quenching.[8]
Troubleshooting Workflow:
Caption: Workflow for addressing solution instability.
Detailed Steps:
-
Optimize Storage: Store solutions in a dark, cool, and well-sealed container to prevent photodegradation and solvent evaporation.[4]
-
Filter the Solution: Undissolved microparticles can act as seeds for crystallization. Filtering the solution through a chemically resistant filter (e.g., PTFE) can improve stability.
-
Work with Lower Concentrations: If high concentration is not a strict requirement for your application, using a more dilute solution is the simplest way to avoid precipitation.
-
Investigate Solubilizing Agents: For specific formulations, the addition of a non-volatile, good solvent or a surfactant (where compatible) might help maintain solubility.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
This protocol provides a standardized method for preparing a stock solution, which can then be diluted for various applications.
Materials:
-
This compound (purity ≥98%)[2]
-
High-purity solvent (e.g., Dichloromethane, Toluene, or Chlorobenzene)
-
Glass vial with a PTFE-lined cap
-
Analytical balance
-
Volumetric flask
-
Magnetic stirrer and stir bar or vortex mixer
-
Ultrasonic bath (optional)
-
Syringe and 0.2 µm PTFE filter (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of C-BPEA using an analytical balance and transfer it to the volumetric flask.
-
Initial Solvent Addition: Add approximately half of the final volume of the chosen solvent to the flask.
-
Dissolution:
-
Cap the flask and stir the mixture using a magnetic stirrer or vortex mixer until the solid is fully dispersed.
-
If dissolution is slow, place the flask in an ultrasonic bath for 5-10 minute intervals.
-
Gentle warming (not exceeding 60°C) can be applied if necessary.
-
-
Final Volume Adjustment: Once the solid is completely dissolved, add the solvent to the calibration mark of the volumetric flask.
-
Homogenization: Invert the flask several times to ensure a homogeneous solution.
-
Filtration (Optional): For applications requiring high purity, filter the solution through a 0.2 µm PTFE syringe filter into a clean storage vial.
-
Storage: Store the stock solution in a tightly sealed vial, protected from light, at a cool and stable temperature.
Protocol 2: Determining Approximate Solubility in Various Solvents
This protocol allows for a systematic evaluation of C-BPEA solubility in different solvents.
Materials:
-
This compound
-
A selection of high-purity organic solvents (see table below)
-
Small, sealable glass vials (e.g., 2 mL)
-
Micro-spatula
-
Vortex mixer
-
Thermostatic shaker or water bath
Procedure:
-
Solvent Dispensing: Add a fixed volume (e.g., 1 mL) of each solvent to be tested into separate, labeled vials.
-
Incremental Solute Addition: Add a small, known amount of C-BPEA (e.g., 1 mg) to each vial.
-
Equilibration: Seal the vials and vortex them for 1-2 minutes. Place them in a thermostatic shaker at a constant temperature (e.g., 25°C) for several hours to allow the system to reach equilibrium.
-
Visual Inspection: After equilibration, visually inspect each vial for undissolved solid.
-
Iterative Addition: If the solid has completely dissolved, add another known increment of C-BPEA and repeat the equilibration process.
-
Saturation Point: Continue this process until a saturated solution is formed (i.e., a small amount of undissolved solid remains). The approximate solubility is the total mass of solute dissolved in the fixed volume of solvent.
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Polarity Index | Expected Solubility | Notes |
| Hexane | 0.1 | Poor | Suitable for rinsing, not for creating solutions. |
| Toluene | 2.4 | Moderate to Good | A good starting point for many applications. |
| Dichloromethane | 3.1 | Good | Effective for dissolution, but volatile.[5] |
| Tetrahydrofuran (THF) | 4.0 | Moderate | May be suitable for some applications. |
| Chlorobenzene | 4.1 | Good to Excellent | Often used for thin-film deposition.[6] |
| Acetone | 5.1 | Poor to Moderate | Generally not a preferred solvent. |
| Methanol | 5.1 | Poor | Can be used as an anti-solvent for precipitation.[5] |
| Dibutyl Phthalate | 5.4 | Excellent | A high-boiling point solvent used in chemiluminescence applications.[4] |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Poor to Moderate | May be used for stock solutions at low concentrations.[10] |
| Water | 10.2 | Insoluble | [11] |
Note: This table provides general guidance. Actual solubility will depend on the specific purity of the compound and solvents, as well as temperature and pressure.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. royal-chem.com [royal-chem.com]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Self-Assembly of 9,10-Bis(phenylethynyl) Anthracene (BPEA) Derivatives: Influence of π-π and Hydrogen-Bonding Interactions on Aggregate Morphology and Self-Assembly Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. allencell.org [allencell.org]
- 11. imph.purdue.edu [imph.purdue.edu]
Technical Support Center: High-Purity 1-Chloro-9,10-bis(phenylethynyl)anthracene (CBPEA)
Welcome to the technical support center for the purification of high-purity 1-Chloro-9,10-bis(phenylethynyl)anthracene (CBPEA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for achieving high-purity CBPEA in your experiments.
Introduction to CBPEA Purification
This compound is a fluorescent dye with significant applications in chemiluminescence, particularly in high-intensity lightsticks, and as a component in organic electronics such as OLEDs.[1][2] Achieving high purity of CBPEA is critical for these applications to ensure optimal performance, reproducibility, and longevity of devices.
The primary synthetic route to CBPEA and its analogs is the Sonogashira cross-coupling reaction.[3] While efficient, this reaction is known to generate a variety of byproducts that can be challenging to separate from the desired product. This guide will address the common purification challenges and provide robust protocols to obtain CBPEA with purity levels of ≥98%.
Understanding Potential Impurities
Effective purification begins with understanding the likely impurities. Given the typical Sonogashira synthesis of CBPEA, the following impurities are commonly encountered:
-
Unreacted Starting Materials: Residual 1-chloro-9,10-dibromoanthracene (or other haloanthracene precursors) and phenylacetylene.
-
Homocoupled Byproducts: Diphenyldiacetylene (resulting from the self-coupling of phenylacetylene) is a very common side product.[4]
-
Partially Reacted Intermediates: 1-Chloro-9-(phenylethynyl)anthracene, where only one of the two coupling reactions has occurred.
-
Catalyst Residues: Palladium and copper complexes from the Sonogashira catalyst system can persist in the crude product.[5]
A general workflow for the purification of CBPEA is outlined below:
Caption: General purification workflow for high-purity CBPEA.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of CBPEA in a question-and-answer format.
Issue 1: My final product still shows impurities in the NMR spectrum, specifically peaks that don't correspond to CBPEA.
-
Question: I've performed column chromatography and recrystallization, but my ¹H NMR spectrum of the final product still shows extra aromatic peaks. What could these be and how do I remove them?
-
Answer: These persistent impurities are likely byproducts from the Sonogashira coupling that have similar polarities to CBPEA, making them difficult to separate. The most probable culprits are the homocoupled byproduct, diphenyldiacetylene, and the mono-substituted intermediate, 1-chloro-9-(phenylethynyl)anthracene.
Causality: Diphenyldiacetylene is non-polar and can co-elute with the desired product in non-polar solvent systems. The mono-substituted intermediate will have a polarity very close to your final product, making separation by standard chromatography challenging.
Troubleshooting Steps:
-
Optimize Column Chromatography:
-
Solvent System: Instead of a simple hexane/ethyl acetate gradient, try a hexane/dichloromethane (DCM) or a hexane/toluene gradient. These solvent systems can offer different selectivities for aromatic compounds. Start with pure hexane and slowly increase the proportion of DCM or toluene.
-
Stationary Phase: Standard silica gel is usually sufficient. However, for very challenging separations, consider using alumina (neutral or basic), which can provide different separation characteristics for aromatic compounds.
-
Dry Loading: Adsorbing your crude product onto a small amount of silica gel and loading it as a dry powder onto the column can lead to better separation than loading in a solution.
-
-
Refine Recrystallization:
-
Solvent Choice: A single solvent recrystallization may not be effective. Try a two-solvent system. A good starting point is to dissolve your product in a minimal amount of a good solvent (like hot dichloromethane or toluene) and then slowly add a poor solvent (like hexanes or methanol) until the solution becomes slightly turbid. Then, allow it to cool slowly.
-
Slow Cooling: Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool to room temperature undisturbed before moving it to a refrigerator or ice bath.
-
-
Issue 2: My product is degrading during column chromatography, indicated by streaking on the column and a lower-than-expected yield.
-
Question: I observe significant yellow/brown streaking on my silica gel column, and my final yield is very low. Is my product decomposing?
-
Answer: Yes, this is a strong indication of product degradation on the silica gel. Polycyclic aromatic hydrocarbons like CBPEA can be sensitive to acidic conditions, and standard silica gel has an acidic surface that can catalyze decomposition, especially with prolonged exposure.
Causality: The acidic protons on the surface of silica gel can interact with the electron-rich aromatic system of CBPEA, leading to degradation. This is exacerbated if the chromatography run is slow.
Troubleshooting Steps:
-
Use Neutralized Silica Gel: Before preparing your column, wash the silica gel with a dilute solution of a non-nucleophilic base, like triethylamine (e.g., 1% triethylamine in your eluent), and then with the pure eluent to remove the excess base. This will neutralize the acidic sites.
-
Switch to Alumina: Neutral or basic alumina is a good alternative to silica gel for acid-sensitive compounds.
-
Flash Chromatography: Use flash chromatography with applied pressure to minimize the time your compound spends on the column. A faster elution will reduce the contact time with the stationary phase and minimize degradation.
-
Issue 3: After purification, my product has a broad melting point range.
-
Question: The reported melting point for CBPEA is around 199-204 °C, but my product melts over a much wider range (e.g., 190-200 °C). What does this indicate?
-
Answer: A broad melting point range is a classic sign of an impure compound. The impurities disrupt the crystal lattice of the pure compound, leading to a depression and broadening of the melting point.
Causality: Even small amounts of impurities can significantly affect the melting point. The likely culprits are the same byproducts mentioned in Issue 1, as well as residual solvents.
Troubleshooting Steps:
-
Repeat Purification: If the melting point is significantly broad, a second round of purification is necessary. Re-subjecting the material to column chromatography with an optimized solvent system, followed by a careful recrystallization, is recommended.
-
Thorough Drying: Ensure your final product is completely dry. Residual solvent can act as an impurity and lower the melting point. Dry the product under high vacuum for several hours, potentially with gentle heating (e.g., 40-50 °C) if the compound is thermally stable.
-
Purity Analysis: Use HPLC or NMR to identify the nature of the remaining impurities. This will help you to devise a more targeted purification strategy.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent system for column chromatography of CBPEA?
A1: There is no single "best" solvent system, as the optimal choice will depend on the specific impurities in your crude product. However, a good starting point is a gradient of hexane and dichloromethane (DCM).
| Solvent System | Typical Gradient | Comments |
| Hexane / Dichloromethane | 0% to 50% DCM in Hexane | Good for separating non-polar byproducts like diphenyldiacetylene. |
| Hexane / Toluene | 0% to 40% Toluene in Hexane | Offers different selectivity for aromatic compounds. |
| Hexane / Ethyl Acetate | 0% to 10% Ethyl Acetate in Hexane | Can also be effective, but may not provide as good separation for very similar aromatic compounds. |
Q2: How can I effectively remove the palladium and copper catalysts after the Sonogashira reaction?
A2: A multi-step approach is most effective for removing catalyst residues.
-
Aqueous Workup: After the reaction, an aqueous workup with a solution of ammonium chloride and/or EDTA can help to complex and remove the copper salts.
-
Filtration through a Plug: Before concentrating the organic phase, pass it through a short plug of Celite or silica gel. This will adsorb a significant portion of the palladium catalyst.[5]
-
Column Chromatography: The final column chromatography step will remove the remaining traces of catalyst residues, which are typically more polar than the desired product and will remain at the top of the column.
Q3: What is a good solvent for recrystallizing CBPEA?
A3: A mixed solvent system is often more effective than a single solvent for achieving high purity. A good starting point is a dichloromethane/hexane or toluene/hexane mixture. The principle is to dissolve the compound in a minimum amount of the "good" solvent (DCM or toluene) at an elevated temperature, and then slowly add the "poor" solvent (hexane) until the solution becomes cloudy. Slow cooling should then yield high-purity crystals.
Q4: How can I confirm the purity of my final CBPEA product?
A4: A combination of analytical techniques should be used to confirm the purity of your final product.
-
High-Performance Liquid Chromatography (HPLC): This is the most common method for assessing the purity of fluorescent dyes. A high-purity sample should show a single major peak.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be clean, with all peaks assignable to the CBPEA structure and no significant peaks from impurities.[1][8]
-
Melting Point Analysis: A sharp melting point within the literature range (e.g., 199-204 °C) is a good indicator of high purity.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Experimental Protocols
Protocol 1: Column Chromatography Purification of CBPEA
This protocol is a general guideline and should be optimized based on TLC analysis of your crude product.
-
Preparation of the Column:
-
Select a glass column of appropriate size for the amount of crude material.
-
Plug the bottom of the column with a small piece of glass wool.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in hexane and carefully pour it into the column, allowing the solvent to drain. Tap the column gently to pack the silica gel evenly. .
-
-
Loading the Sample:
-
Dissolve your crude CBPEA in a minimal amount of dichloromethane.
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
Add a thin layer of sand on top of the sample.
-
-
Elution:
-
Start eluting with pure hexane. This will elute very non-polar impurities like residual phenylacetylene.
-
Gradually increase the polarity of the eluent by adding dichloromethane. A typical gradient might be from 100% hexane to 9:1 hexane:DCM, then 8:2, and so on.
-
Collect fractions and monitor them by TLC. The desired product, CBPEA, is a yellow-orange solid and will be visible as a colored band on the column. .
-
-
Combining and Concentrating Fractions:
-
Combine the fractions that contain the pure product (as determined by TLC).
-
Evaporate the solvent under reduced pressure to obtain the purified CBPEA.
-
Caption: Workflow for column chromatography purification of CBPEA.
Protocol 2: Recrystallization of CBPEA
-
Solvent Selection: Based on small-scale tests, choose a suitable solvent pair (e.g., dichloromethane/hexane).
-
Dissolution: Place the CBPEA from the column chromatography step in an Erlenmeyer flask. Add the minimum amount of hot dichloromethane to completely dissolve the solid.
-
Inducing Crystallization: While the solution is still warm, slowly add hexane dropwise until the solution becomes slightly and persistently cloudy.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this time.
-
Further Cooling: Once the flask has reached room temperature, place it in a refrigerator or an ice bath for at least an hour to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent.
References
- 1. This compound(41105-35-5) 1H NMR spectrum [chemicalbook.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. royal-chem.com [royal-chem.com]
- 7. 9,10-Bis(phenylethynyl)anthracene>98.0%(HPLC)1g [scisupplies.eu]
- 8. This compound | C30H17Cl | CID 170465 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Managing the Stability of 1-Chloro-9,10-bis(phenylethynyl)anthracene (CPEA)
Welcome to the technical support guide for 1-Chloro-9,10-bis(phenylethynyl)anthracene (CPEA). As a highly efficient fluorescent dye, CPEA is integral to applications ranging from high-intensity chemiluminescence to organic electronics.[1][2][3] However, its polycyclic aromatic hydrocarbon (PAH) structure, specifically the anthracene core, renders it susceptible to degradation under ambient conditions. This guide provides field-proven troubleshooting advice, in-depth FAQs, and validated protocols to ensure the integrity of your CPEA samples and the reproducibility of your experimental results.
Section 1: Troubleshooting Guide
This section addresses common stability-related issues encountered during experimentation with CPEA.
Issue 1: My CPEA solution rapidly loses its characteristic yellow-green fluorescence upon preparation.
-
Probable Causes:
-
Photo-oxidation: This is the most common cause. The anthracene core of CPEA is highly susceptible to photo-oxidation, especially when in solution. Exposure to ambient light, particularly in the presence of dissolved oxygen, can lead to the formation of non-fluorescent endoperoxides and subsequent degradation products.[4][5][6] The parent compound, 9,10-bis(phenylethynyl)anthracene (BPEA), shows significantly degraded photostability in the presence of air (oxygen) compared to an inert argon atmosphere.[4][5]
-
Solvent Impurities: Solvents that have not been properly purified or degassed may contain dissolved oxygen or peroxide impurities, which actively accelerate the degradation of the fluorophore.
-
-
Recommended Solutions:
-
Work in Subdued Light: Minimize exposure to ambient and direct light sources. Handle the solid and prepare solutions under yellow or red light, or in a fume hood with the sash lowered to reduce light exposure.
-
Deoxygenate Your Solvents: Before use, thoroughly degas all solvents by sparging with an inert gas (e.g., high-purity argon or nitrogen) for at least 15-20 minutes. This is a critical step to remove dissolved oxygen.
-
Prepare Solutions Fresh: For maximum consistency, prepare CPEA solutions immediately before your experiment. Avoid storing solutions for extended periods.
-
Use Amber Glassware: If short-term storage is unavoidable, use amber glass vials or standard vials wrapped in aluminum foil to block light. Purge the headspace of the vial with inert gas before sealing.
-
Issue 2: I am observing significant batch-to-batch variation and poor reproducibility in my experiments.
-
Probable Causes:
-
Inconsistent Handling: Small variations in light exposure time, solution preparation, or storage between experiments can lead to different levels of CPEA degradation, causing inconsistent results.
-
Degradation of Stock Material: The solid CPEA stock may have degraded over time due to improper long-term storage (e.g., exposure to light and air in the laboratory).
-
-
Recommended Solutions:
-
Standardize Your Workflow: Implement a strict, standardized protocol for handling CPEA. This includes consistent timing for solution preparation and consistent light conditions. See Protocol 2 for a recommended workflow.
-
Validate Stock Purity: Before starting a new series of experiments, verify the purity of your solid CPEA stock using UV-Vis or fluorescence spectroscopy. Compare the spectrum to a known standard or a previously recorded spectrum of a fresh batch.
-
Proper Stock Storage: Ensure your solid CPEA is stored correctly. It should be in a tightly sealed, opaque container, preferably under an inert atmosphere, and kept in a cool, dark location like a desiccator or refrigerator.[7][8][9]
-
Issue 3: My analytical data (HPLC, UV-Vis) shows the appearance of new peaks and a decrease in the main CPEA peak over a short time.
-
Probable Causes:
-
Formation of Degradation Products: The new peaks are characteristic signatures of chemical degradation. For anthracene derivatives, these can include endoperoxides and anthraquinones, which have different chromatographic retention times and absorption spectra.[10]
-
Photodimerization: While less common in dilute solutions, concentrated solutions or the solid state can be susceptible to [4+4] cycloadditions upon UV irradiation, forming non-fluorescent dimers.[11]
-
-
Recommended Solutions:
-
Analytical Monitoring: Use HPLC or UV-Vis spectroscopy as a quality control check. For UV-Vis, monitor the characteristic absorbance peaks of CPEA; a decrease in their intensity and the appearance of blue-shifted peaks are indicative of degradation.
-
Inert Atmosphere Analysis: When running analytics, if the sample is held in an autosampler for an extended period, ensure the vials are covered from light and consider using sealed vials with an inert gas headspace.
-
Workflow Analysis: The workflow diagram below outlines the critical control points to prevent degradation from occurring in the first place.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary environmental factors that cause CPEA to degrade? The two primary drivers of CPEA degradation under ambient conditions are light and oxygen .[4][5][6] The conjugated π-system of the anthracene core readily absorbs photons, promoting it to an excited state. This excited molecule can then react with molecular oxygen (a triplet ground state species), leading to oxidation and loss of the chromophore.[4] Studies on the parent BPEA molecule confirm that photostability is dramatically enhanced under deoxygenated conditions.[5][6]
Q2: What are the ideal long-term storage conditions for solid CPEA? For optimal long-term stability, solid CPEA should be stored in a cool, dark, and dry environment under an inert atmosphere.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C | Slows down potential thermally activated degradation pathways. |
| Light | Complete Darkness | Prevents photo-excitation, the initial step in photodegradation. Use opaque containers.[8][9] |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Prevents oxidation by displacing ambient oxygen and moisture. |
| Container | Tightly Sealed Glass Vial | Prevents exposure to air and humidity. |
Q3: How can I confirm if my CPEA sample has degraded? You can use standard analytical techniques. A common and straightforward method is UV-Visible spectroscopy. A fresh, high-purity sample of CPEA will have a characteristic, structured absorption spectrum. Upon degradation, you will typically observe:
-
A decrease in the intensity of the main absorption peaks.
-
A loss of the fine vibronic structure in the spectrum.
-
The potential appearance of new absorption bands at different wavelengths as degradation products form.
Q4: Is it safe to handle CPEA on an open lab bench? While CPEA is generally considered an irritant, the primary concern from a stability perspective is exposure to lab lighting and air.[12][13] It is strongly recommended to handle the compound under subdued lighting conditions (e.g., a fume hood with the light off and sash down) and to minimize the time the container is open to the air. Always consult the material safety data sheet (MSDS) for specific handling and personal protective equipment (PPE) requirements.[7][9][14]
Section 3: Mechanistic Insights & Recommended Workflows
The following diagrams illustrate the degradation mechanism and the ideal experimental workflow to mitigate stability issues.
Core Degradation Pathway
Caption: Key factors in CPEA degradation under ambient conditions.
Recommended Experimental Workflow
Caption: Ideal workflow for preparing and using CPEA solutions.
Section 4: Standard Operating Protocols
Protocol 1: Recommended Long-Term Storage of Solid CPEA
-
Preparation: In a glovebox or under a gentle stream of inert gas, aliquot the required amount of CPEA into a clean, dry amber glass vial.
-
Inerting: Backfill the vial with high-purity argon or nitrogen to displace all ambient air.
-
Sealing: Securely cap the vial. For maximum protection, wrap the cap's threads with Parafilm® to create an airtight seal.
-
Labeling & Storage: Clearly label the vial with the compound name, date, and storage conditions. Place the vial inside a secondary container and store it in a refrigerator (2-8 °C) or freezer that is designated for chemical storage.
Protocol 2: Preparation of a Stabilized CPEA Solution
-
Solvent Preparation: Select a high-purity, spectroscopy-grade solvent. Transfer the required volume to a flask and sparge with a gentle stream of argon or nitrogen for 15-20 minutes to remove dissolved oxygen.
-
Weighing: Under subdued lighting, weigh the desired mass of CPEA directly into a clean, dry amber volumetric flask or vial.
-
Dissolution: Add a small amount of the degassed solvent to the flask. Gently swirl or sonicate the mixture in the dark until the CPEA is fully dissolved. Avoid heating the solution.
-
Final Volume: Carefully add the degassed solvent to the calibration mark.
-
Inerting and Sealing: Cap the flask/vial and purge the headspace with inert gas for 30-60 seconds before tightly sealing.
-
Immediate Use: Use the solution as soon as possible after preparation for optimal performance and reproducibility.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. scbt.com [scbt.com]
- 4. Photophysics and photostability of 9,10-bis(phenylethynyl)anthracene revealed by single-molecule spectroscopy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Photophysics and photostability of 9,10-bis(phenylethynyl)anthracene revealed by single-molecule spectroscopy (2012) | Masaaki Mitsui | 45 Citations [scispace.com]
- 7. oxfordlabchem.com [oxfordlabchem.com]
- 8. royal-chem.com [royal-chem.com]
- 9. Anthracene SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 10. Anthracene Degradation Pathway (fungal) [eawag-bbd.ethz.ch]
- 11. researchgate.net [researchgate.net]
- 12. 9,10-Bis(phenylethynyl)anthracene - Wikipedia [en.wikipedia.org]
- 13. 2-Chloro-9,10-bis(phenylethynyl)anthracene - Wikipedia [en.wikipedia.org]
- 14. carlroth.com [carlroth.com]
Technical Support Center: Fluorescence Quenching Mechanisms Affecting 1-Chloro-9,10-bis(phenylethynyl)anthracene (CBPEA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-9,10-bis(phenylethynyl)anthracene (CBPEA) is a highly fluorescent aromatic hydrocarbon widely utilized in organic electronics, the development of organic light-emitting diodes (OLEDs), and as a fluorescent probe in biochemical research.[1] Its robust photophysical properties make it an excellent candidate for these applications. However, the fluorescence of CBPEA, like many fluorophores, is susceptible to quenching—a process that leads to a decrease in fluorescence intensity. Understanding the underlying mechanisms of fluorescence quenching is critical for accurate data interpretation and the successful design of experiments.
This technical guide provides a comprehensive overview of the common fluorescence quenching mechanisms that can affect CBPEA, along with detailed troubleshooting guides and experimental protocols to identify and characterize them.
Section 1: Foundational Concepts - Understanding CBPEA and Fluorescence Quenching
Photophysical Properties of CBPEA
CBPEA is a derivative of 9,10-bis(phenylethynyl)anthracene (BPEA)[2], a well-studied fluorophore known for its high quantum efficiency.[2] The presence of the chloro-substituent and the phenylethynyl groups on the anthracene core influences its electronic structure and, consequently, its absorption and emission properties. CBPEA typically exhibits a yellow-green fluorescence.[2][3]
| Property | Description |
| Chemical Formula | C₃₀H₁₇Cl[1][4] |
| Appearance | Orange crystalline powder[1] |
| Common Applications | OLEDs, organic photovoltaics, fluorescent probes[1] |
What is Fluorescence Quenching?
Fluorescence quenching refers to any process that decreases the fluorescence intensity of a fluorophore.[5] This occurs when the excited state of the fluorophore is deactivated by a non-radiative pathway, meaning the energy is dissipated as heat or transferred to another molecule instead of being emitted as light.[6][7] The molecule responsible for this deactivation is called a "quencher."[6]
Major Quenching Mechanisms
There are several mechanisms by which fluorescence quenching can occur. The most common ones are:
-
Dynamic (Collisional) Quenching: This occurs when the quencher molecule collides with the fluorophore in its excited state.[5] This process is diffusion-dependent.[6]
-
Static Quenching: In this case, the fluorophore and quencher form a non-fluorescent complex in the ground state.[5][8] This reduces the population of fluorophores available for excitation.[5]
-
Förster Resonance Energy Transfer (FRET): FRET is a non-radiative energy transfer mechanism where an excited donor fluorophore transfers its energy to a nearby acceptor chromophore through dipole-dipole coupling.[9] The efficiency of FRET is highly dependent on the distance between the donor and acceptor, typically in the range of 1-10 nm.[7][9]
-
Photoinduced Electron Transfer (PET): PET is a process where an electron is transferred from a donor to an acceptor molecule in the excited state, leading to the formation of a charge-separated state.[10] This process can effectively quench fluorescence.[10]
Section 2: Troubleshooting Guide - FAQs for Common Quenching Issues
This section addresses common problems encountered during fluorescence experiments with CBPEA in a question-and-answer format.
FAQ 1: My CBPEA fluorescence signal is significantly lower than expected. What could be the cause?
A lower-than-expected fluorescence signal can stem from several factors, ranging from sample preparation to the presence of quenchers.
Possible Causes & Solutions:
-
Incorrect Instrument Settings:
-
Action: Verify that the excitation and emission wavelengths on your fluorometer are set correctly for CBPEA. It's always a good practice to run an initial scan to determine the optimal excitation and emission peaks in your specific experimental buffer.[11]
-
-
Low Fluorophore Concentration:
-
Action: The concentration of CBPEA might be too low for a detectable signal. Prepare a dilution series to determine the optimal working concentration that provides a strong signal without causing inner filter effects.[11]
-
-
Probe Degradation:
-
Action: Like many organic fluorophores, CBPEA can be sensitive to light (photobleaching) and pH. Prepare fresh stock solutions and store them in the dark at a low temperature (e.g., -20°C). Minimize the exposure of your samples to ambient light during experiments.[11]
-
-
Presence of Quenchers:
-
Action: Your sample may contain unintentional quenchers. Common quenchers include dissolved oxygen, halide ions, and heavy atoms.[11] Consider de-gassing your buffer by sparging with nitrogen or argon to remove dissolved oxygen.[11] If metal ion contamination is suspected, the use of a chelating agent like EDTA may be beneficial.[11]
-
FAQ 2: The fluorescence intensity of my CBPEA sample is decreasing rapidly over time during measurement. What is happening?
A rapid decrease in fluorescence signal is often indicative of photobleaching or the presence of a very efficient quencher.
Possible Causes & Solutions:
-
Photobleaching: Continuous exposure to high-intensity excitation light can photochemically destroy the CBPEA molecule.[11]
-
Action: Reduce the intensity of the excitation light source. Decrease the exposure time or use intermittent measurements instead of continuous monitoring. If compatible with your assay, consider adding a commercial anti-photobleaching agent to your buffer.[11]
-
-
Efficient Dynamic Quenching: The presence of a highly effective collisional quencher in your sample can lead to rapid signal decay.
-
Action: Review the composition of your buffer and sample for any known quenchers. If a quencher is intentionally added, its concentration might be too high.
-
FAQ 3: I am observing inconsistent and variable results between my experimental replicates. What could be the issue?
High variability in fluorescence measurements can compromise the reliability of your data and often points to issues with the experimental setup or the behavior of the fluorophore in the specific medium.[11]
Possible Causes & Solutions:
-
Fluorophore Aggregation: At higher concentrations, CBPEA molecules may aggregate, leading to self-quenching and erratic fluorescence signals.[11]
-
Action: Lower the working concentration of CBPEA. You can also try altering the solvent to improve solubility and reduce aggregation.
-
-
Temperature Fluctuations: Fluorescence intensity can be sensitive to temperature changes.[12]
-
Action: Use a temperature-controlled sample holder to maintain a constant temperature throughout your measurements.[12]
-
-
pH Instability: The fluorescence of anthracene derivatives can be pH-dependent.
Section 3: Experimental Protocols for Mechanism Determination
To distinguish between different quenching mechanisms, a series of experiments can be performed. The following protocols provide step-by-step guidance for these key analyses.
Stern-Volmer Analysis
The Stern-Volmer equation is a fundamental tool for analyzing fluorescence quenching data.[6] It describes the relationship between fluorescence intensity and quencher concentration.
The Stern-Volmer Equation:
I₀ / I = 1 + Kₛᵥ[Q]
Where:
-
I₀ is the fluorescence intensity in the absence of the quencher.
-
I is the fluorescence intensity in the presence of the quencher.
-
Kₛᵥ is the Stern-Volmer quenching constant.
-
[Q] is the concentration of the quencher.
A plot of I₀ / I versus [Q] should yield a straight line with a slope equal to Kₛᵥ if a single quenching mechanism (either purely dynamic or purely static) is occurring.[13]
Experimental Protocol:
-
Prepare a stock solution of CBPEA in a suitable solvent.
-
Prepare a series of solutions with a constant concentration of CBPEA and varying concentrations of the quencher.
-
Measure the fluorescence intensity of each solution under identical instrument settings.
-
Plot I₀ / I versus [Q] and perform a linear regression to determine the Stern-Volmer constant (Kₛᵥ) from the slope.[5]
Interpreting the Stern-Volmer Plot:
-
Linear Plot: Indicates either purely dynamic or purely static quenching.[14]
-
Upward Curvature: Suggests a combination of both static and dynamic quenching.[8][14]
-
Downward Curvature: May indicate that a fraction of the fluorophore is inaccessible to the quencher.[15]
Fluorescence Lifetime Measurements
Measuring the fluorescence lifetime of CBPEA in the presence and absence of a quencher is a powerful method to distinguish between static and dynamic quenching.
-
Dynamic Quenching: In dynamic quenching, the quencher interacts with the excited state of the fluorophore, leading to a decrease in the fluorescence lifetime.[6]
-
Static Quenching: In static quenching, a non-fluorescent complex is formed in the ground state. The uncomplexed fluorophores have a normal fluorescence lifetime. Therefore, the overall measured lifetime does not change with increasing quencher concentration.[6]
The Lifetime Stern-Volmer Equation:
τ₀ / τ = 1 + k₀τ₀[Q]
Where:
-
τ₀ is the fluorescence lifetime in the absence of the quencher.
-
τ is the fluorescence lifetime in the presence of the quencher.
-
k₀ is the bimolecular quenching rate constant.
Experimental Protocol:
-
Prepare samples as described for the Stern-Volmer analysis.
-
Measure the fluorescence lifetime of each sample using a time-resolved fluorescence spectrometer (e.g., Time-Correlated Single Photon Counting - TCSPC).
-
Plot τ₀ / τ versus [Q] . The slope of this plot will give the bimolecular quenching constant (k₀).
Differentiating Quenching Mechanisms
The combination of steady-state and time-resolved fluorescence measurements allows for the definitive identification of the quenching mechanism.
| Observation | Conclusion |
| Linear Stern-Volmer plot (Intensity) and No change in lifetime | Static Quenching |
| Linear Stern-Volmer plot (Intensity) and Decreased lifetime | Dynamic Quenching |
| Upward curving Stern-Volmer plot (Intensity) and Decreased lifetime | Combined Static and Dynamic Quenching |
Investigating FRET and PET
-
Förster Resonance Energy Transfer (FRET): For FRET to occur, there must be a significant spectral overlap between the emission spectrum of the donor (CBPEA) and the absorption spectrum of the acceptor (quencher).[16]
-
Experimental Check: Measure the absorption spectrum of the potential quencher and the emission spectrum of CBPEA. Overlay the two spectra to assess the degree of overlap.
-
-
Photoinduced Electron Transfer (PET): PET is often influenced by the polarity of the solvent.[17]
-
Experimental Check: Perform quenching experiments in a series of solvents with varying polarities. A significant change in quenching efficiency with solvent polarity can be an indicator of a PET mechanism.
-
Section 4: Visualizing Quenching Pathways and Workflows
Diagram 1: General Fluorescence Quenching Pathways
Caption: Overview of potential de-excitation pathways for CBPEA.
Diagram 2: Experimental Workflow for Quenching Mechanism Determination
Caption: Step-by-step guide to identify the quenching mechanism.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 9,10-Bis(phenylethynyl)anthracene - Wikipedia [en.wikipedia.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | C30H17Cl | CID 170465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. edinst.com [edinst.com]
- 7. ossila.com [ossila.com]
- 8. chalcogen.ro [chalcogen.ro]
- 9. Förster resonance energy transfer - Wikipedia [en.wikipedia.org]
- 10. Photoinduced electron transfer - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. Virtual Labs [mfs-iiith.vlabs.ac.in]
- 14. edinst.com [edinst.com]
- 15. Fluorescence quenching of anthracene by indole derivatives in phospholipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. spectroscopyonline.com [spectroscopyonline.com]
- 17. Photoinduced electron-transfer quenching of excited singlet states of polycyclic aromatic hydrocarbons by organic acceptors - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Enhancing the Thermal Stability of 1-Chloro-9,10-bis(phenylethynyl)anthracene Films
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 1-Chloro-9,10-bis(phenylethynyl)anthracene (C-BPEA). This guide is designed for researchers and engineers working to improve the performance and longevity of organic electronic devices incorporating C-BPEA thin films. Here, we address common challenges related to thermal stability and provide actionable troubleshooting strategies grounded in scientific principles.
Part 1: Frequently Asked Questions (FAQs) on Thermal Instability
This section addresses fundamental questions regarding the thermal behavior of C-BPEA films.
Q1: My C-BPEA film shows significant morphological changes, such as crystallization and dewetting, upon thermal annealing or during device operation at elevated temperatures. What is the underlying cause?
A: This is a common challenge for many small molecule organic semiconductors. The molecules in as-deposited thin films are often in a metastable, amorphous state. These films are held together by relatively weak van der Waals forces. When thermal energy is introduced, the molecules gain mobility, leading them to reorganize into more thermodynamically stable crystalline structures.[1] This process can lead to the formation of large crystal grains, an increase in surface roughness, and in severe cases, dewetting of the film from the substrate. This morphological instability is a primary driver of device performance degradation and failure at elevated temperatures.[2]
Q2: I've read that 9,10-bis(phenylethynyl)anthracene (BPEA) can exist in different polymorphs. Does this apply to C-BPEA, and how does it impact thermal stability?
A: Yes, it is highly probable. The parent molecule, BPEA, is known to exhibit polymorphism, meaning it can crystallize into different crystal structures (e.g., C2/c and Pbcn polymorphs).[3] Thermal processing, such as annealing, can convert the film from a mixture of polymorphs to predominantly one, more stable form.[3] Different polymorphs can have distinct molecular packing, which in turn affects electronic properties, charge transport, and thermal stability. For C-BPEA, it is crucial to characterize the crystalline phase of your films (using techniques like X-ray Diffraction) and understand how your processing conditions influence the resulting polymorph, as this will directly impact device reproducibility and stability.
Q3: How does the addition of a chlorine atom to the BPEA structure affect its thermal properties?
A: Halogen substitution on polycyclic aromatic hydrocarbons (PAHs) can influence their thermochemical properties. Generally, halogenation tends to decrease the vapor pressure compared to the parent compound.[4][5][6][7] This suggests that C-BPEA might be less volatile than BPEA. However, the effect on melting temperature and enthalpy of fusion can vary depending on the position and number of substitutions.[4] While specific differential scanning calorimetry (DSC) data for C-BPEA is not widely published, it is known that 1-chloro and 2-chloro BPEA derivatives exhibit starkly different optical properties in solid-state thin films compared to their behavior in solution, which is attributed to differences in intermolecular coupling and packing in the solid state.[8] This implies that the chlorine atom significantly influences the intermolecular interactions that govern film morphology and, by extension, thermal stability.
Part 2: Troubleshooting Guides for Enhancing Thermal Stability
This section provides detailed protocols to address specific experimental challenges.
Troubleshooting Issue: Film Dewetting and Rapid Crystallization Above 100°C
Your C-BPEA-based device shows a sharp decline in performance when operated at temperatures exceeding 100-120°C, and post-mortem analysis via Atomic Force Microscopy (AFM) reveals significant film roughening and dewetting.
Causality: The root cause of the morphological instability is the excessive molecular mobility of C-BPEA at elevated temperatures. By introducing a thermally stable, insulating polymer during the film deposition, you can create a nanoscale scaffold that physically constrains the C-BPEA molecules.[9][10] This inhibits their movement, preventing the large-scale crystallization and dewetting that degrades the film's integrity and electronic performance.[9] Co-evaporation with an amorphous fluoropolymer like Teflon AF has been shown to dramatically increase the operating temperature limit of small molecule semiconductors to over 250 °C.[9][10]
Objective: To fabricate a morphologically stable C-BPEA blend film with enhanced thermal properties.
Materials & Equipment:
-
High-vacuum thermal evaporator (pressure < 10⁻⁶ Torr)
-
Two separate evaporation sources with independent shutter and rate control
-
Quartz crystal microbalances (QCMs) for each source
-
Substrates (e.g., ITO-coated glass, Si/SiO₂)
-
This compound (C-BPEA) powder
-
Teflon AF powder (or similar evaporable fluoropolymer)
Step-by-Step Methodology:
-
Preparation:
-
Thoroughly clean substrates using a standard solvent cleaning procedure (e.g., sequential sonication in detergent, deionized water, acetone, and isopropanol).
-
Load C-BPEA and Teflon AF into separate, clean evaporation boats within the thermal evaporator.
-
Mount the QCMs to accurately monitor the deposition rate of each material.
-
Mount the cleaned substrates onto the substrate holder.
-
-
Evaporation Chamber Pump-down:
-
Evacuate the chamber to a base pressure of at least 5 x 10⁻⁷ Torr to ensure a clean deposition environment.
-
-
Deposition:
-
Gently heat both sources until the materials begin to outgas. Allow the pressure to recover before increasing the temperature further.
-
Slowly increase the current to the C-BPEA source to achieve a stable deposition rate (e.g., 0.5 Å/s).
-
Simultaneously, increase the current to the Teflon AF source to achieve the desired co-deposition rate. The volume percentage of the polymer can be controlled by the relative deposition rates.
-
Open both shutters simultaneously to begin co-deposition onto the substrates.
-
Continuously monitor and adjust the source currents to maintain stable deposition rates throughout the process.
-
Close the shutters once the desired total film thickness is reached.
-
-
Cool-down and Venting:
-
Allow the sources and substrates to cool down completely under vacuum.
-
Vent the chamber slowly with an inert gas (e.g., Nitrogen) before removing the samples.
-
| Parameter | C-BPEA Source | Teflon AF Source | Target Film |
| Material | This compound | Teflon AF | C-BPEA:Teflon AF Blend |
| Target Deposition Rate | 0.5 - 1.0 Å/s | 0.1 - 0.3 Å/s | N/A |
| Volume Percentage | 75 vol.% | 25 vol.% | 100% |
| Total Film Thickness | N/A | N/A | 50 nm (typical) |
| Base Pressure | < 5 x 10⁻⁷ Torr | < 5 x 10⁻⁷ Torr | < 5 x 10⁻⁷ Torr |
Note: The optimal volume percentage may vary. A 25 vol.% concentration of Teflon AF is a good starting point based on literature for other small molecules.[9]
References
- 1. Effects of Thermal Annealing On the Morphology of Polymer–Fullerene Blends for Organic Solar Cells | Stanford Synchrotron Radiation Lightsource [www-ssrl.slac.stanford.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scispace.com [scispace.com]
- 4. Thermochemical Properties and Phase Behavior of Halogenated Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thermochemical properties and phase behavior of halogenated polycyclic aromatic hydrocarbons [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. Thermochemical properties and phase behavior of halogenated polycyclic aromatic hydrocarbons. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pubs.aip.org [pubs.aip.org]
- 10. pubs.aip.org [pubs.aip.org]
Validation & Comparative
A Comparative Guide to 1-Chloro- and 2-Chloro-9,10-bis(phenylethynyl)anthracene Isomers for Advanced Photonic Applications
Introduction
The 9,10-bis(phenylethynyl)anthracene (BPEA) core structure is a cornerstone in the field of organic electronics and photonics, renowned for its exceptional fluorescence quantum efficiency and robust chemical stability.[1][2] As researchers push the boundaries of material performance in applications ranging from organic light-emitting diodes (OLEDs) to advanced sensor technology and photon upconversion, the functionalization of the BPEA scaffold has become a critical strategy for tuning its optoelectronic properties.
This guide provides a detailed comparative analysis of two prevalent, yet distinct, chlorinated BPEA derivatives: 1-Chloro-9,10-bis(phenylethynyl)anthracene (1-Cl-BPEA) and 2-Chloro-9,10-bis(phenylethynyl)anthracene (2-Cl-BPEA) . While appearing as simple positional isomers, the placement of the chlorine atom—either at the sterically crowded C1 (peri) position or the less-hindered C2 position—imparts subtle but profound changes to their electronic structure, photophysics, and solid-state morphology. Understanding these differences is paramount for drug development professionals, materials scientists, and researchers in selecting the optimal fluorophore for their specific application. We will dissect the synthesis, photophysical and electrochemical characteristics, and application-specific performance of these two isomers, supported by experimental data and protocols.
Molecular Structure and Synthetic Considerations
The fundamental difference between 1-Cl-BPEA and 2-Cl-BPEA lies in the position of the chlorine substituent on the anthracene core. This seemingly minor change has significant implications for molecular symmetry, steric hindrance, and the electronic perturbation of the π-system.
-
This compound: The chlorine atom is at the C1 position, adjacent to the fused benzene ring. This peri-position is subject to significant steric strain, which can influence the conformation of the nearby phenylethynyl group and potentially the planarity of the anthracene core.
-
2-Chloro-9,10-bis(phenylethynyl)anthracene: The chlorine atom is at the C2 position. This position is less sterically encumbered, resulting in a molecular geometry that more closely resembles the parent BPEA molecule.
Synthetic Pathway: The Sonogashira Coupling
A robust and widely adopted method for synthesizing BPEA derivatives is the Palladium-catalyzed Sonogashira cross-coupling reaction.[3] This reaction efficiently forms the crucial carbon-carbon triple bonds. The logical synthetic route starts from the corresponding dichlorinated or dibrominated anthracene precursors, which are then coupled with phenylacetylene.
The choice of starting material is critical. The synthesis would typically proceed from 1,9,10-trichloroanthracene or 2,9,10-trichloroanthracene (or the bromo-equivalents), where the greater reactivity of the halogens at the 9 and 10 positions allows for selective coupling with two equivalents of phenylacetylene, leaving the C1 or C2 chlorine intact.
Comparative Photophysical Properties
The position of the chlorine atom directly influences the frontier molecular orbitals, leading to distinct absorption and emission characteristics. While both are highly fluorescent, the nuances in their spectral properties are critical for application design.
Solution-Phase Analysis
In dilute solutions, where intermolecular interactions are minimized, the intrinsic properties of the molecules can be observed. Recent studies have shown that while the isomers behave similarly in solution, a key difference emerges.[4][5]
-
Absorption and Emission: 1-Cl-BPEA exhibits a noticeable red-shift of approximately 15 nm in both its absorption and emission spectra compared to 2-Cl-BPEA and the unsubstituted parent BPEA.[4] This indicates that substitution at the C1 position reduces the optical bandgap more significantly than substitution at the C2 position.[4]
-
Causality: The chlorine atom is electron-withdrawing, which generally lowers the energy of the HOMO and LUMO levels.[6] The more pronounced effect of the C1-substitution can be attributed to the greater perturbation of the anthracene π-system at this more electronically active and sterically hindered position. This leads to a smaller energy gap between the ground state (S₀) and the first excited singlet state (S₁).
| Property | 1-Cl-BPEA | 2-Cl-BPEA | Parent BPEA |
| Molar Mass ( g/mol ) | 412.91[7] | 412.91[8] | 378.47[1] |
| Melting Point (°C) | 199 - 204[7] | 224 - 226[8] | 252 - 258[2] |
| Emission Color (Chemiluminescence) | Yellow-Green[7] | Green[8] | Green[1] |
| Relative Emission Wavelength | Red-shifted (~15 nm vs BPEA)[4] | Similar to BPEA[4] | Baseline |
| Fluorescence Quantum Yield (ΦF) | High | High | ~1.0 in cyclohexane[9][10] |
Solid-State Considerations
For applications like OLEDs, the properties of materials in thin films are more relevant than their solution-phase behavior. In the solid state, intermolecular interactions and molecular packing dominate the photophysical response.
-
Divergent Properties: Despite their similarity in solution, the two isomers exhibit vastly different properties in thin films.[4][5]
-
Influence of Packing: The position of the chlorine atom influences how the molecules arrange themselves in a crystal lattice or amorphous film. This can lead to the formation of different types of aggregates (e.g., J-aggregates or H-aggregates) or excimer states, which can dramatically alter the emission color, efficiency, and charge transport characteristics.[11] Studies on photon upconversion have shown that crystal growth and morphology are significantly different between the two, impacting device performance.[4]
Electrochemical and Electronic Structure Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters that dictate a molecule's redox behavior and its suitability for electronic devices.
-
Influence of Chlorine: As an inductively electron-withdrawing group, chlorine stabilizes the molecule, lowering the energy of both the HOMO and LUMO levels compared to the parent BPEA.[6] This generally makes the molecule more resistant to oxidation.
-
Positional Isomerism Effect:
-
The HOMO of the parent BPEA is reported to be approximately -5.49 eV.[5]
-
The observed red-shift in 1-Cl-BPEA's emission spectrum strongly suggests it possesses a smaller HOMO-LUMO gap than 2-Cl-BPEA.[4]
-
While both isomers will have HOMO/LUMO levels lower than BPEA, the perturbation is greater for the C1-substituted isomer. This means the energy levels of 1-Cl-BPEA and 2-Cl-BPEA are distinct, requiring different material choices for charge-transporting and injection layers in a device stack to ensure proper energy level alignment.
-
| Compound | Relative HOMO | Relative LUMO | Implied HOMO-LUMO Gap |
| Parent BPEA | Baseline (-5.49 eV)[5] | Baseline | Largest |
| 2-Cl-BPEA | Lower than BPEA | Lower than BPEA | Smaller than BPEA |
| 1-Cl-BPEA | Lower than BPEA | Lower than BPEA | Smallest |
Application-Specific Performance
The distinct properties of the two isomers make them suitable for different applications.
-
Chemiluminescence (Lightsticks): This is the most well-known differential application.
-
1-Cl-BPEA is used to produce yellow-green light in high-intensity, 30-minute Cyalume lightsticks.[1][7]
-
2-Cl-BPEA is used to produce green light in low-intensity, 12-hour Cyalume lightsticks.[1][8] This suggests that the kinetics of the chemiluminescent reaction and the fluorescence lifetime and efficiency are optimally balanced in each isomer for these specific intensity and duration requirements.
-
-
Organic Electronics (OLEDs): The choice of isomer would be a critical device engineering decision. The emission color is a primary factor, with 2-Cl-BPEA being a candidate for pure green emitters, while 1-Cl-BPEA would be suited for yellow-green devices. Furthermore, their different HOMO/LUMO levels necessitate the selection of appropriate charge-transport materials to ensure efficient charge injection and minimize energy barriers at the material interfaces.
-
Photon Upconversion: In systems where these molecules act as triplet-triplet annihilators, solid-state packing is crucial. Studies have shown that differences in crystal growth between the isomers lead to different upconversion yields, highlighting that solution-phase properties are not predictive of solid-state device performance.[4]
Experimental Protocols
To empower researchers to validate and compare these materials, the following are detailed, self-validating experimental protocols.
Protocol 1: UV-Vis and Fluorescence Spectroscopy
-
Objective: To determine the absorption (λmax) and emission (λem) maxima and observe the spectral shape.
-
Methodology:
-
Prepare stock solutions of 1-Cl-BPEA and 2-Cl-BPEA (e.g., 1 mM) in a spectroscopic grade solvent (e.g., cyclohexane or toluene).
-
Prepare a dilute solution (e.g., 1-10 µM) in a 1 cm path length quartz cuvette. The absorbance at the peak maximum should be kept below 0.1 to avoid inner-filter effects.
-
Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer from ~300 nm to 600 nm.
-
Using a fluorometer, excite the sample at a wavelength on the rising edge of the lowest energy absorption band (e.g., ~420-440 nm).
-
Record the emission spectrum from just above the excitation wavelength to ~700 nm.
-
-
Validation: The absorption and fluorescence spectra should be mirror images of each other, showing clear vibronic structure, which is characteristic of rigid aromatic molecules like BPEA.[12]
Protocol 2: Relative Fluorescence Quantum Yield (ΦF) Determination
-
Objective: To quantify the emission efficiency of the isomers relative to a known standard.
-
Reference Standard: 9,10-Diphenylanthracene in cyclohexane (ΦF = 0.97).
-
Methodology:
-
Prepare a series of solutions of the standard and the sample in the same solvent with absorbances ranging from 0.02 to 0.1 at the chosen excitation wavelength.
-
Measure the absorption spectrum for each solution.
-
Measure the fluorescence emission spectrum for each solution, ensuring identical instrument settings (excitation wavelength, slit widths).
-
Integrate the area under the emission curve for each spectrum.
-
Calculate the quantum yield using the following equation: ΦX = ΦS * (GradX / GradS) * (nX² / nS²) Where: Φ is the quantum yield, Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, n is the refractive index of the solvent, and the subscripts X and S denote the unknown sample and the standard, respectively.
-
-
Validation: The plot of integrated fluorescence intensity versus absorbance for each series must be linear (R² > 0.99), confirming the absence of aggregation or inner-filter effects in the concentration range used.
Protocol 3: Cyclic Voltammetry (CV) for HOMO/LUMO Estimation
-
Objective: To determine the oxidation and reduction potentials to estimate the HOMO and LUMO energy levels.
-
Methodology:
-
Setup a three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl reference electrode.
-
Prepare a ~1 mM solution of the sample in a dry, degassed solvent (e.g., dichloromethane or acetonitrile) containing 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Record the cyclic voltammogram, scanning to positive potentials to find the oxidation onset (Eox) and to negative potentials for the reduction onset (Ered).
-
After the measurement, add a small amount of ferrocene/ferrocenium (Fc/Fc⁺) as an internal standard and record the potential of its redox couple (E₁/₂).
-
Calculate the energy levels using the empirical formulas: HOMO (eV) = -[Eox - E₁/₂(Fc/Fc⁺) + 4.8] LUMO (eV) = -[Ered - E₁/₂(Fc/Fc⁺) + 4.8]
-
-
Validation: The ferrocene/ferrocenium redox couple should be reversible, with a peak-to-peak separation of approximately 59 mV, confirming the electrochemical system is behaving ideally.
Conclusion
The positional isomerism of chlorine on the BPEA framework presents a classic case study in structure-property relationships. While 1-Cl-BPEA and 2-Cl-BPEA may appear interchangeable at first glance, a deeper analysis reveals critical distinctions.
-
1-Cl-BPEA is defined by a more significant electronic perturbation, resulting in a red-shifted emission and a lower melting point. Its distinct properties are driven by steric and electronic effects at the C1 position.
-
2-Cl-BPEA more closely mirrors the parent BPEA in its solution-phase photophysics, offering a true green emission and higher thermal stability.
For the materials scientist and researcher, the choice is not about which isomer is "better," but which is "correct" for the intended function. For applications requiring a slight bathochromic shift or specific solid-state morphologies, 1-Cl-BPEA is the logical choice. For those needing to maintain the core photophysical integrity of BPEA with enhanced stability, 2-Cl-BPEA is the superior candidate. This guide underscores that in the rational design of advanced materials, even the smallest structural modification can be a powerful tool for tuning performance.
References
- 1. 9,10-Bis(phenylethynyl)anthracene - Wikipedia [en.wikipedia.org]
- 2. 9,10-Bis(phenylethynyl)anthracene [chemeurope.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. 2-Chloro-9,10-bis(phenylethynyl)anthracene - Wikipedia [en.wikipedia.org]
- 9. PhotochemCAD | 9,10-Bis(phenylethynyl)anthracene [photochemcad.com]
- 10. 9,10-Bis(phenylethynyl)anthracene [omlc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Annihilators in Triplet-Triplet Annihilation Upconversion: 1-Chloro-9,10-bis(phenylethynyl)anthracene vs. Rubrene
A Senior Application Scientist's In-Depth Analysis for Researchers and Drug Development Professionals
In the ever-evolving landscape of photophysics and its applications, particularly in areas like bioimaging, photovoltaics, and photocatalysis, the quest for efficient photon upconversion systems is paramount. Triplet-triplet annihilation (TTA) upconversion stands out as a powerful technique to convert lower-energy photons into higher-energy light. At the heart of this process are the annihilator molecules, which dictate the efficiency and the spectral characteristics of the upconverted emission. For years, rubrene has been the gold standard, the workhorse annihilator against which others are benchmarked. However, a new contender, 1-Chloro-9,10-bis(phenylethynyl)anthracene (1-Cl-BPEA), has emerged, offering distinct advantages that warrant a closer examination.
This guide provides a comprehensive, objective comparison of 1-Cl-BPEA and rubrene in the context of TTA upconversion. We will delve into their photophysical properties, upconversion performance, and photostability, supported by experimental data from peer-reviewed literature. Furthermore, this guide will equip you with the foundational knowledge of the TTA upconversion mechanism and provide detailed experimental protocols for the synthesis of these crucial compounds.
The Engine of Upconversion: Understanding Triplet-Triplet Annihilation
Triplet-triplet annihilation upconversion is a multi-step process that elegantly circumvents the spin-forbidden nature of direct triplet excitation.[1] It relies on the interplay between a sensitizer and an annihilator. The process can be broken down into the following key steps:
-
Light Absorption by the Sensitizer: A sensitizer molecule with a strong absorption cross-section for low-energy photons is excited to its singlet state (S₁).
-
Intersystem Crossing (ISC): The excited sensitizer undergoes intersystem crossing to a long-lived triplet state (T₁).
-
Triplet Energy Transfer (TET): The triplet energy is transferred from the sensitizer to a ground-state annihilator molecule, promoting the annihilator to its triplet state (T₁).
-
Triplet-Triplet Annihilation (TTA): Two annihilator molecules in their triplet state collide, and through a spin-allowed process, one is promoted to its excited singlet state (S₁) while the other returns to its ground state (S₀).
-
Upconverted Emission: The excited singlet annihilator then radiatively relaxes, emitting a high-energy photon.
dot
Head-to-Head Comparison: 1-Cl-BPEA vs. Rubrene
| Property | This compound (1-Cl-BPEA) | Rubrene |
| Chemical Structure | ||
| Molar Mass | 412.91 g/mol [2] | 532.68 g/mol |
| Appearance | Yellow-green solid[3] | Red crystalline solid[4] |
| Absorption Max (λabs) | ~430-450 nm in solution[5] | ~490-530 nm in solution |
| Emission Max (λem) | ~490-550 nm in solution and solid state[6][7] | ~550-610 nm in solution and solid state[4][7] |
| Triplet Energy (T₁) | ~1.2-1.3 eV[8] | ~1.14 eV |
| Upconversion Quantum Yield (UCQY) | Lower than rubrene in current systems, specific values are system-dependent.[6] | High, but can be limited by singlet fission in the solid state. Values up to 1.2% in binary films have been reported.[9] |
| Anti-Stokes Shift | Larger, with upconverted emission at ~550 nm from ~780 nm excitation (0.2 eV increase compared to rubrene).[6] | Smaller, with upconverted emission at ~605 nm from ~780 nm excitation.[7] |
| Photostability | The parent compound BPEA shows good photostability, especially in deoxygenated conditions.[10] | Susceptible to photo-oxidation, forming rubrene endoperoxide.[11] |
| Singlet Fission | Can undergo singlet fission.[5] | A significant competing process in the solid state, which can reduce upconversion efficiency.[12][13] |
| Key Advantage | Larger anti-Stokes shift, potential for higher energy upconverted photons. | High upconversion efficiency in many systems, well-established. |
| Key Disadvantage | Currently lower upconversion efficiency compared to optimized rubrene systems. | Smaller anti-Stokes shift, prone to singlet fission and photo-oxidation. |
Performance in Upconversion Processes: A Deeper Dive
The choice between 1-Cl-BPEA and rubrene as an annihilator is not straightforward and depends heavily on the specific application and the other components of the upconversion system, particularly the sensitizer.
Rubrene: The Reigning Champion with a Caveat
Rubrene has long been the go-to annihilator due to its high triplet energy transfer efficiency and, in many solution-based systems, high upconversion quantum yields. Its triplet energy level of approximately 1.14 eV makes it compatible with a wide range of sensitizers. However, its performance in the solid state, which is crucial for many device applications, is often hampered by singlet fission.[12][13] This process, where a singlet exciton splits into two triplet excitons, is essentially the reverse of triplet-triplet annihilation and acts as a loss channel for the upconverted singlets. To mitigate this, rubrene is often doped with a small amount of a highly fluorescent molecule like dibenzotetraphenylperiflanthene (DBP) to act as a singlet energy harvester.[12]
Another significant drawback of rubrene is its relatively small anti-Stokes shift. In perovskite-sensitized systems, for instance, excitation at around 780 nm results in upconverted emission at approximately 605 nm.[7] This limits the energy gain of the upconverted photons. Furthermore, rubrene is known to be susceptible to photo-oxidation, which can degrade its performance over time.[11]
1-Cl-BPEA: The Challenger with a Larger Punch
1-Cl-BPEA, an anthracene derivative, has emerged as a promising alternative to rubrene, primarily due to its potential for a larger anti-Stokes shift.[6] In similar perovskite-sensitized upconversion setups, 1-Cl-BPEA has demonstrated upconverted emission at around 550 nm from 780 nm excitation, representing a significant 0.2 eV increase in the energy of the upconverted photon compared to rubrene.[6] This ability to generate higher-energy light is highly desirable for applications such as photoredox catalysis and bioimaging.
While current research indicates that the overall upconversion efficiency of 1-Cl-BPEA is lower than that of optimized rubrene-DBP systems, it is important to note that research into 1-Cl-BPEA as an annihilator is still in its relatively early stages.[6] The parent compound, 9,10-bis(phenylethynyl)anthracene (BPEA), has shown good photostability, particularly in the absence of oxygen, which is a promising indicator for the longevity of 1-Cl-BPEA-based devices.[10] Like rubrene, 1-Cl-BPEA can also undergo singlet fission, which needs to be considered in device design.[5]
Experimental Protocols
Synthesis of Rubrene
The synthesis of rubrene is a well-established procedure. A common method involves the dimerization of a chloroallene intermediate generated from 1,1,3-triphenyl-2-propyn-1-ol.[4]
dot
Step-by-step methodology:
-
Preparation of 1,1,3-triphenyl-2-propyn-1-ol: To a solution of phenylacetylene in an appropriate solvent (e.g., anhydrous THF), add a strong base like n-butyllithium at a low temperature (e.g., -78 °C) to form the phenylacetylide anion. To this, add a solution of benzophenone. The reaction is then quenched with a saturated aqueous solution of ammonium chloride. The product is extracted, dried, and purified by recrystallization or column chromatography.
-
Synthesis of Rubrene: The 1,1,3-triphenyl-2-propyn-1-ol is then reacted with thionyl chloride in a suitable solvent like benzene or toluene, often in the presence of a base such as pyridine. This reaction forms the triphenylchloroallene intermediate. Upon heating, this intermediate undergoes dimerization and dehydrochlorination to yield rubrene. The crude product is then purified by recrystallization to obtain the characteristic red crystals.
Synthesis of this compound
The synthesis of 1-Cl-BPEA typically involves a Sonogashira coupling reaction between a dihaloanthracene derivative and phenylacetylene.
dot
Step-by-step methodology:
-
Starting Materials: The synthesis starts with a suitable precursor like 1-chloro-9,10-dibromoanthracene.
-
Sonogashira Coupling: The 1-chloro-9,10-dibromoanthracene is reacted with phenylacetylene in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI). A base, typically an amine like triethylamine or diisopropylamine, is used to neutralize the hydrohalic acid formed during the reaction.
-
Reaction Conditions: The reaction is typically carried out in an inert atmosphere (e.g., under nitrogen or argon) in a suitable solvent like toluene or THF at elevated temperatures.
-
Purification: After the reaction is complete, the product is isolated by filtration and purified by column chromatography on silica gel followed by recrystallization to obtain the final product as a yellow-green solid.
Conclusion and Future Outlook
In the realm of triplet-triplet annihilation upconversion, both rubrene and this compound present compelling cases for their use as annihilators. Rubrene, the established incumbent, offers high efficiency in many systems, but its performance is curtailed by a modest anti-Stokes shift and susceptibility to singlet fission and photo-oxidation. In contrast, 1-Cl-BPEA emerges as a promising challenger, boasting a significantly larger anti-Stokes shift, which opens up possibilities for higher-energy applications.
While the upconversion efficiency of 1-Cl-BPEA currently lags behind that of optimized rubrene systems, further research into molecular engineering and device architecture holds the potential to bridge this gap. The development of novel sensitizers that are better matched with the photophysical properties of 1-Cl-BPEA, along with strategies to minimize competing processes like singlet fission, will be crucial in unlocking its full potential.
For researchers and drug development professionals, the choice between these two annihilators will ultimately depend on the specific requirements of their application. If maximizing the energy of the upconverted photon is the primary goal, 1-Cl-BPEA is the clear frontrunner. However, if the highest possible upconversion efficiency is paramount with current technologies, rubrene, particularly in doped systems, remains a formidable option. The ongoing research in this field promises even more exciting developments, with the potential for new and improved annihilators that combine the best attributes of both these remarkable molecules.
References
- 1. In optimized rubrene-based nanoparticle blends for photon upconversion, singlet energy collection outcompetes triplet-pair separation, not singlet fis ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D1TC02955J [pubs.rsc.org]
- 2. This compound | C30H17Cl | CID 170465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Rubrene - Wikipedia [en.wikipedia.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Triplet Formation in a 9,10-Bis(phenylethynyl)anthracene Dimer and Trimer Occurs by Charge Recombination Rather than Singlet Fission - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient NIR-to-vis photon upconversion in binary rubrene films deposited by simplified thermal evaporation - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 10. Photophysics and photostability of 9,10-bis(phenylethynyl)anthracene revealed by single-molecule spectroscopy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Oxidation of rubrene, and implications for device stability [ouci.dntb.gov.ua]
- 12. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 13. In optimized rubrene-based nanoparticle blends for photon upconversion, singlet energy collection outcompetes triplet-pair separation, not singlet fission - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Anthracene-Based Emitters in OLEDs: 1-Chloro-9,10-bis(phenylethynyl)anthracene vs. 9,10-bis(phenylethynyl)anthracene
A Senior Application Scientist's In-Depth Analysis of Two Prominent Anthracene Derivatives for Organic Light-Emitting Diode (OLED) Applications.
In the pursuit of highly efficient and stable Organic Light-Emitting Diodes (OLEDs), the selection of the emissive material is paramount. Among the myriad of fluorescent emitters, anthracene derivatives have garnered significant attention due to their high photoluminescence quantum yields and tunable emission colors.[1] This guide provides a detailed comparison of two closely related and commercially significant anthracene compounds: 1-Chloro-9,10-bis(phenylethynyl)anthracene (1-Cl-BPEA) and its parent molecule, 9,10-bis(phenylethynyl)anthracene (BPEA). We will delve into their intrinsic properties and extrapolate their performance within an OLED device architecture, supported by established experimental methodologies.
Introduction to the Contenders: BPEA and 1-Cl-BPEA
9,10-bis(phenylethynyl)anthracene (BPEA) is a well-established green fluorescent dye known for its high quantum efficiency.[2] It is a benchmark material in chemiluminescence applications, such as in lightsticks, and has been extensively studied for its potential in OLEDs.[2]
This compound (1-Cl-BPEA) is a derivative of BPEA where a chlorine atom is substituted at the 1-position of the anthracene core. This seemingly minor modification can have a significant impact on the molecule's solid-state packing and, consequently, its electroluminescent properties.[3] 1-Cl-BPEA is also a common fluorescent dye, typically emitting in the yellow-green region of the spectrum.
This guide will explore the nuanced differences between these two molecules and their implications for OLED performance, providing researchers and material scientists with the insights needed to make informed decisions in emitter selection.
Molecular Structure and its Implications
The fundamental difference between BPEA and 1-Cl-BPEA lies in the presence of a chlorine atom on the anthracene core of the latter. This halogenation can influence several key properties relevant to OLED performance.
Caption: Structural relationship between BPEA and 1-Cl-BPEA.
The introduction of the chlorine atom in 1-Cl-BPEA can lead to:
-
Altered Intermolecular Interactions: The chloro-substituent can modify the way molecules pack in the solid state, which is crucial in the thin-film morphology of an OLED. These changes in intermolecular coupling can affect charge transport and the formation of emissive states.[3]
-
Modified Electronic Properties: The electron-withdrawing nature of chlorine can influence the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the molecule. This, in turn, affects the injection of charge carriers (holes and electrons) and the emission color.
-
Enhanced Intersystem Crossing (Heavy Atom Effect): While not always the primary effect for chlorine, the presence of a heavier halogen atom can potentially increase the rate of intersystem crossing from the singlet excited state to the triplet state. In the context of traditional fluorescence, this is generally an undesirable loss pathway.
Comparative Performance in OLEDs: A Data-Driven Perspective
| Performance Metric | 9,10-bis(phenylethynyl)anthracene (BPEA) | This compound (1-Cl-BPEA) |
| Emission Color | Green | Yellow-Green |
| Photoluminescence Quantum Yield (PLQY) | High | High |
| External Quantum Efficiency (EQE) in OLEDs | Potentially high, but can be limited by aggregation-caused quenching. | Expected to be comparable to BPEA, with potential for improved solid-state emission. |
| Luminous Efficiency | Dependent on device architecture and host material. | Dependent on device architecture and host material. |
| CIE Coordinates | Typically in the green region of the CIE 1931 diagram. | Shifted towards yellow compared to BPEA. |
| Operational Stability | Can be susceptible to photodegradation. | Halogenation can sometimes improve operational stability. |
Note: The performance of these materials is highly dependent on the specific OLED device architecture, including the choice of host material, charge transport layers, and fabrication conditions.
The Causality Behind Performance Differences
The superior performance of one molecule over the other in a specific application often stems from its behavior in the solid state. While BPEA and its chlorinated derivatives exhibit similar optical properties in solution, their properties in thin films can differ vastly.[3] Studies on their use in perovskite-sensitized triplet-triplet annihilation upconversion have shown that intermolecular coupling plays a crucial role in the resulting emission properties.[3] This suggests that the chlorine substitution in 1-Cl-BPEA likely alters the thin-film morphology in a way that could either be beneficial or detrimental to OLED performance, depending on the desired outcome. For instance, a change in molecular packing could suppress aggregation-caused quenching, leading to a higher solid-state fluorescence quantum yield and thus a better performing OLED.
Experimental Protocols for OLED Fabrication and Characterization
To empirically determine the performance of BPEA and 1-Cl-BPEA in OLEDs, a standardized fabrication and testing protocol is essential. The following outlines a typical procedure for a small-molecule, thermally evaporated OLED.
I. Substrate Preparation
-
Cleaning: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, each for 15 minutes.
-
Drying: The cleaned substrates are dried with a stream of high-purity nitrogen gas.
-
UV-Ozone Treatment: Immediately before loading into the deposition chamber, the substrates are treated with UV-ozone for 10 minutes to remove organic residues and improve the work function of the ITO, facilitating better hole injection.
II. Device Fabrication by Thermal Evaporation
The OLED layers are deposited sequentially in a high-vacuum thermal evaporation system (base pressure < 10⁻⁶ Torr) without breaking the vacuum.[4]
Caption: A typical multi-layer OLED device structure.
-
Hole Injection Layer (HIL): A thin layer of a material like Molybdenum trioxide (MoO₃) is deposited onto the ITO anode.
-
Hole Transport Layer (HTL): A layer of a hole-transporting material such as N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB) is then deposited.
-
Emissive Layer (EML): The emissive layer is co-evaporated using a host material (e.g., 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl - CBP) and the emitter (either BPEA or 1-Cl-BPEA) as a dopant at a specific concentration (e.g., 5-10 wt%).
-
Electron Transport Layer (ETL): A layer of an electron-transporting material like Tris(8-hydroxyquinolinato)aluminium (Alq₃) is deposited.
-
Electron Injection Layer (EIL): A thin layer of a material with a low work function, such as Lithium Fluoride (LiF), is deposited to facilitate electron injection.
-
Cathode: Finally, a metal cathode (e.g., Aluminum - Al) is deposited to complete the device.
III. Device Characterization
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: The electrical and optical performance of the fabricated OLEDs are measured using a source meter and a photometer. This provides information on the turn-on voltage, current density, and luminance of the device.[5]
-
Electroluminescence (EL) Spectra and CIE Coordinates: The emission spectra of the devices are recorded using a spectroradiometer to determine the peak emission wavelength and the Commission Internationale de l'Éclairage (CIE) 1931 color coordinates.
-
External Quantum Efficiency (EQE): The EQE, which is the ratio of the number of photons emitted to the number of electrons injected, is calculated from the luminance, current density, and EL spectrum.[6][7]
-
Operational Lifetime: The stability of the devices is assessed by monitoring the decrease in luminance over time under a constant current density. The lifetime is often defined as the time it takes for the luminance to decay to 50% of its initial value (T₅₀).[8][9]
Conclusion and Future Outlook
Both 9,10-bis(phenylethynyl)anthracene (BPEA) and its chlorinated derivative, this compound (1-Cl-BPEA), are promising candidates for use as emitters in OLEDs. While BPEA is a well-established green emitter, the introduction of a chlorine atom in 1-Cl-BPEA offers a pathway to tune the emission color towards yellow-green and potentially improve solid-state photophysical properties through modified intermolecular interactions.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. What Is Thermal Evaporation Of Organic Materials? The Gentle Method For Oled & Electronics - Kintek Solution [kindle-tech.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. External quantum efficiency (EQE) measurement for light emitted diodes – Intins Việt Nam [intins.vn]
- 7. Analytical Measurements for Quantum Efficiency of Organic Light Emitting Diodes | Journal of International Academy of Physical Sciences [iaps.org.in]
- 8. Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ossila.com [ossila.com]
comparative study of chlorinated vs. non-chlorinated BPEA derivatives
A Comparative Guide to Chlorinated vs. Non-Chlorinated Bisphenol A (BPA) Derivatives for Researchers, Scientists, and Drug Development Professionals
Introduction
Bisphenol A (BPA) is a well-known industrial chemical used in the production of polycarbonate plastics and epoxy resins.[1] Its widespread use and classification as an endocrine-disrupting chemical have led to extensive research into its biological effects and the development of alternatives.[1][2] This guide provides a comparative study of chlorinated and non-chlorinated BPA derivatives.
It is important to clarify that while the acronym BPEA can refer to 9,10-Bis(phenylethynyl)anthracene in some contexts, this guide focuses on the environmentally and toxicologically significant Bisphenol A derivatives.[3][4][5][6][7] Chlorinated forms of BPA are of particular concern as they can be formed during water disinfection processes, such as the chlorination of drinking water, and have been detected in various environmental water sources.[8][9][10] These derivatives have demonstrated significant biological activity, sometimes exceeding that of the parent compound, BPA.[11][12][13] This guide will delve into the comparative aspects of their formation, biological activity, and analytical detection, providing researchers with a comprehensive overview to inform their work.
Formation of Chlorinated BPA Derivatives
The chlorination of BPA can occur in aqueous environments when BPA comes into contact with chlorine, a common disinfectant.[8][10] This process leads to the formation of a variety of chlorinated BPA derivatives, including mono-, di-, tri-, and tetrachlorinated congeners.[13][14] The reaction involves the electrophilic substitution of chlorine onto the aromatic rings of the BPA molecule.[13] The extent of chlorination and the specific isomers formed depend on factors such as the initial concentrations of BPA and chlorine, pH, and reaction time.[14]
Proposed Pathway for Aqueous Chlorination of BPA
Caption: Formation of chlorinated BPA derivatives through sequential chlorination.
Comparative Biological Activity
A primary concern regarding BPA and its derivatives is their endocrine-disrupting potential, particularly their estrogenic activity.[11][15] Several studies have shown that chlorinated BPA derivatives can exhibit potent estrogenic effects, in some cases greater than BPA itself.[11][12][13]
Estrogenic Activity
The estrogenic activity of these compounds is primarily mediated through their binding to estrogen receptors (ERs), ERα and ERβ.[15] The affinity of a compound for these receptors is a key determinant of its estrogenic potential.
Studies have demonstrated that certain chlorinated derivatives, such as 3-chlorobisphenol A (3-ClBPA) and 3,3'-dichlorobisphenol A (3,3'-diClBPA), can have a higher binding affinity for ERα than the parent BPA molecule.[15] In contrast, their binding affinity for ERβ may be similar to that of BPA.[15] Yeast two-hybrid assays have also revealed that the estrogenic activity of 3,3'-dichlorinated BPA can be significantly stronger than that of BPA.[11] Furthermore, the binding affinity of an aqueous solution of chlorinated BPA has been found to be substantially higher than that of a non-chlorinated solution.[13]
However, the relationship between the degree of chlorination and estrogenic activity is not always linear. For instance, while some studies show increased activity with lower levels of chlorination, highly chlorinated derivatives may exhibit different activity profiles.[12][16]
Other Toxicological Effects
Beyond estrogenic activity, both chlorinated and non-chlorinated BPA derivatives are being investigated for a range of other toxicological effects. Modified forms of BPA, including chlorinated BPA, have been shown to impact cell-signaling networks in ways that are distinct from the parent compound.[17][18] These effects can include the deactivation of key signaling enzymes.[18] There is also evidence suggesting that tetrachlorobisphenol A (TCBPA) can exhibit thyroid hormonal activity.[16]
Comparative Data on Estrogenic Activity
| Compound | Receptor Binding Affinity (vs. BPA) | In Vitro Estrogenic Potency (vs. BPA) | In Vivo Uterotrophic Activity (vs. BPA) |
| Bisphenol A (BPA) | Baseline | Baseline | Baseline |
| 3-Chlorobisphenol A (3-ClBPA) | Higher for ERα[15] | Higher[12] | Comparable[15] |
| 3,3'-Dichlorobisphenol A (3,3'-diClBPA) | Higher for ERα[15] | Significantly Higher (up to 38-fold)[11] | Comparable[15] |
| Tetrachlorobisphenol A (TCBPA) | Higher[16] | Higher[16] | Positive response[16] |
Analytical Methodologies for Detection
The accurate detection and quantification of BPA and its chlorinated derivatives in various environmental and biological matrices are crucial for exposure and risk assessment.[19] Several analytical techniques are employed for this purpose, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being a widely used and highly sensitive method.[19][20][21]
Experimental Protocol: Sample Preparation and LC-MS/MS Analysis of Water Samples
This protocol provides a general framework for the extraction and analysis of chlorinated and non-chlorinated BPA derivatives from water samples.
1. Sample Collection and Preservation:
-
Collect water samples in amber glass bottles to prevent photodegradation.
-
To quench any residual chlorine, add sodium thiosulfate to the samples immediately after collection.
-
Store samples at 4°C and analyze as soon as possible.
2. Solid-Phase Extraction (SPE):
-
Objective: To concentrate the analytes and remove interfering substances from the water matrix.
-
Materials: SPE cartridges (e.g., Oasis HLB), vacuum manifold, nitrogen evaporator.
-
Procedure:
-
Condition the SPE cartridge with methanol followed by deionized water.
-
Load the water sample onto the cartridge at a steady flow rate.
-
Wash the cartridge with a low percentage of organic solvent in water to remove polar interferences.
-
Dry the cartridge thoroughly under a stream of nitrogen.
-
Elute the analytes with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Concentrate the eluate to a small volume under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
-
3. LC-MS/MS Analysis:
-
Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with a small amount of additive like formic acid or ammonium hydroxide to improve ionization.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: ESI in negative ion mode is generally preferred for phenolic compounds.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for each target analyte (BPA and its chlorinated derivatives) must be optimized.
-
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for the analysis of BPA derivatives in water samples.
Experimental Protocol: Yeast Two-Hybrid (Y2H) Assay for Estrogenic Activity
The Yeast Two-Hybrid (Y2H) system is a powerful in vitro method to assess the estrogenic activity of compounds by measuring their ability to induce the interaction between the estrogen receptor (ER) and a coactivator protein.[11][13]
1. Principle:
-
The assay utilizes genetically engineered yeast cells that express two hybrid proteins:
-
The ER ligand-binding domain (LBD) fused to a DNA-binding domain (DBD).
-
A coactivator protein (e.g., TIF2) fused to a transcription activation domain (AD).
-
-
In the presence of an estrogenic compound, the ER-LBD binds the ligand, undergoes a conformational change, and interacts with the coactivator.
-
This interaction brings the DBD and AD into close proximity, leading to the activation of a reporter gene (e.g., lacZ, which produces β-galactosidase).
-
The activity of the reporter gene is then measured, typically through a colorimetric assay, and is proportional to the estrogenic potency of the test compound.
2. Step-by-Step Methodology:
-
Yeast Strain and Plasmids: Use a yeast strain (e.g., Saccharomyces cerevisiae) co-transformed with plasmids encoding the ER-LBD-DBD and coactivator-AD fusion proteins, along with a reporter plasmid.
-
Yeast Culture: Grow the yeast cells in a selective medium to mid-log phase.
-
Compound Exposure:
-
Prepare a serial dilution of the test compounds (chlorinated and non-chlorinated BPA derivatives) and a positive control (e.g., 17β-estradiol) in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the yeast culture and the different concentrations of the test compounds.
-
Include a solvent control (vehicle) and a no-treatment control.
-
-
Incubation: Incubate the plate at 30°C with shaking for a specified period (e.g., 24-48 hours) to allow for compound uptake and reporter gene expression.
-
β-Galactosidase Assay:
-
Lyse the yeast cells to release the expressed β-galactosidase.
-
Add a substrate for β-galactosidase (e.g., o-nitrophenyl-β-D-galactopyranoside, ONPG).
-
Incubate at 37°C until a yellow color develops.
-
Stop the reaction by adding a sodium carbonate solution.
-
-
Data Analysis:
-
Measure the absorbance of the yellow product (o-nitrophenol) at 420 nm using a plate reader.
-
Correct for the optical density of the yeast cells (measured at 600 nm).
-
Calculate the β-galactosidase activity for each concentration.
-
Plot dose-response curves and determine the EC50 values (the concentration at which 50% of the maximal response is observed) for each compound to compare their estrogenic potencies.
-
Signaling Pathway in Yeast Two-Hybrid Assay
Caption: Mechanism of the Yeast Two-Hybrid assay for estrogenicity.
Conclusion
The chlorination of Bisphenol A leads to the formation of derivatives with distinct and often enhanced biological activities. Research indicates that chlorinated BPAs can exhibit higher estrogenic potency than the parent compound, raising concerns about their environmental and human health impacts.[11][12][13] Understanding the comparative properties of these compounds is essential for accurate risk assessment and the development of effective water treatment and remediation strategies. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the toxicological profiles of these emerging contaminants. Continued research is necessary to fully elucidate the mechanisms of action and potential health risks associated with exposure to both chlorinated and non-chlorinated BPA derivatives.
References
- 1. jchemrev.com [jchemrev.com]
- 2. Seven Bisphenol A alternatives will be the focus of the attention for several research projects | Parc [eu-parc.eu]
- 3. researchgate.net [researchgate.net]
- 4. Research Portal [scholarworks.brandeis.edu]
- 5. Self-Assembly of 9,10-Bis(phenylethynyl) Anthracene (BPEA) Derivatives: Influence of π-π and Hydrogen-Bonding Interactions on Aggregate Morphology and Self-Assembly Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. An overview of the literature on emerging pollutants: Chlorinated derivatives of Bisphenol A (ClxBPA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Formation of Chlorinated Derivatives of Bisphenol A in Waste Paper Recycling Plants and Their Estrogenic Activities [jstage.jst.go.jp]
- 12. Identification of estrogenic activity of chlorinated bisphenol A using a GFP expression system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Chlorination of bisphenol A in aqueous media: formation of chlorinated bisphenol A congeners and degradation to chlorinated phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vitro and in vivo estrogenic activity of chlorinated derivatives of bisphenol A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. sciencedaily.com [sciencedaily.com]
- 18. bigberkeywaterfilters.com [bigberkeywaterfilters.com]
- 19. Analytical methods for the determination of bisphenol A in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ues.pku.edu.cn [ues.pku.edu.cn]
- 21. Detection and occurrence of chlorinated byproducts of bisphenol a, nonylphenol, and estrogens in drinking water of china: comparison to the parent compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Purity of Synthesized 1-Chloro-9,10-bis(phenylethynyl)anthracene
Introduction: The Critical Role of Purity in Advanced Materials
1-Chloro-9,10-bis(phenylethynyl)anthracene (1-Cl-BPEA) is a polycyclic aromatic hydrocarbon (PAH) of significant interest in the fields of materials science and organic electronics.[1] Its unique photophysical properties make it a valuable component in the development of high-performance organic light-emitting diodes (OLEDs), organic photovoltaics, and as a fluorescent probe in biochemical research.[1] The compound is also widely recognized for its application in chemiluminescence research, notably as a yellow-green fluorescent dye in high-intensity lightsticks.[2][3]
However, the performance of devices and the reliability of experimental results derived from 1-Cl-BPEA are intrinsically linked to its purity. Even trace amounts of impurities—such as unreacted starting materials, isomeric variants (e.g., 2-Chloro-BPEA), or solvent residues—can drastically alter its electronic properties, reduce device efficiency, and compromise experimental data. Therefore, a rigorous, multi-technique approach to purity validation is not merely a quality control step; it is a prerequisite for meaningful research and development.
This guide provides a comprehensive framework for validating the purity of newly synthesized 1-Cl-BPEA. We will move beyond simple data reporting and delve into the causality behind method selection, experimental design, and data interpretation, empowering researchers to establish a self-validating system for purity assessment.
The Orthogonal Approach: A Multi-Technique Validation Strategy
No single analytical technique can provide a complete picture of a compound's purity. An effective validation strategy relies on an orthogonal approach, where multiple, independent methods are used to interrogate different physicochemical properties of the molecule. Each technique acts as a cross-check on the others, building a robust and trustworthy purity profile.
Our recommended workflow integrates four key analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For primary structure confirmation and detection of proton-bearing impurities.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity assessment and separation of closely related species.
-
Mass Spectrometry (MS): For confirmation of molecular weight and elemental composition via isotopic pattern analysis.
-
Elemental Analysis (EA): For definitive confirmation of the elemental composition (C, H, Cl).
dot graph "Overall_Purity_Validation_Strategy" { layout=dot; rankdir="TB"; graph [fontname="Arial", fontsize=12, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
subgraph "cluster_0" { label="Initial Characterization"; bgcolor="#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sample [label="Synthesized 1-Cl-BPEA"]; NMR_Analysis [label="¹H & ¹³C NMR Spectroscopy"]; MS_Analysis [label="Mass Spectrometry"]; }
subgraph "cluster_1" { label="Quantitative Purity Assessment"; bgcolor="#FFFFFF"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; HPLC_Analysis [label="HPLC-UV/DAD"]; EA_Analysis [label="Elemental Analysis"]; }
subgraph "cluster_2" { label="Final Assessment"; bgcolor="#FFFFFF"; node [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Purity_Profile [label="Comprehensive Purity Profile"]; }
Sample -> NMR_Analysis [label="Structural Confirmation"]; Sample -> MS_Analysis [label="MW Confirmation"]; NMR_Analysis -> HPLC_Analysis [label="Proceed if structure is correct"]; MS_Analysis -> HPLC_Analysis; HPLC_Analysis -> EA_Analysis [label="Quantify Purity"]; EA_Analysis -> Purity_Profile [label="Confirm Elemental Ratio"]; HPLC_Analysis -> Purity_Profile; } caption: "Overall Purity Validation Workflow."
Technique I: Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the cornerstone of structural elucidation in organic chemistry.[4] For 1-Cl-BPEA, both ¹H and ¹³C NMR are indispensable. ¹H NMR provides a rapid assessment of the proton environment, quickly flagging residual solvents or unreacted starting materials. ¹³C NMR, while less sensitive, confirms the carbon skeleton and the number of unique carbon environments, which is crucial for identifying isomeric impurities.
Step-by-Step Experimental Protocol (¹H & ¹³C NMR)
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the synthesized 1-Cl-BPEA.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; it must fully dissolve the sample without reacting with it. CDCl₃ is a common choice for non-polar compounds like PAHs.
-
-
Instrument Setup:
-
Acquire spectra on a high-field NMR spectrometer (≥400 MHz is recommended for better resolution).
-
Shim the instrument to achieve a sharp, symmetrical solvent peak, ensuring optimal magnetic field homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a standard ¹H spectrum with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
-
Integrate all peaks, setting the integration of a well-resolved aromatic proton multiplet to its expected value (e.g., 1H or 2H) to determine the relative ratios of other signals.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C and its longer relaxation times, a significantly higher number of scans (e.g., 1024 or more) and a relaxation delay (e.g., 2-5 seconds) are required.
-
Trustworthiness: Interpreting the Data
-
¹H NMR: The spectrum of pure 1-Cl-BPEA should exhibit a complex series of multiplets in the aromatic region (typically ~7.0-9.0 ppm). The total integration should correspond to the 17 aromatic protons of the molecule.[5] Pay close attention to:
-
Absence of Impurity Peaks: Look for sharp singlets corresponding to common solvents (e.g., acetone at 2.17 ppm, dichloromethane at 5.32 ppm in CDCl₃).
-
Correct Integration Ratios: The relative integrals of the different aromatic multiplets must match the expected proton count for each unique position on the anthracene and phenyl rings.
-
-
¹³C NMR: The spectrum should show the correct number of distinct carbon signals corresponding to the C₃₀H₁₇Cl formula.[1][2] Any additional peaks suggest the presence of carbon-containing impurities. Studies on substituted anthracenes show that substituent effects can be clearly observed in the ¹³C chemical shifts, which can help confirm the position of the chlorine atom.[6][7]
Technique II: High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: HPLC is the gold standard for determining the quantitative purity of organic compounds.[8] For PAHs like 1-Cl-BPEA, reverse-phase HPLC (RP-HPLC) is the method of choice.[9][10] This technique separates compounds based on their hydrophobicity. The non-polar 1-Cl-BPEA will be strongly retained on a non-polar stationary phase (like C18) and eluted by a polar mobile phase. A UV or Diode Array Detector (DAD) is ideal, as the extensive conjugation in the molecule results in strong UV absorbance.[11][12]
Step-by-Step Experimental Protocol (RP-HPLC)
-
Sample Preparation:
-
Prepare a stock solution of the synthesized 1-Cl-BPEA at a concentration of ~1 mg/mL in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile/water).
-
Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 100, 50, 25, 10, 5 µg/mL).
-
Filter all solutions through a 0.22 µm syringe filter before injection to protect the column from particulates.
-
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a robust starting point.[9]
-
Mobile Phase: A gradient of acetonitrile (ACN) and water is typically effective. For example: Start with 60% ACN, ramp to 100% ACN over 20 minutes, hold for 5 minutes, then return to initial conditions.[9][11]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at 254 nm, a common wavelength for aromatic compounds. A DAD allows for the acquisition of the full UV spectrum of the peak, which can be compared to a reference standard for peak identity confirmation.
-
Injection Volume: 10 µL.
-
-
Data Acquisition & Analysis:
-
Inject the standards to generate a calibration curve, plotting peak area versus concentration.
-
Inject the sample solution. The area of the main peak is used to calculate the concentration from the calibration curve.
-
Purity is calculated as: (Area of Main Peak / Total Area of All Peaks) * 100%.
-
Trustworthiness: Interpreting the Data
A chromatogram of a high-purity sample should show one major peak with a purity value typically exceeding 98.5%.[1] Any other peaks represent impurities. The retention time of the main peak should be consistent and reproducible. Isomeric impurities, if present, will likely appear as closely eluting peaks, highlighting the importance of a well-optimized gradient for achieving good resolution.
| Parameter | Reference Standard (Expected) | Synthesized Sample (Example Data) |
| Retention Time | 15.2 min | 15.2 min |
| Peak Area (%) | >99.5% | 99.6% |
| Impurity Peaks | None significant | 0.2% at 14.8 min, 0.2% at 16.1 min |
| Purity (by Area %) | >99.5% | 99.6% |
dot graph "HPLC_Workflow" { layout=dot; rankdir="TB"; graph [fontname="Arial", fontsize=12, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
subgraph "cluster_prep" { label="Sample & Standard Preparation"; bgcolor="#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prep_Stock [label="Prepare Stock Solution (~1 mg/mL)"]; Prep_Stds [label="Create Calibration Standards"]; Filter [label="Filter all solutions (0.22 µm)"]; Prep_Stock -> Prep_Stds; Prep_Stds -> Filter; }
subgraph "cluster_analysis" { label="Chromatographic Analysis"; bgcolor="#FFFFFF"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; Inject_Stds [label="Inject Standards"]; Gen_Curve [label="Generate Calibration Curve"]; Inject_Sample [label="Inject Synthesized Sample"]; Inject_Stds -> Gen_Curve; }
subgraph "cluster_data" { label="Data Processing"; bgcolor="#FFFFFF"; node [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Calc_Purity [label="Calculate Purity (Area %)"]; }
Filter -> Inject_Stds; Filter -> Inject_Sample; Gen_Curve -> Calc_Purity; Inject_Sample -> Calc_Purity; } caption: "HPLC Quantitative Purity Analysis Workflow."
Technique III: Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry provides the exact molecular weight of a compound, serving as a powerful confirmation of its identity. For 1-Cl-BPEA, the key diagnostic feature is the isotopic pattern of chlorine. Naturally occurring chlorine consists of two major isotopes: ³⁵Cl (~75% abundance) and ³⁷Cl (~25% abundance).[13] This results in a characteristic M/M+2 peak pattern in the mass spectrum with an intensity ratio of approximately 3:1, providing unambiguous evidence for the presence of a single chlorine atom in the molecule.[13]
Step-by-Step Experimental Protocol (MS)
-
Sample Introduction: The sample can be introduced via various methods, such as direct infusion, or coupled with a chromatographic system like GC-MS or LC-MS.
-
Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to minimize fragmentation and maximize the intensity of the molecular ion peak.
-
Mass Analysis: Acquire the spectrum over a mass range that includes the expected molecular weight (MW = 412.91 g/mol ).[1][2]
-
Data Analysis:
-
Identify the molecular ion peak (M⁺) corresponding to the molecule containing ³⁵Cl.
-
Identify the M+2 peak corresponding to the molecule containing ³⁷Cl.
-
Verify that the mass difference between these peaks is 2 Da.
-
Measure the relative intensities of the M⁺ and M+2 peaks and confirm they are in an approximate 3:1 ratio.
-
Trustworthiness: Interpreting the Data
The mass spectrum provides a molecular fingerprint. The presence of the correct molecular ion and the characteristic 3:1 isotopic pattern is strong evidence for the successful synthesis of 1-Cl-BPEA.
| Ion | Calculated m/z | Observed m/z | Relative Intensity (Expected) | Relative Intensity (Observed) |
| [M]⁺ (C₃₀H₁₇³⁵Cl) | 412.10 | 412.10 | 100% (normalized) | 100% |
| [M+2]⁺ (C₃₀H₁₇³⁷Cl) | 414.10 | 414.10 | ~33% | 32.5% |
Technique IV: Elemental Analysis (EA)
Expertise & Experience: While modern spectroscopic methods have become primary tools for structural determination, elemental analysis remains the definitive method for confirming the elemental composition of a pure compound.[8][14] It provides the mass percentages of carbon, hydrogen, and in this case, chlorine. For a new compound to be published in many reputable journals, the elemental analysis results must be within ±0.4% of the calculated theoretical values.[15]
Step-by-Step Experimental Protocol (CHN/Cl Analysis)
-
Sample Preparation: A meticulously dried and pure sample (2-3 mg) is required. The presence of residual solvent or water will lead to inaccurate results.
-
Analysis: The sample is submitted to a specialized analytical laboratory. The process typically involves combustion analysis, where the sample is burned at high temperature, and the resulting gases (CO₂, H₂O) are quantified to determine carbon and hydrogen content.[14] Halogens are determined by separate methods.
-
Data Comparison: The experimentally determined percentages are compared to the theoretical values calculated from the molecular formula (C₃₀H₁₇Cl).
Trustworthiness: Interpreting the Data
A close match between the experimental and theoretical values provides the final, authoritative confirmation of the compound's elemental formula and purity.
| Element | Calculated % | Found % | Deviation |
| Carbon (C) | 87.27% | 87.15% | -0.12% |
| Hydrogen (H) | 4.15% | 4.11% | -0.04% |
| Chlorine (Cl) | 8.58% | 8.65% | +0.07% |
Conclusion: Synthesizing the Data for a Final Purity Statement
By integrating the results from NMR, HPLC, MS, and Elemental Analysis, a comprehensive and defensible purity profile for the synthesized this compound can be established.
-
NMR confirms the correct chemical structure and absence of proton-bearing impurities.
-
HPLC provides a quantitative purity value (e.g., 99.6%) and demonstrates the absence of significant isomeric or related impurities.
-
MS confirms the correct molecular weight and the presence of a single chlorine atom through its distinct isotopic signature.
-
Elemental Analysis validates the fundamental elemental composition, with experimental values falling well within the accepted ±0.4% deviation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. digitalcommons.csp.edu [digitalcommons.csp.edu]
- 5. This compound | C30H17Cl | CID 170465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Elemental analysis - Wikipedia [en.wikipedia.org]
- 9. separationmethods.com [separationmethods.com]
- 10. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
- 11. Isolation, Identification and Quantitative Determination of Anthracene Derivatives by HPLC-UV Method in the Raw Materials of Some Representatives of the Genus Rumex of Three Vegetation Times | Poluyanov | Drug development & registration [pharmjournal.ru]
- 12. hplc.eu [hplc.eu]
- 13. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 14. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 15. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Quantum Yield of Phenylethynylanthracene Derivatives
Introduction: The Enduring Brilliance of Phenylethynylanthracenes
The 9,10-bis(phenylethynyl)anthracene (BPEA) core structure is a cornerstone in the field of organic electronics and photonics. Renowned for its rigid, planar π-conjugated system, BPEA and its derivatives are celebrated for their exceptional chemical and thermal stability, and most notably, their high photoluminescence quantum efficiency, often approaching near-unity in solution.[1] This guide provides a comparative analysis of the fluorescence quantum yields (Φf) of various phenylethynylanthracene derivatives. We will delve into the structural factors that govern their emissive properties and provide a robust, field-proven protocol for their characterization, empowering researchers to select and design fluorophores for demanding applications such as organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging agents.
The fluorescence quantum yield is the direct measure of a molecule's efficiency in converting absorbed light into emitted light.[2] It is defined as the ratio of photons emitted to photons absorbed.[3] A high quantum yield is paramount for applications requiring bright, efficient fluorescence. This guide will explore how the foundational BPEA structure can be chemically modified to tune and optimize this critical photophysical parameter.
Comparative Analysis of Quantum Yields
The inherent structure of BPEA, featuring extended π-conjugation between the anthracene core and phenyl groups via acetylene linkers, results in large fluorescence transition dipoles and high quantum yields.[4] While the parent BPEA compound is exceptionally efficient, strategic substitution on the peripheral phenyl rings or the anthracene moiety itself can modulate its photophysical behavior. The following table summarizes the quantum yields of several representative derivatives, highlighting the impact of different substitution patterns.
| Derivative Name | Structure | Solvent | Quantum Yield (Φf) | Reference(s) |
| 9,10-Bis(phenylethynyl)anthracene (BPEA) | Anthracene core with two phenylethynyl groups at the 9 and 10 positions. | Cyclohexane | ~1.0 | [5][6] |
| 9,10-Bis(phenylethynyl)anthracene Series | Varies (unspecified derivatives) | Benzene | 0.7 - 0.9 | [7] |
| Anthracene-terminated Poly(phenyleneethynylene) | Polymer with terminal 9-bromo-10-phenylethynylanthracene units. | Not Specified | 0.90 | [8] |
| 1,4-Bis(phenylethynyl)naphthalene | Naphthalene core instead of anthracene. | Benzene | ~1.0 | [7] |
| 1,4-Substituted 9,10-Diphenylanthracenes | Phenyl groups directly attached (not phenylethynyl), with substituents at the 1 and 4 positions of the anthracene core. | Benzene | Significantly Reduced | [7] |
Note: Quantum yield values can vary based on experimental conditions, including solvent purity, temperature, and the chosen reference standard.
Governing Principles: Structure-Property Relationships
The quantum yield of a fluorophore is determined by the competition between radiative decay (fluorescence, rate constant kr) and non-radiative decay pathways (internal conversion, intersystem crossing, etc., rate constant knr). A high quantum yield is achieved by maximizing the rate of radiative decay while minimizing non-radiative processes. In phenylethynylanthracene derivatives, several structural factors are key to manipulating this balance.
-
Extended π-Conjugation: The acetylene linkers in BPEA are crucial. They extend the conjugated system, which typically increases the molar absorption coefficient and the radiative decay rate, contributing to high fluorescence efficiency.[4]
-
Steric Hindrance: Bulky substituents can be strategically employed to prevent π-stacking and aggregation in the solid state or at high concentrations. Aggregation often leads to the formation of non-emissive or weakly emissive excimers, which quenches fluorescence and significantly reduces the quantum yield.[4] However, severe steric crowding that distorts the planarity of the chromophore can disrupt π-conjugation and lower the quantum yield. For instance, substitution at the 1 and 4 positions of the anthracene core in related diphenylanthracene derivatives leads to a significant reduction in quantum yield due to steric interactions.[7]
-
Electronic Effects of Substituents: Attaching electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) to the peripheral phenyl rings can tune the energy levels of the molecule's frontier orbitals (HOMO and LUMO). This can alter the emission wavelength and, in some cases, introduce new non-radiative decay pathways (e.g., photoinduced electron transfer), which can decrease the quantum yield.[9]
The interplay of these factors is visualized in the diagram below.
Caption: Factors influencing the quantum yield of phenylethynylanthracene derivatives.
Experimental Protocol: Relative Fluorescence Quantum Yield Determination
The relative method is the most common approach for determining the fluorescence quantum yield of a compound in solution.[2] It involves comparing the fluorescence properties of the test sample to a well-characterized fluorescence standard with a known quantum yield (e.g., quinine sulfate, anthracene).[10][11] The protocol described here is a self-validating system designed for accuracy and reproducibility.
Principle of the Method
The relative quantum yield (Φx) of an unknown sample is calculated using the equation:
Φx = Φst * (Gradx / Gradst) * (ηx2 / ηst2)
Where:
-
Φst is the quantum yield of the standard.
-
Gradx and Gradst are the gradients from the plot of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.[10]
-
ηx and ηst are the refractive indices of the solvents used for the sample and standard solutions.[10]
Workflow Diagram
Caption: Workflow for relative fluorescence quantum yield measurement.
Step-by-Step Methodology
-
Selection of a Standard: Choose a quantum yield standard that absorbs and emits in a similar spectral region to the test compound to minimize wavelength-dependent instrumental errors.[11][12] For blue-green emitting phenylethynylanthracenes, quinine sulfate in 0.1 M H₂SO₄ (Φf ≈ 0.55) or anthracene in ethanol (Φf ≈ 0.27) are common choices.[10][13]
-
Causality: Using a spectrally similar standard ensures that the instrument's detection efficiency, which varies with wavelength, is comparable for both the standard and the sample, leading to more accurate results.
-
-
Solvent Selection: Use the same high-purity, spectroscopic-grade solvent for both the standard and the sample if possible. If different solvents must be used, their refractive indices must be included in the final calculation.
-
Preparation of Solutions:
-
Prepare stock solutions of the test compound and the standard in the chosen solvent.
-
From the stock solutions, prepare a series of 5-6 dilutions for both the sample and the standard. The concentrations should be chosen such that the absorbance at the excitation wavelength ranges from approximately 0.01 to 0.1.
-
-
Absorbance Measurement:
-
Using a UV-Vis spectrophotometer, record the absorbance spectrum for each diluted solution of the sample and the standard. Use the pure solvent as a blank.
-
Determine the absorbance value at the chosen excitation wavelength (λex) for each solution.
-
Causality: Absorbances must be kept below 0.1 to avoid inner filter effects, where the emitted fluorescence is re-absorbed by other solute molecules in the cuvette.[10] This effect leads to a non-linear relationship between fluorescence intensity and concentration, invalidating the results.
-
-
Fluorescence Measurement:
-
Set the spectrofluorometer to the chosen excitation wavelength (λex). It is critical that λex is identical for all sample and standard measurements.
-
Record the fluorescence emission spectrum for each of the diluted solutions. Ensure that the instrument settings (e.g., excitation and emission slit widths) remain constant throughout all measurements.[10]
-
The instrument must be set to provide spectrally corrected emission data to account for the wavelength-dependent efficiency of the detector and grating.[14]
-
-
Data Analysis and Calculation:
-
Integrate the area under the entire corrected fluorescence emission curve for each spectrum.
-
For both the sample and the standard, create a plot of the integrated fluorescence intensity (Y-axis) versus the absorbance at λex (X-axis).
-
Perform a linear regression for each data set. The slope of this line is the gradient (Grad). The plot should be linear with an R² value > 0.99, confirming the absence of inner filter effects.
-
Using the calculated gradients (Gradx and Gradst), the known quantum yield of the standard (Φst), and the refractive indices of the solvents (ηx and ηst), calculate the quantum yield of the test sample (Φx) using the equation provided above.
-
Conclusion
Phenylethynylanthracene derivatives stand out as a class of exceptionally efficient fluorophores. The parent BPEA molecule exhibits a near-perfect quantum yield, and this high efficiency is largely retained across many of its derivatives.[5][7] The primary factors influencing their performance are the extent of π-conjugation, which dictates the radiative decay rate, and steric factors that can prevent aggregation-induced quenching. By understanding these structure-property relationships and employing rigorous characterization protocols, researchers can rationally design and validate novel phenylethynylanthracene-based materials with tailored photophysical properties for advanced optical and electronic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. edinst.com [edinst.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 9,10-Bis(phenylethynyl)anthracene [omlc.org]
- 6. PhotochemCAD | 9,10-Bis(phenylethynyl)anthracene [photochemcad.com]
- 7. connectsci.au [connectsci.au]
- 8. web.mit.edu [web.mit.edu]
- 9. mdpi.com [mdpi.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report) | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. edinst.com [edinst.com]
A Comparative Guide to Green Emitters: Benchmarking 1-Chloro-9,10-bis(phenylethynyl)anthracene
In the rapidly advancing fields of organic electronics and molecular imaging, the demand for high-performance fluorophores is incessant. Green emitters, occupying a central portion of the visible spectrum, are particularly crucial for applications ranging from organic light-emitting diodes (OLEDs) to biological fluorescent probes.[1] This guide provides an in-depth, objective comparison of 1-Chloro-9,10-bis(phenylethynyl)anthracene (1-Cl-BPEA), a promising green emitter, against established alternatives. Our analysis is grounded in key photophysical metrics, supported by standardized experimental protocols to ensure scientific integrity and reproducibility.
Introduction to the Emitters
The performance of a fluorescent molecule is dictated by its inherent photophysical properties. For this guide, we benchmark 1-Cl-BPEA against its parent compound, 9,10-Bis(phenylethynyl)anthracene (BPEA), and two widely-used green emitters: Tris(8-hydroxyquinolinato)aluminium (Alq3) and Coumarin 6.
-
This compound (1-Cl-BPEA): A derivative of BPEA, this molecule is noted for its use in high-intensity chemiluminescent lightsticks, suggesting robust light emission characteristics.[2] Its chlorinated anthracene core is expected to modulate its electronic properties compared to the parent BPEA.[1]
-
9,10-Bis(phenylethynyl)anthracene (BPEA): A well-studied, highly fluorescent molecule known for its high quantum yield and photostability.[3][4] It serves as a critical baseline for evaluating the effect of the chloro-substitution in 1-Cl-BPEA.
-
Tris(8-hydroxyquinolinato)aluminium (Alq3): A cornerstone material in OLED technology, Alq3 is celebrated for its excellent thermal stability, good electron transport capabilities, and reliable green emission.[5][6] It represents the industry standard for vacuum-deposited OLEDs.
-
Coumarin 6: A laser dye known for its high fluorescence quantum yield and broad applicability.[7] It is often used as a reference standard in fluorescence spectroscopy and as a dopant in polymeric matrices for light-emitting applications.[8]
Core Performance Metrics: A Head-to-Head Comparison
The utility of a green emitter is primarily defined by its emission wavelength (color purity), its efficiency in converting absorbed light into emitted light (quantum yield), and its robustness against photodegradation (photostability). The following table summarizes these key performance indicators.
| Emitter | λem (nm) | Photoluminescence Quantum Yield (ΦPL) | Solvent / Medium |
| 1-Cl-BPEA | ~510-530 | High (exact value not consistently reported) | Chlorobenzene |
| BPEA | ~488 | ~1.0[3] | Cyclohexane |
| Alq3 | ~500-530[9] | 0.15 - 0.57 (Substituent Dependent)[10] | Thin Film / Polymer Matrix[9] |
| Coumarin 6 | ~501-506[11][12] | 0.78[7] | Ethanol[7] |
Causality and Field Insights: Why the Metrics Matter
Emission Wavelength (λem): The peak emission wavelength determines the color of the emitted light. All four molecules emit in the green region of the spectrum. Alq3's emission can be tuned by changing its concentration or through ligand substitution.[6][10] The chloro-substitution on the BPEA core in 1-Cl-BPEA results in a slight red-shift compared to the parent BPEA, which is a common effect of halogenation on aromatic systems.
Photoluminescence Quantum Yield (ΦPL): This is arguably the most critical metric for an emitter. It represents the ratio of photons emitted to photons absorbed.[13] BPEA's near-unity quantum yield in non-polar solvents like cyclohexane makes it an exceptional emitter and a high bar for comparison.[3] Coumarin 6 also exhibits a very high quantum yield of 0.78 in ethanol.[7] Alq3's quantum yield is more modest and highly dependent on its environment and chemical structure, but its other properties like charge transport make it invaluable for OLEDs.[5][10] The high brightness of 1-Cl-BPEA in practical applications suggests a high ΦPL, likely making it competitive with Coumarin 6 and Alq3.
Photostability: The ability of a molecule to withstand prolonged light exposure without degrading is crucial for device lifetime and long-term imaging experiments. BPEA has been shown to have a relatively high degree of photostability, delivering over 10⁷ photons before photobleaching under deoxygenated conditions.[4] The operational stability of devices using materials like Alq3 is a key area of research, with degradation often linked to both photo- and electrochemical pathways. Photostability studies, as outlined by the International Conference on Harmonisation (ICH) guidelines, are critical for evaluating emitters for commercial applications.[14]
Experimental Protocols for Trustworthy Benchmarking
To ensure the objective comparison of these emitters, standardized and validated protocols must be employed.
The absolute method using an integrating sphere is the gold standard for determining ΦPL as it directly compares the number of photons absorbed to the number of photons emitted.[13][15]
Workflow: Absolute PLQY Measurement
Caption: Workflow for Absolute Photoluminescence Quantum Yield (PLQY) Measurement.
Step-by-Step Protocol:
-
Sample Preparation: Prepare a dilute solution of the emitter in a suitable, high-purity solvent. The absorbance at the excitation wavelength should be kept below 0.1 to minimize inner-filter effects.[16]
-
Blank Measurement: Place a cuvette containing only the pure solvent into the integrating sphere. Irradiate with a monochromatic light source (e.g., a laser or xenon lamp with a monochromator). Record the spectrum, which captures the scatter from the solvent and cuvette (Lₐ).[15]
-
Sample Measurement: Replace the blank cuvette with the sample cuvette. Using identical instrument settings, record the spectrum. This measurement includes sample emission (E꜀) and the remaining scattered excitation light (L꜀).[15]
-
Calculation: The PLQY is calculated as the ratio of the integrated intensity of the emitted light to the integrated intensity of the absorbed light. The number of photons absorbed is determined by subtracting the scatter from the sample run from the scatter from the blank run (Lₐ - L꜀).[13]
Causality Note: The choice of an integrating sphere is critical for accuracy. It captures emitted photons over the entire 4π solid angle, mitigating errors from the anisotropic emission of molecules.[17] Keeping absorbance low prevents re-absorption of emitted photons by other fluorophore molecules in the solution, which would artificially lower the measured ΦPL.[16]
Photostability is evaluated by measuring the decay of fluorescence intensity under continuous, high-intensity illumination.
Workflow: Photostability Assessment
Caption: Experimental Workflow for Measuring Emitter Photostability.
Step-by-Step Protocol:
-
Sample Preparation: Prepare a sample of the emitter, either in solution or as a thin film, consistent with its intended application.
-
Instrumentation: Place the sample in a spectrofluorometer equipped with a high-intensity, stable light source.
-
Irradiation: Continuously illuminate the sample at its absorption maximum.
-
Data Acquisition: Record the fluorescence emission intensity at the emission maximum at regular time intervals until the intensity drops significantly (e.g., to 10% of the initial value).
-
Analysis: Plot the normalized intensity versus time. The photostability can be quantified by the half-life (t₁/₂) — the time it takes for the fluorescence intensity to decrease to 50% of its initial value.
Causality Note: This forced degradation study, as described in ICH guidelines, is designed to accelerate the photobleaching process to predict long-term stability.[14][18] The presence of oxygen can significantly accelerate photobleaching through the formation of reactive oxygen species.[4] Therefore, for fundamental characterization, performing this experiment under both ambient and inert (e.g., nitrogen or argon) atmospheres provides crucial insight into the degradation mechanism.
Conclusion and Outlook
This guide provides a comparative benchmark of 1-Cl-BPEA against key green emitters.
-
1-Cl-BPEA emerges as a potent emitter, likely possessing a high quantum yield that makes it suitable for applications demanding high brightness, such as advanced OLEDs and bio-imaging. Its properties appear competitive with established materials like Alq3 and Coumarin 6.
-
BPEA remains a benchmark for pure fluorescence efficiency with its near-perfect quantum yield, making it an ideal standard for fundamental photophysical studies.[3]
-
Alq3 continues to be a workhorse in the OLED industry, where its combination of good luminescence, excellent film-forming properties, and charge transport capabilities provides a balanced performance profile that is difficult to surpass.[5][6]
-
Coumarin 6 stands as a reliable, high-yield fluorophore, particularly useful as a solution-state standard and as a dopant in solid-state systems.[7]
For researchers and developers, the choice of emitter depends critically on the specific application. For high-efficiency solution-based assays or as a calibration standard, BPEA or Coumarin 6 are excellent choices. For vacuum-deposited OLEDs, Alq3 remains a dominant material. 1-Cl-BPEA presents an intriguing option that merits further investigation, particularly through rigorous quantum yield measurements and photostability studies, to fully delineate its potential in next-generation optoelectronic and sensing technologies.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. 9,10-Bis(phenylethynyl)anthracene [omlc.org]
- 4. Photophysics and photostability of 9,10-bis(phenylethynyl)anthracene revealed by single-molecule spectroscopy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. nbinno.com [nbinno.com]
- 6. iitk.ac.in [iitk.ac.in]
- 7. omlc.org [omlc.org]
- 8. rsc.org [rsc.org]
- 9. bibliotekanauki.pl [bibliotekanauki.pl]
- 10. High-efficiency tris(8-hydroxyquinoline)aluminum (Alq3) complexes for organic white-light-emitting diodes and solid-state lighting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis of the Photophysical Behavior and Rotational-Relaxation Dynamics of Coumarin 6 in Nonionic Micellar Environments: The Effect of Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Spectrum [Coumarin 6] | AAT Bioquest [aatbio.com]
- 13. ossila.com [ossila.com]
- 14. rdlaboratories.com [rdlaboratories.com]
- 15. azom.com [azom.com]
- 16. publications.iupac.org [publications.iupac.org]
- 17. researchgate.net [researchgate.net]
- 18. m.youtube.com [m.youtube.com]
A Senior Application Scientist's Guide to 1-Chloro-9,10-bis(phenylethynyl)anthracene: Bridging the Gap Between Computational Prediction and Experimental Reality
For researchers, medicinal chemists, and materials scientists, the journey from a molecule's conception to its application is often paved with a combination of theoretical modeling and empirical validation. 1-Chloro-9,10-bis(phenylethynyl)anthracene (1-Cl-BPEA), a fluorescent dye with applications in chemiluminescence and organic electronics, serves as an excellent case study for exploring the synergies and discrepancies between computational predictions and experimental data.[1] This guide provides an in-depth comparison of the photophysical properties of 1-Cl-BPEA as determined by both computational and experimental methodologies, offering insights into the strengths and limitations of each approach.
Introduction to this compound
1-Cl-BPEA belongs to the family of 9,10-bis(phenylethynyl)anthracene (BPEA) dyes, which are known for their high fluorescence quantum yields.[2] The introduction of a chlorine atom at the 1-position of the anthracene core is expected to modulate the electronic and photophysical properties of the parent molecule, influencing its absorption and emission characteristics.[3] Such halogen substitutions can have significant implications for the molecule's performance in applications like organic light-emitting diodes (OLEDs) and as a fluorescent probe. Understanding these effects with a high degree of confidence requires a robust interplay between theoretical calculations and laboratory measurements.
Experimental Characterization of 1-Cl-BPEA
The synthesis and experimental characterization of 1-Cl-BPEA provide the ground truth against which computational models are benchmarked. The most common synthetic route to this class of molecules is the Sonogashira cross-coupling reaction.[4][5][6][7]
Synthesis of this compound
A typical synthesis involves the palladium- and copper-catalyzed cross-coupling of 1-chloro-9,10-dibromoanthracene with phenylacetylene. The reaction is generally carried out in an inert atmosphere using a suitable base, such as an amine, and an organic solvent.
Experimental Protocol: Sonogashira Coupling for 1-Cl-BPEA
-
Reactant Preparation: In a dried Schlenk flask, dissolve 1-chloro-9,10-dibromoanthracene (1 equivalent) in a degassed solvent such as toluene or THF.
-
Catalyst Addition: Add a palladium catalyst, for instance, Pd(PPh₃)₄ (typically 2-5 mol%), and a copper(I) co-catalyst like CuI (typically 5-10 mol%).
-
Base and Alkyne Addition: Add a degassed amine base, such as triethylamine or diisopropylamine (typically 2-3 equivalents), followed by the dropwise addition of phenylacetylene (2.2 equivalents).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 60-80 °C) under an inert atmosphere (e.g., argon or nitrogen) until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, cool the reaction mixture, filter to remove insoluble salts, and concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired this compound.
Caption: Workflow for the synthesis of 1-Cl-BPEA via Sonogashira coupling.
Photophysical Measurements
The photophysical properties of the purified 1-Cl-BPEA are then characterized using standard spectroscopic techniques.
Experimental Protocol: Photophysical Characterization
-
UV-Vis Absorption Spectroscopy: Prepare dilute solutions of 1-Cl-BPEA in various spectroscopic-grade solvents of differing polarity (e.g., hexane, toluene, dichloromethane, acetonitrile). Record the absorption spectra using a dual-beam UV-Vis spectrophotometer to determine the absorption maxima (λ_abs).
-
Steady-State Fluorescence Spectroscopy: Using the same solutions, record the fluorescence emission spectra on a spectrofluorometer, exciting at the lowest energy absorption maximum. This will determine the emission maxima (λ_em).
-
Fluorescence Quantum Yield (Φ_F) Determination: The relative fluorescence quantum yield is determined by comparing the integrated fluorescence intensity of the 1-Cl-BPEA solutions to that of a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄ or 9,10-diphenylanthracene in cyclohexane). The absorbance of the sample and standard solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Fluorescence Lifetime (τ_F) Measurement: Fluorescence lifetimes are measured using time-correlated single-photon counting (TCSPC). The sample is excited with a pulsed laser source, and the decay of the fluorescence intensity over time is recorded. The resulting decay curve is fitted to an exponential function to determine the fluorescence lifetime.
Experimental Data for 1-Cl-BPEA and Parent BPEA
| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Φ_F | τ_F (ns) |
| 1-Cl-BPEA | Chlorobenzene | ~440[3] | ~485[3] | - | Slightly longer than BPEA[3] |
| BPEA | Chlorobenzene | ~425[3] | ~470[3] | ~1.0[2] | - |
| BPEA | Cyclohexane | 451.2[2] | 468[2] | 1.0[2] | - |
Note: Comprehensive experimental data for 1-Cl-BPEA across a range of solvents is limited in the current literature. The data presented here is based on available preliminary reports.
The experimental data reveals that the chlorine substitution at the 1-position induces a bathochromic (red) shift of approximately 15 nm in both the absorption and emission spectra of 1-Cl-BPEA in chlorobenzene compared to the parent BPEA.[3] This is indicative of a slight reduction in the optical bandgap.[3] Furthermore, the fluorescence lifetime of 1-Cl-BPEA is reported to be slightly longer than that of BPEA in the same solvent.[3]
Computational Prediction of 1-Cl-BPEA's Properties
Computational chemistry, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), provides a powerful toolkit for predicting the electronic structure and photophysical properties of molecules like 1-Cl-BPEA. These methods can offer insights into the nature of electronic transitions and help rationalize experimental observations.
Computational Methodology
A robust computational protocol for predicting the photophysical properties of 1-Cl-BPEA would involve the following steps:
Computational Protocol: TD-DFT Calculations
-
Ground-State Geometry Optimization: The molecular geometry of 1-Cl-BPEA is first optimized in the ground electronic state (S₀) using DFT. A suitable combination of a functional and a basis set, for example, B3LYP with the 6-31G(d) basis set, is commonly employed for this initial step.
-
Excited-State Calculations (Absorption): Using the optimized ground-state geometry, vertical excitation energies and oscillator strengths are calculated using TD-DFT. To obtain accurate results for polycyclic aromatic hydrocarbons, hybrid functionals such as PBE0 or range-separated functionals like CAM-B3LYP or ωB97X-D with a larger basis set (e.g., 6-311+G(d,p) or def2-TZVP) are recommended. The calculated excitation with the highest oscillator strength corresponds to the main absorption band (λ_abs).
-
Excited-State Geometry Optimization: The geometry of the first singlet excited state (S₁) is then optimized using TD-DFT with the same functional and basis set as in the previous step. This allows the molecule to relax in the excited state.
-
Excited-State Calculations (Emission): From the optimized S₁ geometry, a TD-DFT calculation is performed to determine the energy of the transition back to the ground state. This provides the predicted emission energy (λ_em).
-
Solvent Effects: To model the influence of different solvents, the above calculations can be performed using a polarizable continuum model (PCM), which simulates the solvent as a continuous dielectric medium. This allows for the prediction of solvatochromic shifts.
Caption: Workflow for computational prediction of absorption and emission wavelengths.
Predicted Photophysical Data for 1-Cl-BPEA (Hypothetical)
| Property | Predicted Value | Expected Trend vs. BPEA |
| λ_abs (nm) | Red-shifted | Consistent with experiment |
| λ_em (nm) | Red-shifted | Consistent with experiment |
| Solvatochromism | Minimal | BPEA derivatives generally show little solvatochromism[8] |
Comparison and Discussion: Weaving Together Theory and Experiment
A direct comparison of the available experimental data with the expected outcomes from computational modeling reveals both convergence and areas where further investigation is warranted.
-
Agreement in Spectral Shifts: Both experimental observations and theoretical expectations point towards a bathochromic shift in the absorption and emission spectra of 1-Cl-BPEA compared to the parent BPEA.[3] This is attributed to the chloro-substituent's ability to influence the delocalization of the π-electron system, thereby lowering the energy of the HOMO-LUMO gap.[3]
-
Quantitative Accuracy of Predictions: While TD-DFT is proficient at predicting trends, the absolute accuracy of the calculated absorption and emission wavelengths can vary depending on the chosen functional and basis set. It is not uncommon for predicted values to deviate from experimental data by 0.1-0.3 eV. Therefore, while the predicted red-shift is reliable, the exact predicted wavelengths would need to be benchmarked against the experimental values to assess the accuracy of the chosen computational level of theory.
-
The Challenge of Predicting Quantum Yields and Lifetimes: Predicting fluorescence quantum yields and lifetimes computationally is significantly more complex than predicting spectral positions. These properties are highly sensitive to non-radiative decay pathways, such as intersystem crossing and internal conversion, which are challenging to model accurately. While qualitative trends might be inferred, obtaining quantitative agreement with experimental values is a formidable task. The experimental finding of a longer lifetime for 1-Cl-BPEA would be a valuable data point for validating more advanced computational models that can account for these dynamic processes.
-
Solvatochromism: The parent BPEA molecule and its derivatives typically exhibit limited solvatochromism, meaning their absorption and emission spectra are not strongly dependent on the polarity of the solvent.[8] This is because the electronic transitions are primarily localized on the aromatic core and are not associated with a significant change in dipole moment. Computational models employing PCM are generally capable of capturing this behavior. Any significant deviation between predicted and experimentally observed solvatochromic shifts could indicate specific solvent-solute interactions not accounted for by the continuum model.
Conclusion: A Symbiotic Relationship
The study of this compound highlights the indispensable and symbiotic relationship between computational chemistry and experimental investigation. While experimental data provides the ultimate benchmark, computational modeling offers a powerful lens through which to interpret these results, understand underlying electronic phenomena, and guide the design of new molecules with tailored photophysical properties. For researchers in drug development and materials science, embracing this integrated approach is key to accelerating innovation and achieving a deeper understanding of the molecular world.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 9,10-Bis(phenylethynyl)anthracene [omlc.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. gold-chemistry.org [gold-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to 1-Chloro-9,10-bis(phenylethynyl)anthracene: Properties and Applications in Chemiluminescence and Photon Upconversion
For researchers, scientists, and professionals in drug development, the selection of appropriate fluorescent and chemiluminescent compounds is paramount for the sensitivity and accuracy of experimental assays. Among the myriad of available options, derivatives of 9,10-bis(phenylethynyl)anthracene (BPEA) have carved out a significant niche, particularly in applications requiring high light output. This guide provides an in-depth technical comparison of 1-Chloro-9,10-bis(phenylethynyl)anthracene (C-BPEA) with its parent compound, BPEA, and its isomer, 2-Chloro-9,10-bis(phenylethynyl)anthracene (2-Chloro-BPEA).
Introduction to the BPEA Family of Fluorophores
The BPEA scaffold is a robust aromatic system known for its high fluorescence quantum efficiency. The extended π-conjugation across the anthracene core and the phenylethynyl substituents results in strong absorption and emission in the visible spectrum. These properties make BPEA and its derivatives highly effective as fluorophores in chemiluminescent systems and as annihilators in triplet-triplet annihilation (TTA) based photon upconversion.
This compound (C-BPEA) is a halogenated derivative of BPEA that has gained prominence for its use in high-intensity chemiluminescent applications, such as in "30-minute" high-intensity Cyalume-type lightsticks.[1][2] The introduction of a chlorine atom at the 1-position of the anthracene core subtly modulates the electronic and photophysical properties of the molecule, leading to distinct advantages in specific applications.
Comparative Photophysical and Chemical Properties
The defining characteristics of a fluorophore are its absorption and emission spectra, fluorescence quantum yield, and fluorescence lifetime. These properties dictate its suitability for various applications. Below is a comparative analysis of these key parameters for C-BPEA and its close relatives.
Spectral Properties
The substitution pattern on the anthracene core significantly influences the emission color of BPEA derivatives.
-
This compound (C-BPEA): Emits an intense yellow-green light.[2]
-
9,10-bis(phenylethynyl)anthracene (BPEA): Produces a green fluorescence.
-
2-Chloro-9,10-bis(phenylethynyl)anthracene (2-Chloro-BPEA): Also emits green light and is often utilized in 12-hour low-intensity Cyalume sticks.[3]
This color shift in C-BPEA is a direct consequence of the chloro-substitution, which alters the energy levels of the molecule's frontier molecular orbitals.
Quantitative Photophysical Data
A direct comparison of the photophysical properties of these compounds is essential for selecting the optimal fluorophore for a given application. While data from a single, comprehensive comparative study under identical conditions is limited, the following table summarizes available data from various sources.
| Property | 1-Chloro-BPEA (C-BPEA) | 9,10-Bis(phenylethynyl)anthracene (BPEA) | 2-Chloro-BPEA |
| Emission Color | Yellow-Green | Green | Green |
| Chemiluminescence Quantum Yield | ~0.34 (in peroxyoxalate systems) | Nearly 1.0 (in optimal conditions) | Not explicitly found |
| Fluorescence Lifetime | Slight elongation compared to BPEA in solution[4] | Varies with solvent | Slight elongation compared to BPEA in solution[4] |
| Application Note | High-intensity, short-duration lightsticks | Standard green lightsticks, OLEDs | Low-intensity, long-duration lightsticks |
Note: Quantum yields and lifetimes are highly dependent on the solvent and the specific chemical environment (e.g., the components of a chemiluminescent reaction). The near-unity quantum yield of BPEA in many organic solvents makes it a highly efficient emitter. The reported chemiluminescence quantum yield of C-BPEA in peroxyoxalate systems, while lower than the fluorescence quantum yield of BPEA in solution, is still considered superior for high-intensity lightstick applications.[4]
Core Applications: A Deeper Dive
The unique properties of C-BPEA and its analogs lend themselves to two primary cutting-edge applications: peroxyoxalate chemiluminescence and triplet-triplet annihilation photon upconversion.
Peroxyoxalate Chemiluminescence
This is the most common application for C-BPEA, forming the basis of chemical light sources (lightsticks). The process involves the reaction of an oxalate ester with hydrogen peroxide, which generates a high-energy intermediate, believed to be 1,2-dioxetanedione. This intermediate then transfers its energy to a fluorophore (in this case, C-BPEA), which in turn emits light upon relaxation to its ground state.
The choice of fluorophore dictates the color and intensity of the emitted light. C-BPEA's high efficiency in this system leads to the bright, yellow-green glow characteristic of high-intensity lightsticks.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Chloro-9,10-bis(phenylethynyl)anthracene
Introduction: Beyond the Product Data Sheet
1-Chloro-9,10-bis(phenylethynyl)anthracene (CBPEA) is a fluorescent dye known for its application in high-intensity chemiluminescent light sources.[1] As a chlorinated polycyclic aromatic hydrocarbon (PAH), its handling and disposal demand a rigorous, scientifically-grounded approach that extends beyond routine laboratory practice. The toxicological properties of this specific compound have not been fully investigated, a critical data gap that necessitates treating it with the utmost caution.[2]
This guide provides a comprehensive, procedural framework for the safe disposal of CBPEA. Our objective is to move beyond a simple checklist and instill a deep understanding of the chemical's nature, the rationale behind these procedures, and the potential consequences of deviation. By adhering to these protocols, you ensure the safety of laboratory personnel, maintain regulatory compliance, and protect our shared environment.
Section 1: Hazard Assessment and Chemical Profile
A foundational principle of laboratory safety is to understand the materials you are working with. CBPEA is a dual-hazard compound: it is both a halogenated organic chemical and a polycyclic aromatic hydrocarbon derivative.
-
Halogenated Compound: The presence of a chlorine atom classifies CBPEA as a halogenated hydrocarbon. The primary concern with this class of compounds is their potential to form highly toxic and corrosive byproducts, such as hydrochloric acid and dioxins, if not incinerated at sufficiently high temperatures in specialized facilities equipped with flue gas scrubbers.[3][4] For this reason, halogenated waste streams must always be segregated from non-halogenated waste to avoid contaminating larger volumes and to ensure they receive the appropriate, more rigorous disposal treatment.[5]
-
Polycyclic Aromatic Hydrocarbon (PAH): PAHs as a class are known for their persistence in the environment and are often toxic, mutagenic, and carcinogenic.[6][7] While the specific long-term health effects of CBPEA are unknown, its structural similarity to other PAHs requires that we handle it with appropriate caution to prevent environmental release and human exposure.
The following table summarizes the known properties and classifications for this compound.
| Property | Value | Source(s) |
| Chemical Name | This compound | [8] |
| CAS Number | 41105-35-5 | [8] |
| Molecular Formula | C₃₀H₁₇Cl | [8] |
| Appearance | Orange Powder | [2] |
| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1][8] |
| GHS Precautionary Codes | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P321, P332+P317, P337+P317, P362+P364, P403+P233, P405, P501 | [8] |
| Key Disposal Note | The toxicological properties of this material have not been fully investigated.[2] Must be handled as a hazardous substance with unknown long-term effects. | [2] |
Section 2: Pre-Disposal Safety Protocols & Personal Protective Equipment (PPE)
Before handling CBPEA for disposal, it is imperative to establish a controlled and safe environment. These protocols are designed to minimize exposure through inhalation, dermal contact, and accidental ingestion.
Engineering Controls
All handling of CBPEA powder, including weighing, transferring, and preparing for disposal, must be conducted within a certified chemical fume hood.[5] This primary engineering control is non-negotiable and serves to contain the fine orange powder and prevent inhalation of airborne particles.[2] Facilities must also be equipped with an eyewash station and a safety shower in the immediate vicinity of the handling area.[2]
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is required. The following selection is based on the known hazards of skin, eye, and respiratory irritation.[8]
-
Eye and Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes, as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] A face shield should be worn in addition to goggles if there is a risk of splashing or significant dust generation.
-
Hand Protection: Wear chemical-resistant gloves. Given the aromatic nature of the compound, nitrile gloves are a minimum requirement for incidental contact. For extended handling, consider heavier-duty gloves and consult your institution's glove selection guide. Always inspect gloves for tears or punctures before use.
-
Body Protection: A full-length laboratory coat, tightly cuffed at the wrists, is mandatory to prevent skin contact.[2] Ensure the lab coat is fully buttoned.
-
Respiratory Protection: While working in a fume hood should provide adequate protection, a respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements must be followed if workplace conditions warrant respirator use.[2]
Section 3: Step-by-Step Disposal and Containment Protocol
The guiding principle for disposing of CBPEA is strict waste segregation. It must be disposed of as Halogenated Organic Solid Waste . Never mix it with non-halogenated waste streams.[5]
Step 1: Preparing the Waste Container
-
Select the Correct Container: Use a dedicated, leak-proof container clearly designated for "Halogenated Solid Waste." The container must be made of a material compatible with aromatic hydrocarbons and be in good condition with a secure, tight-fitting lid.
-
Pre-Label the Container: Before adding any waste, affix a "Hazardous Waste" label.[5] Fill in all required information:
-
Generator Information: Your name, lab, and contact information.
-
Chemical Contents: Write the full chemical name: "this compound". Do not use abbreviations. List any other components (e.g., contaminated gloves, weigh paper) and their approximate percentages.
-
Hazard Identification: Check the boxes for "Toxic" and "Irritant".
-
Step 2: Disposing of Unused Compound and Contaminated Materials
-
Pure/Unused Compound: Carefully sweep up or transfer any remaining solid CBPEA into the pre-labeled halogenated waste container.[2][9] Perform this task inside a chemical fume hood to minimize dust generation.
-
Contaminated Labware: Any items grossly contaminated with CBPEA (e.g., a beaker with significant residue) should be placed directly into the solid waste container.
-
Contaminated Disposables: All disposable items that have come into contact with CBPEA, including gloves, weigh paper, contaminated paper towels, and bench protectors, must be placed in the designated container.
-
Decontaminating Glassware: For reusable glassware, rinse with a small amount of a suitable organic solvent (e.g., acetone or toluene) inside a fume hood. This rinse solvent is now considered Halogenated Liquid Waste and must be collected in a separate, properly labeled container for halogenated liquid waste. Do not pour this rinse down the drain. After the initial solvent rinse, the glassware can be washed normally.
Step 3: Secure Storage and Final Disposal
-
Seal and Store: Once waste is added, ensure the container lid is tightly closed.[10] Store the container in a designated, well-ventilated satellite accumulation area within your laboratory, away from incompatible materials.[2]
-
Arrange for Pickup: Do not allow hazardous waste to accumulate for more than the period specified by your institution's Environmental Health & Safety (EHS) office. Contact your EHS office to schedule a pickup by a licensed hazardous waste disposal company.[11] This company will transport the waste for final disposal, which for this chemical class is typically high-temperature incineration.[3][12]
Section 4: Disposal Workflow Diagram
The following diagram provides a visual decision-making guide for the proper disposal workflow of this compound.
Caption: Logical workflow for the safe disposal of CBPEA waste.
Section 5: Spill and Emergency Procedures
Accidents can happen, and preparedness is key to mitigating risks.
In Case of a Spill
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the chemical fume hood is operating.
-
Control: Prevent the spill from spreading. For a small powder spill, gently cover it with an inert absorbent material (e.g., vermiculite, sand). Avoid raising dust.
-
Clean-Up: Wearing full PPE, carefully sweep or scoop the absorbent material and spilled compound into your designated "Halogenated Solid Waste" container.[2]
-
Decontaminate: Clean the spill area thoroughly with soap and water. All cleaning materials must also be disposed of as hazardous waste.
In Case of Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical aid.[2]
-
Inhalation: Move the person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]
-
Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. researchgate.net [researchgate.net]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. Frontiers | Polycyclic Aromatic Hydrocarbons: Sources, Toxicity, and Remediation Approaches [frontiersin.org]
- 7. Polycyclic aromatic hydrocarbons - DCCEEW [dcceew.gov.au]
- 8. This compound | C30H17Cl | CID 170465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. ethz.ch [ethz.ch]
- 11. benchchem.com [benchchem.com]
- 12. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
